molecular formula C45H76O2 B1231153 Cholesteryl linolelaidate

Cholesteryl linolelaidate

Cat. No.: B1231153
M. Wt: 649.1 g/mol
InChI Key: NAACPBBQTFFYQB-TVYVBBRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl linolelaidate, also known as this compound, is a useful research compound. Its molecular formula is C45H76O2 and its molecular weight is 649.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+

InChI Key

NAACPBBQTFFYQB-TVYVBBRWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl linoleate
cholesteryl linoleate, (E,E)-isomer
cholesteryl linoleate, (E,Z)-isomer
cholesteryl linoleate, (Z,E)-isomer
cholesteryl linolelaidate
cholesteryl trans-9-trans-12-octadecadienoate
CLOH

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Cholesteryl Linolelaidate Crystal Structure and Packing

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystal structure, packing mechanics, and phase behavior of Cholesteryl Linolelaidate , the ester of cholesterol and trans,trans-9,12-octadecadienoic acid (linoleelaidic acid).[1]

Content Type: Technical Whitepaper Audience: Structural Biologists, Lipid Physicists, and Drug Development Professionals[1]

Executive Summary

This compound represents a critical model system for understanding the impact of trans fatty acids on lipid polymorphism. Unlike its cis-isomer (cholesteryl linoleate)—the predominant ester in healthy low-density lipoprotein (LDL)—the trans-isomer exhibits altered packing efficiency and phase transition temperatures. These physical properties are directly relevant to the pathology of atherosclerosis, where the crystallization of cholesteryl esters within macrophage foam cells drives plaque necrosis and inflammation. This guide provides an authoritative analysis of the crystallographic data, molecular conformation, and experimental characterization of this lipid.

Molecular Architecture

The molecule (


) consists of a rigid steroid nucleus fused to a flexible hydrophobic tail.[1] The critical structural determinant is the geometry of the fatty acyl chain.
The Trans Effect

In cholesteryl linoleate (cis), the


 and 

double bonds introduce a "kink" that disrupts close packing.[1] In This compound , the trans geometry at C9 and C12 straightens the chain.
  • Chain Conformation: The linoleelaidic acid chain adopts a fully extended, zigzag conformation.[1]

  • Steric Consequence: This linearization allows the acyl tail to pack more densely against the steroid nucleus of adjacent molecules, increasing the van der Waals contact surface area and thermal stability of the crystal lattice.

Crystallographic Characterization

The crystal structure of this compound has been solved via single-crystal X-ray diffraction at low temperatures (123 K).[2]

Crystal Data
ParameterValue
Crystal System Monoclinic
Space Group

(No.[1][2] 4)
Unit Cell Dimensions

Å

Å

Å
Angle (

)

Z (Molecules/Cell) 2
Molecular Length 43.3 Å (Fully extended)
Packing Arrangement

The packing follows a Type I Monolayer motif, common among unsaturated cholesteryl esters but with distinct features due to the trans tail.

  • Layering: Molecules are arranged in antiparallel arrays forming monolayers.

  • Subcell Structure: Unlike saturated esters (which often form regular subcells), the trans-unsaturated chain does not form a regular subcell but achieves efficient packing through "cooperative bowing."[1]

  • Intermolecular Interactions: The primary stabilizing force is the Ring-Chain Interaction . The flat face of the steroid nucleus interacts with the extended acyl chain of a neighboring molecule. The trans geometry enhances this interaction compared to the cis analog, where the kink forces a larger separation distance.

Thermodynamic Phase Behavior

Cholesteryl esters are thermotropic liquid crystals.[3][4] The phase sequence for this compound typically follows: Crystal (K)


 Smectic (Sm) 

Cholesteric (Ch)

Isotropic Liquid (I)
[1]

The trans unsaturation significantly elevates the transition temperatures compared to the cis form.

PhaseBehavior Crystal Crystalline Solid (K) (Monoclinic P2_1) Highly Ordered Smectic Smectic Mesophase (Sm) (Layered, 2D Order) Viscous Fluid Crystal->Smectic Melting (Tm) Endothermic Cholesteric Cholesteric Mesophase (Ch) (Helical Twist) Iridescent Smectic->Cholesteric Smectic-Cholesteric Transition Isotropic Isotropic Liquid (I) (Disordered) Clear Melt Cholesteric->Isotropic Clearing Point (Tc) Isotropic->Cholesteric Cooling (Nucleation)

Figure 1: Thermotropic phase transition sequence.[1] The trans-isomer exhibits higher transition enthalpies due to enhanced packing stability.

Experimental Protocols

To replicate the structural analysis or study phase behavior, the following protocols are recommended.

Crystallization Protocol

Objective: Grow single crystals suitable for XRD or high-purity powder for DSC.

  • Solvent Selection: Use Acetone or Pentyl Alcohol . Acetone is preferred for rapid evaporation; pentyl alcohol yields higher purity crystals for thermodynamic studies.

  • Dissolution: Dissolve 50 mg of this compound in 5 mL of solvent at 45°C (warm water bath). Ensure complete dissolution.

  • Nucleation:

    • Slow Evaporation:[1] Cover the vial with Parafilm, poke 2-3 small holes, and leave at room temperature (20-22°C) in a vibration-free zone.

    • Temperature Gradient: Place the warm solution in a Dewar flask containing warm water and allow it to cool slowly to room temperature over 12 hours.

  • Harvesting: Crystals will appear as elongated plates or needles. Harvest by filtration and wash with cold solvent (-20°C).[1]

Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition temperatures and enthalpies.

  • Sample Prep: Weigh 2–5 mg of dry crystal into an aluminum pan. Hermetically seal.

  • Reference: Use an empty, matched aluminum pan.

  • Program:

    • Equilibrate at 20°C.

    • Heat to 100°C at 5°C/min (First run clears thermal history).

    • Cool to 20°C at 5°C/min (Observe supercooling/mesophase formation).

    • Heat to 100°C at 2°C/min (Precise measurement of Tm and Tc).

  • Analysis: Integrate peaks to calculate

    
     (Enthalpy of fusion). Expect a sharp endotherm at the melting point and smaller endotherms for mesophase transitions.
    
X-Ray Diffraction Workflow

XRD_Workflow Sample Crystalline Sample (Single Crystal or Powder) Mount Mounting (Glass Fiber / Kapton Loop) Sample->Mount Cooling Cryo-Cooling (100-123 K) Prevents Radiation Damage Mount->Cooling Collection Data Collection (Mo-Kα or Cu-Kα Source) Collect Sphere of Reflections Cooling->Collection Process Data Reduction (Integration & Scaling) Collection->Process Solve Structure Solution (Direct Methods / Molecular Replacement) Process->Solve Refine Refinement (Least Squares against F^2) Solve->Refine

Figure 2: Crystallographic workflow for determining lipid structure.[1] Cryo-cooling is essential for cholesteryl esters to reduce thermal motion of the alkyl chains.

Biological Implications

The structural difference between cis and trans cholesteryl esters is not merely academic.

  • Atherogenesis: In atherosclerotic plaques, cholesteryl esters undergo a phase change from liquid droplets (smectic/isotropic) to solid crystals.[1]

  • Melting Point Elevation: The trans isomer (linolelaidate) has a higher melting point than the cis isomer. If incorporated into plaque lipids, it raises the temperature required to mobilize the lipid, potentially making the plaque more rigid and resistant to regression mechanisms (HDL efflux).[1]

  • Membrane Stiffness: While primarily stored in droplets, these esters can influence the phase properties of the phospholipid monolayer surrounding the droplet, affecting the binding of hydrolytic enzymes (cholesteryl ester hydrolase).

References

  • Craven, B. M., & Sawzik, P. (1983).[1][2] Conformation and packing of unsaturated chains in this compound at 123 K. Journal of Lipid Research, 24(6), 784-789.[1] Link

  • Ginsburg, G. S., et al. (1984).[1] Physical properties of cholesteryl esters. Progress in Lipid Research, 23(3), 135-167.[1] Link

  • Small, D. M. (1986).[1] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press.

  • Loomis, C. R., et al. (1974).[1] The phase behavior of cholesteryl esters. Journal of Lipid Research, 15, 321-327.[1]

Sources

Physicochemical Properties of Cholesteryl Linolelaidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesteryl linolelaidate (CAS: 19485-77-9) is the cholesteryl ester of linolelaidic acid (


).[1][2][3][4][5][6] Unlike its biologically ubiquitous isomer, cholesteryl linoleate (which possesses cis,cis geometry), this compound is characterized by trans,trans double bonds.[1][2][3][4][5] This stereochemical distinction fundamentally alters its thermodynamic profile, packing density, and interaction with metabolic enzymes like ACAT (Acyl-CoA:cholesterol acyltransferase).[1][2][3][4][5][6]

This guide provides a rigorous analysis of the physicochemical behavior of this compound, focusing on its application as a biophysical probe for membrane rigidity and a standard for trans-fatty acid metabolism.[1][4]

Part 1: Molecular Identity & Structural Analysis[2][4][6]

The defining feature of this compound is the linearity of its fatty acyl tail. While the cis double bonds in linoleate introduce a "kink" that disrupts crystalline packing, the trans double bonds in linolelaidate maintain a pseudo-linear configuration, mimicking saturated fatty acids in their ability to pack tightly.[1][4]

Chemical Identifiers
PropertyData
Chemical Name This compound
IUPAC Name (3β)-Cholest-5-en-3-yl (9E,12E)-octadeca-9,12-dienoate
CAS Number 19485-77-9
Molecular Formula

Molecular Weight 649.10 g/mol
SMILES (Isomeric) CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2(...)[1][2][3][4][5][6][7][8] (Trans geometry)
Lipid Maps ID LMST01020019 (Analogous classification)
Stereochemical Impact on Packing

The following diagram illustrates the causal relationship between the trans geometry and macroscopic physical properties.

G TransGeo Trans,Trans Geometry (Linolelaidate) LinearChain Pseudo-linear Acyl Chain TransGeo->LinearChain Removes steric kink Packing High Packing Density (Van der Waals interactions) LinearChain->Packing Facilitates stacking HighTm Elevated Phase Transition Temp (Tm) Packing->HighTm Higher enthalpy of fusion Membrane Increased Membrane Rigidity (Order Parameter) Packing->Membrane Reduces lateral diffusion

Figure 1: Causality of Stereochemistry.[1][2][3][4][5][6] The trans double bonds eliminate the steric hindrance found in cis isomers, leading to tighter molecular packing and altered thermodynamic properties.[1]

Part 2: Physicochemical Profile[2][4][6]

Phase Behavior and Thermodynamics

Cholesteryl esters exhibit liquid crystalline (mesomorphic) states.[2][4][5][6][9] The transition from crystalline solid


 liquid crystal (smectic/cholesteric) 

isotropic liquid is governed by the acyl chain length and unsaturation.[4][10]
  • Cholesteryl Linoleate (cis): Melts to a liquid crystal phase at ~35°C and clears to an isotropic liquid at ~42°C.[2][4][5]

  • This compound (trans): Due to the "elidic effect" (trans-isomer packing), the transition temperatures are significantly elevated.[1][2][3][4][5][6]

    • Melting Point (Crystal

      
       Mesophase):  > 50°C (Typically solid at physiological temperature).[2][3][4][5][6]
      
    • Clearing Point (Mesophase

      
       Isotropic):  High enthalpy transition, often requiring temperatures > 80°C to achieve full isotropy depending on purity and thermal history.[1][2][4][5][6]
      
Solubility Profile

The hydrophobicity of the cholesteryl moiety dominates, but the trans chain reduces solubility in semi-polar solvents compared to the cis form due to higher lattice energy.[4]

SolventSolubility RatingNotes
Chloroform High (>50 mg/mL)Preferred solvent for stock solutions.[1][2][3][4][5][6]
Hexane/Heptane Moderate to HighGood for extraction; may require warming.[1][4]
Ethanol/Methanol Very LowPractically insoluble; precipitates immediately.[1][4]
Water InsolubleRequires surfactant/liposome encapsulation.[1][4]
Spectral Characteristics

For analytical validation, the following signals distinguish the trans isomer from the cis isomer.

  • FT-IR Spectroscopy:

    • 965–970 cm⁻¹: Strong absorption band characteristic of C-H out-of-plane deformation in trans-disubstituted alkenes (absent in cis linoleate).[1][2][3][4][5][6]

    • 1735 cm⁻¹: Carbonyl (C=O) ester stretch.[1][2][3][4][5][6]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Alkene Protons: The vinylic protons of the trans double bond appear slightly upfield compared to cis, but the coupling constant (

      
      ) is the definitive marker.[4]
      
    • Coupling Constant (

      
      ):  ~15 Hz (characteristic of trans) vs. ~10-11 Hz (characteristic of cis).[1][2][3][4][5][6]
      

Part 3: Experimental Protocol (Self-Validating)

Protocol: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Purpose: To determine the exact phase transition temperatures (


 and 

) of this compound to assess purity and polymorphic state.[2][4][5][6]
Reagents & Equipment[1][2][3][4][6][8]
  • Analyte: this compound (>99% purity).[2][4][5][6]

  • Reference: Empty Aluminum Pan (hermetically sealed).

  • Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1][2][3][4][5][6]

  • Purge Gas: Nitrogen (50 mL/min).

Workflow Diagram

DSC_Protocol SamplePrep Sample Prep (2-5 mg in Al Pan) Equilibrate Equilibrate @ 0°C (5 min) SamplePrep->Equilibrate HeatRamp Heat Ramp 10°C/min to 120°C Equilibrate->HeatRamp Erase thermal history CoolRamp Cool Ramp 10°C/min to 0°C HeatRamp->CoolRamp Induce crystallization ReHeat 2nd Heat Ramp (Capture Intrinsic Tm) CoolRamp->ReHeat Critical Step Analysis Data Analysis (Integrate Peaks) ReHeat->Analysis Extract Enthalpy (ΔH)

Figure 2: DSC Thermal Cycle.[1][2][3][4][5][6] The "Erase Thermal History" step is critical because cholesteryl esters form metastable polymorphs if crystallized rapidly from solvents.[4]

Step-by-Step Methodology
  • Sample Preparation: Weigh 2.0–5.0 mg of this compound into a Tzero aluminum pan. Seal hermetically.

  • First Heating Cycle (Conditioning): Heat from 0°C to 120°C at 10°C/min.

    • Scientific Logic:[2][4][5][6][9][11] This melts any solvent-induced polymorphs and ensures the sample is in a uniform isotropic state.[1][3][4][5]

  • Cooling Cycle: Cool from 120°C to 0°C at 10°C/min.

    • Observation: Look for exotherms representing Isotropic

      
       Cholesteric 
      
      
      
      Smectic
      
      
      Crystal transitions.[1][4][10]
  • Second Heating Cycle (Measurement): Heat from 0°C to 120°C at 5°C/min.

    • Data Capture: Record the onset temperature and peak maximum for the melting endotherm.

  • Validation: The enthalpy of fusion (

    
    ) should be consistent across three replicates. A broad peak indicates impurities or mixed isomers.[1][4]
    

Part 4: Biological & Pharmaceutical Implications[2][4][6][8]

Lipid Nanoparticle (LNP) Stability

In drug delivery, the rigidity of the lipid core affects the release rate of the payload.[4] this compound, with its high melting point, can be used to harden the core of LNPs compared to standard cholesteryl oleate or linoleate.[1]

  • Mechanism: The trans acyl chain reduces the free volume within the LNP core, potentially retarding the diffusion of encapsulated drugs or mRNA.[4]

Atherosclerosis Research (ACAT Specificity)

This compound is used to study the specificity of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4][5][6]

  • Metabolic Resistance: Trans cholesteryl esters are hydrolyzed more slowly by lysosomal acid lipase (LAL) than their cis counterparts [1].[2][4][5][6] This accumulation kinetics makes them useful markers for lysosomal storage disorders and foam cell formation models.[4]

References

  • Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971).[1][2][3][4][5] Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research, 12(1), 31-35.[1][2][3][4][5][6]

  • Small, D. M. (1986).[1][2][3][4][5] The physical chemistry of lipids: From alkanes to phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press.[1][4] (Seminal text on cholesteryl ester phase behavior).

  • PubChem. (n.d.).[1][2][4][5][6] this compound (Compound).[2][4][5][6][8][9][12][13][14][15] National Library of Medicine.[4] (Note: Linked to parent acid for structural reference, specific ester CAS 19485-77-9 verification via ChemIDplus).

  • Larodan Research Grade Lipids. (2024).[1][2][4][5][6] Cholesteryl Linoelaidate Product Data.

Sources

Biophysical Dynamics of Cholesteryl Linolelaidate in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cholesteryl Linolelaidate , specifically focusing on its biophysical behavior in lipid bilayers and its implications for membrane dynamics and atherosclerosis research.[1]

A Technical Guide to Phase Behavior, Membrane Integration, and Pathological Modeling [1]

Executive Summary

This compound (CL-trans) is the cholesteryl ester of linoleelaidic acid (trans,trans-9,12-octadecadienoic acid).[1][2] Unlike its physiological counterpart, cholesteryl linoleate (CL-cis), which possesses a curved structure due to cis double bonds, CL-trans exhibits a linearized acyl chain geometry.[1][2]

This structural difference fundamentally alters its interaction with lipid bilayers.[1][2] While physiological cholesteryl esters (CEs) exist largely in a liquid-crystalline or isotropic liquid state at body temperature (37°C), CL-trans possesses a significantly elevated phase transition temperature (


).[1][2] This guide details the mechanisms by which CL-trans drives phase separation, induces membrane rigidity, and serves as a critical model for lipid droplet crystallization  in atherogenesis.[1]

Molecular Architecture & The "Trans" Effect

To understand the interaction, one must first analyze the steric drivers.

  • Cholesteryl Linoleate (cis): The cis-9, cis-12 geometry creates a "kink" in the fatty acid tail. This steric bulk prevents tight packing, lowering the melting point and favoring a liquid-disordered state within the hydrophobic core of lipoproteins or lipid droplets.

  • This compound (trans): The trans geometry straightens the aliphatic chain. This allows CL-trans molecules to pack efficiently (Van der Waals maximization) against the rigid steroid nucleus of adjacent molecules.

Consequence: The "Trans Effect" raises the melting point and stabilizes the smectic liquid-crystalline and crystalline solid phases, making CL-trans resistant to solubilization in phospholipid bilayers and enzymatic hydrolysis.

Visualization: Structural Impact on Packing

MolecularPacking cluster_cis Physiological: Cholesteryl Linoleate (Cis) cluster_trans Pathological: this compound (Trans) Cis_Struct Cis-9, Cis-12 Geometry (Kinked Chain) Cis_Pack Steric Hinderance Low Packing Density Cis_Struct->Cis_Pack Cis_State Liquid/Fluid at 37°C Cis_Pack->Cis_State Trans_State Solid/Crystalline at 37°C Trans_Struct Trans-9, Trans-12 Geometry (Linear Chain) Trans_Pack High Van der Waals Contact Dense Packing Trans_Struct->Trans_Pack Trans_Pack->Trans_State

Figure 1: Comparative molecular packing logic. The linear geometry of the trans-isomer (linolelaidate) facilitates dense packing and crystallization, unlike the fluid cis-isomer.

Biophysical Interaction with Lipid Bilayers[3][4][5]

Solubility Limits

Cholesteryl esters are extremely hydrophobic.[1][2] In a standard phospholipid bilayer (e.g., POPC):

  • Solubility Limit: ~2–3 mol%.[1][2]

  • Behavior >3%: Phase separation occurs.[2][3] The CE molecules are extruded from the bilayer leaflets and sequestered into the inter-leaflet space (forming a lens) or bud off into cytosolic lipid droplets.

Phase Separation Dynamics

When CL-trans is incorporated into a bilayer system, it behaves differently than CL-cis:

  • Nucleation: Due to its high

    
    , CL-trans acts as a nucleating agent.[2] Even at low concentrations, it can trigger the precipitation of other neutral lipids.
    
  • Membrane Stiffening: Before phase separation, the small fraction of CL-trans that does reside in the bilayer aligns parallel to phospholipid acyl chains, increasing the order parameter (

    
    ) and reducing membrane fluidity.
    
  • Droplet State: The resulting lipid droplets are crystalline or semi-crystalline (smectic), rather than liquid. This physical state is the core mechanism of "Frustrated Hydrolysis."

Pathological Implications: The "Physical State" Hypothesis

In atherosclerosis, macrophages uptake oxidized LDL containing CEs. They must hydrolyze these esters via Neutral Cholesteryl Ester Hydrolase (nCEH) to efflux free cholesterol.[1][2]

  • Liquid Droplets (Cis): nCEH can penetrate the interface and hydrolyze the ester.

  • Solid Droplets (Trans/Saturated): CL-trans forms a solid interface.[1][2] nCEH cannot access the substrate. The macrophage becomes engorged with lipid, turning into a Foam Cell .

PathologicalPathway cluster_droplet Cytosolic Lipid Droplet LDL LDL Uptake Lysosome Lysosomal Hydrolysis (Acid Lipase) LDL->Lysosome ACAT Re-esterification (ACAT1) Lysosome->ACAT Liquid Liquid Core (Cis-rich) ACAT->Liquid Physiological Solid Crystalline Core (Trans/Linolelaidate) ACAT->Solid High Trans Fat Hydrolysis nCEH Hydrolysis Liquid->Hydrolysis Rapid Solid->Hydrolysis Blocked/Slow FoamCell Foam Cell Formation (Atherosclerosis) Solid->FoamCell Accumulation Efflux Cholesterol Efflux (ABCA1) Hydrolysis->Efflux

Figure 2: The "Physical State" hypothesis.[1][2] Crystalline CL-trans droplets resist hydrolysis, leading to lipid accumulation and foam cell formation.[1][2]

Experimental Protocols

Protocol 1: Preparation of CE-Loaded Liposomes (Solvent Evaporation/Extrusion)

Objective: Incorporate CL-trans into POPC bilayers up to its solubility limit and generate phase-separated droplets for analysis.

  • Stock Solutions: Dissolve POPC and this compound (CL-trans) separately in Chloroform:Methanol (2:1 v/v) at 10 mg/mL.

  • Mixing: Combine to achieve desired molar ratios (e.g., 97:3, 95:5, 90:10 POPC:CL-trans).

    • Note: Ratios >3% will result in phase separation.

  • Drying: Evaporate solvent under a stream of nitrogen gas to form a thin lipid film.[1] Desiccate under high vacuum (>2 hours) to remove trace solvent.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the film. The temperature must be >60°C (above the

    
     of CL-trans) to ensure initial fluid mixing. Vortex vigorously for 30 minutes.[1][2]
    
  • Freeze-Thaw: Subject the suspension to 5 cycles of freeze (liquid

    
    ) and thaw (60°C water bath) to equilibrate the leaflets.
    
  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder heated to 60°C.

    • Critical Step: Extruding below the phase transition temperature of CL-trans will clog the filter or exclude the ester.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Determine the phase transition temperatures (


) and enthalpy (

) of the CL-trans domains.
  • Sample Prep: Concentrate liposomes to ~5 mg/mL lipid.

  • Reference: Load the reference cell with matched buffer (PBS).

  • Scan Parameters:

    • Equilibrate at 10°C.

    • Scan rate: 1°C/min (slow scan required for accurate transition detection).

    • Range: 10°C to 90°C.[1][2]

  • Analysis:

    • Phospholipid Main Transition: Look for the POPC peak (usually low, ~ -2°C, may not be visible in this range).[2]

    • Ester Transition: Look for a broad endothermic peak between 35°C and 60°C.[1]

    • Interpretation: A sharp peak indicates crystalline melting.[1][2] A broad, lower-enthalpy peak suggests a smectic-to-isotropic liquid crystal transition.[2]

Protocol 3: Polarized Light Microscopy (PLM)

Objective: Visual confirmation of the physical state (Liquid vs. Crystalline).

  • Mounting: Place 10 µL of the liposome/droplet suspension on a glass slide; cover with a coverslip.

  • Temperature Control: Use a hot-stage controller. Start at 25°C.[1][2]

  • Observation: View under cross-polarized light.

    • Liquid Droplets (Isotropic): Appear dark (no birefringence).[1][2]

    • Crystalline/Liquid-Crystalline (Anisotropic): Exhibit birefringence.[1][2] Look for the "Maltese Cross" pattern, indicative of lamellar or spherulitic liquid crystal structures.

  • Heating Ramp: Heat at 2°C/min. Record the temperature where birefringence disappears (melting to isotropic liquid).

Data Synthesis: Cis vs. Trans Comparison[2][7]

FeatureCholesteryl Linoleate (Cis)This compound (Trans)
Configuration cis-9, cis-12 (Curved)trans-9, trans-12 (Linear)
Packing Density Low (Steric hindrance)High (Efficient stacking)
Phase at 37°C Liquid / IsotropicSolid / Smectic Liquid Crystal
Bilayer Solubility ~2-3 mol%< 2 mol% (prone to exclusion)
Hydrolysis Rate High (Accessible substrate)Low (Sterically blocked interface)
Pathology Normal transport/storageAtherogenic accumulation

References

  • Small, D. M., & Shipley, G. G. (1974). Physical-chemical basis of lipid deposition in atherosclerosis.[1][2] Science, 185(4147), 222-229.[1][2] Link[1][2]

  • Ginsberg, B. H., et al. (1982). Membrane structural alterations caused by trans fatty acids.[1][2] Lipids, 17(2), 115-123.[1][2] Link[1][2]

  • Hargreaves, W. R., & Deamer, D. W. (1978). Liquid crystalline domains in lipid membranes: Phase diagrams of cholesterol/lecithin mixtures.[1] Biochemistry, 17(18), 3759-3768.[1][2] Link[1][2]

  • Kroon, P. A. (1981). The physical state of cholesteryl esters in atherosclerotic lesions. Atherosclerosis, 38(1-2), 125-136.[1][2] Link

  • Niu, S. L., et al. (2005). Trans fatty acid derived phospholipids show increased membrane cholesterol and reduced receptor activation as compared to their cis analogs.[1][2] Biochemistry, 44(16), 6308-6319.[1][2] Link[1][2]

Sources

High-Fidelity Synthesis of Cholesteryl Linolelaidate: A Steglich Esterification Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis of Cholesteryl Linolelaidate (Cholesteryl 9-trans,12-trans-octadecadienoate), a critical lipid standard used to investigate the metabolic and biophysical impacts of trans-fatty acids on cellular membranes and lipoprotein metabolism.

Unlike its naturally occurring cis-isomer (Cholesteryl Linoleate), the trans-geometry of linoleelaidic acid significantly alters the packing density and phase transition temperatures of the resulting ester. Consequently, the synthesis protocol requires a method that strictly preserves stereochemistry. We utilize a Steglich Esterification (DCC/DMAP coupling), which proceeds under mild, basic conditions to eliminate the risk of acid-catalyzed isomerization or double-bond migration common in acyl-chloride pathways.

Part 1: Scientific Rationale & Retrosynthetic Analysis

Structural Significance

The target molecule is an ester formed between Cholesterol (sterol) and Linoleelaidic acid (18:2 trans-9, trans-12).

  • Biological Context: While cis-linoleate increases membrane fluidity, trans-linolelaidate mimics saturated fats, increasing membrane rigidity and altering the activity of esterification enzymes like ACAT and LCAT.

  • Synthetic Challenge: The primary risk in lipid synthesis is oxidation (auto-oxidation of allylic carbons) and isomerization. The reaction environment must be strictly anhydrous and deoxygenated.

Reaction Design: The Steglich Protocol

We reject the acid chloride method (using thionyl chloride) for this application. The generation of HCl byproducts poses a risk of addition across the


 double bond of the cholesterol ring.

Selected Pathway: Steglich Esterification.[1][2][3]

  • Coupling Agent:

    
    -Dicyclohexylcarbodiimide (DCC).[2][4] Dehydrating agent that activates the carboxylic acid.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).[4] Acts as a nucleophilic transfer catalyst, accelerating the reaction by

    
     times and suppressing side reactions like 
    
    
    
    -acylurea formation.
  • Solvent: Dichloromethane (DCM). Provides excellent solubility for both the steroid and fatty acid while allowing for easy evaporative removal.

Part 2: Detailed Experimental Protocol

Reagents & Materials[1][3][5]
  • Cholesterol: >99% purity (recrystallized from ethanol if necessary).

  • Linoleelaidic Acid: Free acid form, >98% purity (stored under Argon).

  • DCC: 1.1 equivalents relative to fatty acid.

  • DMAP: 0.1 equivalents (catalytic).

  • Solvent: Anhydrous Dichloromethane (DCM), dried over molecular sieves.

  • Inert Gas: Argon or Nitrogen line.

Step-by-Step Synthesis

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Add Linoleelaidic acid (1.0 mmol, 280 mg) and Cholesterol (1.0 mmol, 386 mg) to the flask.

  • Dissolve in 20 mL of anhydrous DCM.

  • Add DMAP (0.1 mmol, 12 mg) to the solution.

Step 2: Activation and Coupling

  • Cool the mixture to 0°C using an ice bath. Rationale: Low temperature prevents initial exothermicity from degrading the reagents.

  • Add DCC (1.1 mmol, 227 mg) dissolved in 5 mL DCM dropwise over 10 minutes.

  • Observation: The solution will become cloudy within 15–30 minutes as Dicyclohexylurea (DCU) precipitates—this is the visual confirmation that dehydration is occurring.

  • Remove the ice bath after 1 hour and allow the reaction to stir at Room Temperature (25°C) for 12–16 hours under Argon.

Step 3: Workup

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU precipitate. Rinse the pad with cold DCM.

  • Wash: Transfer the filtrate to a separatory funnel.

    • Wash 1× with 10 mL 0.5N HCl (removes DMAP).

    • Wash 1× with 10 mL Saturated NaHCO

      
       (neutralizes acid traces).
      
    • Wash 1× with 10 mL Brine (removes water).

  • Drying: Dry the organic layer over anhydrous MgSO

    
     for 20 minutes.
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotovap) at 30°C to yield the crude semi-solid.

Part 3: Visualization of Workflows

Reaction Workflow Diagram

ReactionWorkflow Start Start: Dry RBF (Argon Atmosphere) Dissolve Dissolve Reactants (Cholesterol + Linoleelaidic Acid + DMAP) in dry DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddDCC Add DCC Dropwise (Activator) Cool->AddDCC Stir Stir 12-16h @ RT (Precipitate forms) AddDCC->Stir Formation of O-acylisourea Filter Filter DCU (Remove Urea Byproduct) Stir->Filter Reaction Complete Wash Liquid-Liquid Extraction (HCl -> NaHCO3 -> Brine) Filter->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Purify Flash Chromatography (Hexane:EtOAc 95:5) Dry->Purify

Caption: Step-by-step workflow for the Steglich esterification of cholesterol, emphasizing urea removal.

Mechanistic Pathway

Mechanism Acid Linoleelaidic Acid Intermediate O-Acylisourea (Activated Ester) Acid->Intermediate + DCC DCC DCC DCC->Intermediate ActiveAmide N-Acylpyridinium Ion Intermediate->ActiveAmide + DMAP - DCU DCU DCU (Insoluble) Intermediate->DCU DMAP DMAP (Catalyst) DMAP->ActiveAmide ActiveAmide->DMAP Recycled Product Cholesteryl Linolelaidate ActiveAmide->Product + Cholesterol - DMAP Cholesterol Cholesterol (Alcohol) Cholesterol->Product

Caption: Catalytic cycle showing DMAP's role in transferring the acyl group to cholesterol.

Part 4: Purification & Self-Validating Quality Control

Purification Strategy

Crude cholesteryl esters often contain unreacted cholesterol.

  • Column Chromatography: Use silica gel (230–400 mesh).

  • Mobile Phase: Isocratic elution with Hexane:Ethyl Acetate (95:5 v/v) .

    • Note: Cholesteryl esters are highly non-polar and elute near the solvent front (

      
      ), while unreacted cholesterol elutes much later (
      
      
      
      ).
  • Recrystallization (Optional): If ultra-high purity (>99.5%) is required for biophysical studies, recrystallize from acetone/ethanol (1:1) at 4°C.

Characterization Data (Self-Validation)

To validate the synthesis, compare your analytical data against these expected parameters.

ParameterMethodExpected Result (Validation Criteria)
TLC Purity Silica (Hex:EtOAc 90:10)Single spot,

Cholesterol. Visualize with H

SO

charring.

H NMR
400 MHz, CDCl


4.6 (m, 1H, H-3 of steroid core). Shifted downfield from 3.5 ppm (free sterol) confirms esterification.
Alkene Geometry

H NMR
Trans-alkene protons appear at

5.3–5.4 ppm with coupling constants

Hz (distinct from cis

Hz).
IR Spectroscopy FTIR (Neat)1735 cm

(Ester C=O stretch). Absence of broad OH stretch at 3400 cm

.
Melting Point CapillaryExpect 32–35°C (Liquid Crystalline transition may be observed). Trans isomers generally melt higher than cis forms.

Part 5: Storage and Stability

Lipids containing polyunsaturated tails are prone to autoxidation.

  • Storage: -20°C or -80°C.

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Solvent: Ideally stored as a dry film; if in solution, use degassed Chloroform with 0.01% BHT (Butylated hydroxytoluene) if the application permits antioxidants.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Cholesterol Ester Properties: Lipid Maps Structural Database. Cholesteryl Esters (CE).[5][6][7] Lipid Maps. Link

  • Biological Relevance of Trans Fats: Kummerow, F. A. (2009). The negative effects of hydrogenated fats and cholesterol on the cell membrane. Atherosclerosis, 207(2), 469-470. Link

  • General Lipid Synthesis Protocols: Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The Oily Press. Link

Sources

Cholesteryl Linolelaidate in Biological Tissues: Origins, Pathological Significance, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Cholesteryl linolelaidate (Cholesteryl 9E,12E-octadecadienoate) is the cholesterol ester of linolelaidic acid, the trans,trans geometric isomer of the essential fatty acid linoleic acid. Unlike its abundant cis,cis counterpart (Cholesteryl Linoleate), which constitutes a major fraction of human plasma lipids and atherosclerotic plaques, this compound is not a constitutive component of healthy mammalian tissue. Its presence is a specific biomarker of two distinct processes: exogenous dietary intake of industrially hydrogenated fats and, more critically, endogenous free-radical-mediated isomerization of cellular lipids. This guide details the molecular mechanisms of its formation, its utility as a "geometrical" oxidative stress marker, and the rigorous analytical protocols required to distinguish it from its isomers in complex biological matrices.[1]

Molecular Characterization & Physicochemical Properties[1]

To understand the biological behavior of this compound, one must first distinguish its structural rigidity from the native ester.

PropertyCholesteryl Linoleate (Native)This compound (Target)
IUPAC Name Cholesteryl (9Z,12Z)-octadecadienoateCholesteryl (9E,12E)-octadecadienoate
Geometry cis, cis (Kinked chain)trans, trans (Linear, extended chain)
Phase Transition Liquid crystalline at body tempHigher melting point; tends to crystallize
Membrane Packing Disordered; increases fluidityOrdered; decreases fluidity (rigidifying)
Enzymatic Affinity High affinity for LCAT/ACATReduced hydrolysis/esterification rates

Physiological Impact: The linear geometry of the linolelaidate moiety allows it to pack more tightly than the kinked linoleate. When incorporated into cell membranes or lipoprotein cores, it alters the phase transition temperature, potentially reducing membrane fluidity and impairing the function of integral membrane proteins.

Mechanisms of Origin: The "Geometrical" Stress Hypothesis

The presence of this compound in tissue is rarely "natural" in the biosynthetic sense; rather, it is a chemical footprint of environmental or metabolic stress.

Endogenous Formation: Thiyl Radical Catalysis

The most significant source of endogenous this compound is the attack of free radicals (specifically sulfur-centered thiyl radicals, RS•) on the double bonds of native cholesteryl linoleate. This process, known as cis-trans isomerization , converts the thermodynamically unstable cis bonds into the stable trans configuration.[1]

  • The Mechanism: A radical attacks the pi-bond, forming a carbon-centered radical intermediate. The bond rotates to the lower-energy trans orientation before the radical is eliminated.

  • The Marker: Because this process does not require oxygen (unlike lipid peroxidation), this compound serves as a unique marker for reductive or hypoxic radical stress, often occurring deep within atherosclerotic plaques where oxygen tension is low.

Exogenous Pathway: Dietary Incorporation

Historically, partial hydrogenation of vegetable oils generated significant quantities of trans fatty acids (TFAs), including linoelaidic acid. Upon ingestion:

  • Absorption: Linoelaidic acid is absorbed by enterocytes.

  • Esterification: ACAT (Acyl-CoA:cholesterol acyltransferase) esterifies the fatty acid to cholesterol.

  • Transport: It is packaged into chylomicrons and subsequently VLDL/LDL, distributing to the liver and peripheral tissues.

Origin Pathways Native Native Cholesteryl Linoleate (cis,cis) Radical Thiyl Radical Attack (RS•) Native->Radical Initiation Intermediate Carbon-Centered Radical Intermediate Radical->Intermediate Isomerization Bond Rotation & Radical Elimination Intermediate->Isomerization Target This compound (trans,trans) Isomerization->Target Accumulation in Plaque Diet Dietary Hydrogenated Oils (Linoelaidic Acid) ACAT Intestinal/Hepatic ACAT Esterification Diet->ACAT Uptake ACAT->Target Lipoprotein Transport

Figure 1: Dual pathways for the accumulation of this compound in tissue: Endogenous radical-mediated isomerization and Exogenous dietary esterification.

Tissue Distribution & Pathological Implications[2][3]

Atherosclerotic Plaques

Research indicates that trans cholesteryl esters are enriched in atheromas compared to healthy arterial walls.

  • Causality: The rigid structure of this compound raises the melting point of the lipid core in LDL particles. This promotes the transition from a liquid-crystalline phase to a solid/crystalline phase at body temperature.

  • Consequence: Solid lipid droplets are more difficult for macrophages to hydrolyze and clear, accelerating foam cell formation and plaque necrosis.

Liver & Plasma

In plasma, these esters circulate primarily in LDL. In the liver, they may serve as poor substrates for neutral cholesterol ester hydrolase (nCEH), potentially contributing to hepatic lipid accumulation (fatty liver) under high oxidative stress conditions.

Analytical Methodologies

Detecting this compound requires separating it from the massive background of cholesteryl linoleate. Standard C18 (reverse-phase) chromatography often fails to resolve these geometric isomers adequately.

Protocol: Lipid Extraction & Silver-Ion HPLC

Principle: Silver ions (Ag+) form weak charge-transfer complexes with pi-electrons in double bonds. Cis double bonds are more accessible and electron-rich than trans bonds, resulting in stronger retention. Therefore, trans isomers (linolelaidate) elute beforecis isomers (linoleate).

Step-by-Step Methodology:

  • Sample Preparation (Folch Extraction):

    • Homogenize 50-100 mg tissue in 1 mL PBS.

    • Add 4 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.

    • Centrifuge at 1000 x g for 10 min to induce phase separation.

    • Collect the lower organic phase. Dry under nitrogen gas.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute lipid film in hexane.

    • Load onto an Aminopropyl silica cartridge (500 mg).

    • Elute Cholesteryl Esters (CE) with 4 mL Hexane (Neutral lipids elute first).

    • Note: Phospholipids remain bound.

  • Silver-Ion HPLC (Ag-HPLC):

    • Column: ChromSpher 5 Lipids (Ag+ impregnated) or equivalent.

    • Mobile Phase: Hexane:Acetonitrile (99.5:0.5 v/v). Isocratic flow.

    • Detection: UV at 205 nm (ester bond) or Evaporative Light Scattering Detector (ELSD).

    • Elution Order: Saturated CE

      
      Trans,Trans (Linolelaidate) 
      
      
      
      Mono-Trans
      
      
      Cis,Cis (Linoleate).
Mass Spectrometry Confirmation (LC-MS/MS)

While Ag-HPLC separates isomers, MS provides structural confirmation.

  • Ionization: ESI (Positive mode) with ammonium acetate additive.

  • Precursor Ion: [M+NH4]+ at m/z 666.6 (approx, depends on exact isotope).

  • Product Ion: m/z 369.3 (Cholesterol-H2O cation).

  • Differentiation: Since isomers have identical mass, retention time alignment with synthetic standards on the Ag-HPLC column is mandatory for positive ID.

Analytical Workflow Tissue Biological Tissue (Plaque/Liver) Extract Folch Extraction (CHCl3:MeOH) Tissue->Extract SPE SPE Fractionation (Isolate Neutral Lipids) Extract->SPE AgHPLC Silver-Ion HPLC (Separates Geometric Isomers) SPE->AgHPLC MS MS/MS Detection (MRM: 666.6 -> 369.3) AgHPLC->MS Eluate Data Quantification of Trans/Cis Ratio MS->Data

Figure 2: Analytical pipeline for the specific isolation and quantification of this compound isomers.

Synthesis of Standards (Self-Validation)

To validate the analytical window, researchers must synthesize the standard, as commercial availability can be sporadic.

Protocol: Radical-Catalyzed Isomerization

  • Dissolve 10 mg Cholesteryl Linoleate in 1 mL benzene.

  • Add thiophenol (catalyst) and AIBN (radical initiator).

  • Heat at 60°C for 1 hour under Argon.

  • Quench and extract.[2][3]

  • This reaction yields a thermodynamic equilibrium mixture: ~5% cis,cis, ~40% mono-trans, and ~55% trans,trans (Linolelaidate).

  • Use this mixture to calibrate the Ag-HPLC retention times.

References

  • Ferreri, C., et al. (2011). "Lipid markers of 'geometrical' radical stress: synthesis of monotrans cholesteryl ester isomers and detection in human plasma."[1] Journal of the American Chemical Society.

  • Yin, H., et al. (2011). "Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights." Accounts of Chemical Research.

  • Hutchins, P.M., et al. (2018). "Analytical methods for cholesterol quantification." Journal of Food and Drug Analysis.

  • Chatgilialoglu, C., et al. (2014).[4] "Free-radical-mediated formation of trans-cardiolipin isomers."[5] Molecules.

  • Potma, E.O., et al. (2011). "Picosecond spectral coherent anti-Stokes Raman scattering imaging... of meibomian glands." Journal of Biomedical Optics.

Sources

Metabolic Fate of Cholesteryl Linolelaidate in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesteryl linolelaidate (CL) is the cholesteryl ester of linolelaidic acid (18:2 trans-9, trans-12), a geometric isomer of the essential fatty acid linoleic acid.[1][2][3] While often grouped generically under "trans fats," CL possesses distinct physicochemical properties that drive unique metabolic pathologies. Unlike its cis-isomer (cholesteryl linoleate), which exists in a liquid-crystalline state near body temperature, CL exhibits a higher phase transition temperature, leading to physical condensation within lipid droplets.[2][3]

This guide details the metabolic trajectory of CL from dietary absorption to lysosomal accumulation. It highlights the "Metabolic Trap" hypothesis, where the physical state of the ester—rather than enzymatic incompetence—hinders hydrolysis by Lysosomal Acid Lipase (LAL), driving macrophage foam cell formation and atherosclerosis.

Chemical Identity & Physicochemical Constraints[2][3][4][5][6][7]

The metabolic fate of CL is dictated by its structure. The trans double bonds straighten the hydrocarbon chain, allowing tighter intermolecular packing compared to the "kinked" cis structure of linoleate.

Structural Comparison[4]
  • Cholesteryl Linoleate (cis): Curved fatty acid tail; lower melting point; fluid at physiological interfaces.[2][3]

  • This compound (trans): Linear fatty acid tail; high melting point; prone to crystallization at 37°C.[2][3]

Thermodynamic Impact on Metabolism

The critical determinant of CL's toxicity is its Phase Transition Temperature (Tm) .

PropertyCholesteryl Linoleate (cis-18:2)This compound (trans-18:[2][3]2)Physiological Impact
Geometry Kinked (U-shape)Linear (Extended)Trans mimics saturated fats in packing density.[2][3]
Melting Point (Tm) ~41-42°C> 50°C (Predicted*)CL is solid/semi-solid at body temp (37°C).[2][3]
LAL Access High (Liquid interface)Low (Solid interface)Enzyme cannot penetrate crystallized lipid core.[2][3]
Membrane Effect Increases fluidityDecreases fluidityStiffens cell membranes, altering receptor signaling.

*Note: While pure Cholesteryl Linoleate melts at ~42°C, the trans-isomer consistently exhibits a higher Tm due to steric linearity, rendering it solid at physiological temperature.

Metabolic Pathway: The "Resistant Cargo"

The lifecycle of CL involves absorption, esterification, and a terminal "blockade" within the lysosome.

Absorption and Esterification (ACAT/LCAT)

Upon ingestion, linolelaidic acid is absorbed by enterocytes. It is a competent substrate for acyl-transferases, meaning the body actively synthesizes CL, mistaking it for a standard lipid.

  • Intracellular: ACAT1/2 (Acyl-CoA:cholesterol acyltransferase) esterifies free cholesterol with linolelaidyl-CoA.[2][3] ACAT shows little discrimination against trans isomers.[3]

  • Plasma: LCAT (Lecithin-cholesterol acyltransferase) on HDL particles generates CL by transferring the fatty acid from phosphatidylcholine to cholesterol.[2][3]

Lipoprotein Transport (The CETP Shunt)

Once synthesized, CL is packaged into lipoproteins.

  • VLDL/LDL Incorporation: CL packs tightly into the hydrophobic core of LDL particles.

  • CETP Activity: Cholesteryl Ester Transfer Protein (CETP) facilitates the exchange of CEs between HDL and LDL/VLDL.[4] Trans fatty acids, including CL, have been shown to enhance CETP activity, accelerating the transfer of cholesterol from protective HDL to atherogenic LDL.

Cellular Uptake & The Lysosomal Trap

This is the critical pathological step.

  • Endocytosis: LDL particles loaded with CL are internalized by macrophages via the LDL Receptor (LDLR).

  • Lysosomal Delivery: The endosome fuses with the lysosome.

  • Hydrolysis Failure: Lysosomal Acid Lipase (LAL) attempts to hydrolyze CL to free cholesterol and fatty acid.[2][3]

    • Mechanism:[5][6][7] LAL requires a lipid-water interface to function.[2][3]

    • Failure Mode: Because CL has a Tm > 37°C, the lipid droplet core containing CL remains in a solid or highly ordered liquid-crystalline phase. LAL cannot penetrate this "waxy" core efficiently.

    • Result: CL accumulates, causing lysosomal storage dysfunction and transforming the macrophage into a Foam Cell .

Pathway Visualization

The following diagram illustrates the "Metabolic Trap" where CL enters the cell but fails to exit the lysosome efficiently.

CL_Metabolism cluster_trap The Metabolic Trap Diet Dietary Linolelaidic Acid Liver Liver (VLDL Assembly) Diet->Liver Absorption LDL LDL Particle (Core: this compound) Liver->LDL Secretion via VLDL -> IDL Plasma Plasma Compartment Plasma->LDL CETP Transfer Macrophage Macrophage (Arterial Wall) LDL->Macrophage LDLR Uptake Lysosome Lysosome Macrophage->Lysosome Endocytosis LAL Lysosomal Acid Lipase (LAL) Lysosome->LAL Substrate Presentation FoamCell Foam Cell Formation (Atherosclerosis) LAL->FoamCell HYDROLYSIS FAILURE (Solid Phase Barrier)

Figure 1: The metabolic trajectory of this compound, highlighting the lysosomal hydrolysis failure due to phase transition constraints.

Experimental Protocols

To validate the presence and metabolic resistance of CL, the following protocols are recommended.

Protocol A: Differential Hydrolysis Assay (In Vitro)

Objective: Quantify the resistance of this compound to LAL compared to Cholesteryl Linoleate.

  • Substrate Preparation:

    • Prepare phospholipid vesicles (PC:PI 9:1) containing 100 µM of either Cholesteryl Linoleate (cis) or this compound (trans).[2][3]

    • Critical Step: Sonicate at 55°C (above the Tm of both esters) to ensure initial incorporation, then cool slowly to 37°C to allow phase separation/crystallization to occur naturally.

  • Enzyme Incubation:

    • Add recombinant human LAL (rhLAL) in acetate buffer (pH 4.5).[2][3]

    • Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Extraction & Detection:

    • Terminate reaction with Chloroform:Methanol (2:1).[2][3]

    • Separate phases; dry organic phase under Nitrogen.

    • Quantification: Analyze Free Fatty Acid (FFA) release via colorimetric assay (NEFA kit) or GC-MS.[2][3]

  • Expected Result: The cis isomer should show linear release of FFA. The trans isomer should show significantly blunted release kinetics (<20% of control) due to physical inaccessibility.

Protocol B: LC-MS/MS Quantification of CL in Plasma

Objective: Specific detection of CL in biological samples.[2][3]

  • Sample Prep: Spike plasma (50 µL) with internal standard (Cholesteryl-d7 Linoleate).[2][3]

  • Extraction: Liquid-Liquid extraction using Methyl-tert-butyl ether (MTBE).[2][3] Vortex 10 min, centrifuge 10,000 x g.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120).[2][3]

    • Mobile Phase A: Acetonitrile/Water (60:[2][3]40) + 10mM Ammonium Formate.[2][3]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:[2][3]10) + 10mM Ammonium Formate.[2][3]

    • Note: Isomeric separation of cis vs trans requires a specialized column (e.g., Silver-Ion chromatography or long C18 columns with optimized gradients).[2][3]

  • Mass Spectrometry (MS):

    • Mode: Positive Ion Electrospray (ESI+).[2][3]

    • Target Transition: Precursor [M+NH4]+ -> Product [369.4]+ (Cholesterol fragment).[2][3]

    • Differentiation: Rely on Retention Time (RT). Trans isomers typically elute aftercis isomers on reverse-phase columns due to higher hydrophobicity/linearity.[2][3]

Workflow Visualization: Analysis Pipeline

Protocol_Workflow Sample Plasma/Tissue Sample Extract MTBE Lipid Extraction Sample->Extract Spike IS Sep Silver-Ion / C18 Chromatography Extract->Sep Inject Detect MS/MS Detection (MRM Mode) Sep->Detect Elute (RT Diff) Data Ratio Calculation: Trans-CE / Cis-CE Detect->Data Quantify

Figure 2: Analytical workflow for distinguishing and quantifying this compound in biological matrices.

References

  • Craven, B. M., et al. (1983).[8] Conformation and packing of unsaturated chains in this compound at 123 K. Journal of Lipid Research. Link

  • Goldstein, J. L., & Brown, M. S. (2009). The LDL Receptor.[7] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[2][3]

  • Dubland, J. A., & Francis, G. A. (2015). Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism. Frontiers in Cell and Developmental Biology. Link

  • Small, D. M. (1984).[2][3] Lateral Chain Packing in Lipids and Membranes. Journal of Lipid Research. Link

  • Kummerow, F. A. (2013).[2][3] Interaction between sphingomyelin and oxysterols contributes to atherosclerosis and sudden death. American Journal of Cardiovascular Disease. Link

Sources

Biological Function and Pathological Impact of Trans-Isomer Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Function of Trans Isomers of Cholesteryl Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Metabolic Fate, Physicochemical Properties, and Atherogenic Mechanisms

Executive Summary & Core Directive

This guide provides a rigorous examination of the biological behavior of cholesteryl esters (CEs) containing trans fatty acids (TFAs). Unlike their cis counterparts, trans-isomer CEs exhibit distinct physicochemical properties—specifically elevated phase transition temperatures—that fundamentally alter their interaction with key metabolic enzymes (ACAT, LCAT, CETP, and LAL). This document details the molecular mechanisms driving these alterations, their contribution to atherogenesis, and the analytical protocols required for their specific isolation and quantification.

Physicochemical Distinctions: The Thermodynamic Basis of Dysfunction

The biological function of a cholesteryl ester is dictated by its physical state at physiological temperature (


).
Phase Behavior and Lipid Droplet Dynamics

Cholesteryl esters are not simple liquids; they are thermotropic liquid crystals. They exist in three potential phases:

  • Crystalline Solid: Highly ordered, biologically inert.

  • Mesophase (Smectic/Cholesteric): Liquid crystalline, semi-ordered.

  • Isotropic Liquid: Disordered, accessible to enzymes.

The Trans Effect: The presence of a trans double bond (e.g., cholesteryl elaidate) significantly increases the packing density of the acyl chain compared to the cis isomer (e.g., cholesteryl oleate). This elevates the liquid-crystalline-to-isotropic transition temperature (


) .
  • Cholesteryl Oleate (cis-18:1):

    
    .[] At body temperature, it exists often in a smectic/cholesteric mesophase but is close to the isotropic transition, allowing fluidity for hydrolysis.
    
  • Cholesteryl Elaidate (trans-18:1): Exhibits a significantly higher

    
    . At 
    
    
    
    , it is more likely to exist in a highly ordered crystalline or stiff smectic phase.

Biological Consequence: Lipases, specifically Lysosomal Acid Lipase (LAL) and Neutral Cholesteryl Ester Hydrolase (nCEH) , operate at the lipid-water interface. A "solid" or highly ordered liquid-crystalline lipid droplet presents a kinetic barrier to the enzyme, effectively sequestering the cholesterol and promoting foam cell formation.

Table 1: Comparative Properties of Cis vs. Trans Cholesteryl Esters
PropertyCholesteryl Oleate (cis)Cholesteryl Elaidate (trans)Biological Impact
Molecular Geometry Kinked (U-shape)Linear (rod-like)Affects packing density in lipoproteins.
Phase at

Smectic/Cholesteric (Fluid)Ordered Smectic/SolidTrans resists hydrolysis; accumulates in lysosomes.
ACAT Affinity High (Preferred Substrate)Moderate to LowTrans is esterified but less efficiently.
CETP Activity BaselineIncreased Trans CEs are preferentially transferred to LDL.
LCAT Specificity HighLow (Discriminated against)LCAT avoids trans incorporation unless FA pool is skewed.

Enzymatic Processing and Metabolic Pathways

Synthesis: ACAT vs. LCAT

The incorporation of TFAs into the cholesteryl ester pool occurs via two distinct mechanisms, depending on the location.

  • Intracellular (ACAT1/2): Acyl-CoA:Cholesterol Acyltransferase (ACAT) resides in the ER.[2] While ACAT1 prefers oleoyl-CoA, it will utilize trans-acyl-CoA if the cytosolic pool is enriched with TFAs (e.g., from dietary intake). This creates intracellular lipid droplets enriched with trans-CEs, which are physically resistant to remobilization.

  • Plasma (LCAT): Lecithin-Cholesterol Acyltransferase (LCAT) esterifies cholesterol on HDL.[2] LCAT shows a marked discrimination againsttrans fatty acids at the sn-2 position of phosphatidylcholine. However, under high dietary TFA load, this selectivity is overwhelmed, introducing trans-CEs into the HDL pool.

Transport and Remodeling: The CETP Axis

Perhaps the most critical pathological mechanism involves the Cholesteryl Ester Transfer Protein (CETP) .

  • Mechanism: CETP shuttles CEs from HDL (protective) to LDL/VLDL (atherogenic) in exchange for triglycerides.

  • Trans-Specific Effect: Research indicates that trans-CEs enhance CETP activity. The linear geometry of trans-CEs may facilitate their entry into the hydrophobic tunnel of CETP, accelerating their transfer to LDL.

  • Result: A dual-threat lipid profile—reduced HDL cholesterol and enriched LDL cholesterol containing metabolically stubborn trans-CEs.

Catabolism: The Lysosomal Bottleneck

Upon LDL endocytosis, trans-CEs are delivered to the lysosome.

  • Enzyme: Lysosomal Acid Lipase (LAL).[3]

  • Dysfunction: LAL hydrolysis rates are dependent on the physical state of the substrate. The elevated melting point of trans-CEs renders the lipid core more rigid. This mimics the pathology of Cholesteryl Ester Storage Disease (CESD) , where functional enzyme struggles to clear the substrate, leading to lipid-laden lysosomes and macrophage transformation into foam cells.

Visualization: The Trans-CE Metabolic Cycle

The following diagram illustrates the differential processing and pathological accumulation of trans-CEs.

TransCEMetabolism cluster_Diet Dietary Input cluster_Liver Hepatocyte / Intestine cluster_Plasma Plasma Circulation cluster_Artery Arterial Intima (Macrophage) Diet_TFA Dietary Trans Fatty Acids ACAT ACAT (ER) Esterification Diet_TFA->ACAT Substrate Pool LCAT LCAT (Discriminates against Trans) Diet_TFA->LCAT Phospholipid incorporation (Low eff.) Trans_CE_Droplet Trans-CE Lipid Droplet (High Melting Point) ACAT->Trans_CE_Droplet Storage VLDL VLDL Secretion ACAT->VLDL Packaging LDL LDL Particle (Enriched in Trans-CE) VLDL->LDL Lipolysis Endocytosis LDL Receptor Uptake LDL->Endocytosis HDL HDL Particle CETP CETP Activity (Accelerated by Trans-CE) HDL->CETP Trans-CE Donor CETP->LDL Transfer to LDL (Enhanced) LCAT->HDL Esterification Lysosome Lysosome (LAL Enzyme) Endocytosis->Lysosome FoamCell Foam Cell Formation (Accumulation due to Slow Hydrolysis) Lysosome->FoamCell Hydrolysis Failure (Rigid Core)

Caption: Metabolic trajectory of Trans-CEs showing ACAT incorporation, CETP-mediated enrichment of LDL, and lysosomal accumulation.

Pathological Mechanisms: Beyond Lipid Levels

Endothelial TGF- Suppression

Recent mechanistic studies identify a non-lipid pathway for trans-fat toxicity.

  • Mechanism: Trans-fatty acids derived from circulating CEs are incorporated into the plasma membrane phospholipids of endothelial cells.

  • Effect: This alters membrane fluidity and disrupts lipid rafts, specifically displacing TGF-

    
     receptors .
    
  • Outcome: Suppression of TGF-

    
     signaling prevents its anti-atherogenic and anti-inflammatory effects, accelerating plaque development independent of LDL levels.
    
Atherosclerotic Plaque Stability

The physical state of CEs within the necrotic core of a plaque determines its stability.

  • Cis-CEs: Fluid at body temperature; allow for some remodeling.

  • Trans-CEs: Crystalline/Solid; contribute to the formation of sharp, cholesterol monohydrate crystals. These crystals can pierce the lysosomal membrane (lysosomal destabilization), activating the NLRP3 inflammasome and driving interleukin-1

    
     (IL-1
    
    
    
    ) secretion, a potent driver of plaque rupture.

Analytical Methodologies

To study trans-CEs, standard lipidomics must be adapted to resolve geometric isomers.

Protocol: Extraction and Separation of Trans-CE Isomers

Objective: Isolate cholesteryl esters and quantify specific trans isomers (e.g., elaidate vs. oleate).

Step 1: Lipid Extraction (Modified Folch)

  • Homogenize tissue/plasma in Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Add internal standard: Cholesteryl Heptadecanoate (17:0) (does not occur naturally).

  • Centrifuge to separate phases. Collect lower organic phase.

  • Dry under Nitrogen stream.

Step 2: Solid Phase Extraction (SPE) - Isolation of CEs

  • Why: To separate CEs from Free Fatty Acids (FFAs), Triglycerides (TGs), and Phospholipids (PLs).

  • Condition Aminopropyl silica columns with hexane.

  • Load lipid extract.

  • Elute Cholesteryl Esters with Hexane:Chloroform (95:5) . (TGs elute later with more polar solvents).

Step 3: Transesterification (Methylation)

  • Critical: Acid-catalyzed methylation is preferred over base-catalyzed to avoid isomerization artifacts, though base is faster.

  • Resuspend CE fraction in Boron Trifluoride (

    
    )-Methanol (14%) .
    
  • Heat at

    
     for 45 mins.
    
  • Extract Fatty Acid Methyl Esters (FAMEs) into hexane.

Step 4: GC-MS Analysis (Isomer Resolution)

  • Column Selection: Standard non-polar columns (e.g., DB-5) cannot separate cis (oleate) from trans (elaidate) efficiently.

  • Required Column: Highly polar ionic liquid column (e.g., SLB-IL111 or CP-Sil 88 ).

  • GC Parameters:

    • Carrier Gas: Helium (1 mL/min).

    • Oven:

      
       (5 min) 
      
      
      
      Ramp
      
      
      /min
      
      
      
      
      .
    • Detection: MS in SIM mode (m/z 74, 87, 296 for 18:1 FAMEs).

References

  • Role of Cholesterol Ester Metabolism in Cellular Homeostasis. Creative Proteomics. Link

  • Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochim Biophys Acta. 1992. Link

  • A Mechanism by Which Dietary Trans Fats Cause Atherosclerosis. Journal of Nutrition. 2011. Link

  • Lysosomal acid lipase in lipid metabolism and beyond. Arterioscler Thromb Vasc Biol. 2015. Link

  • Liquid-crystalline Phase Transitions in Lipid Droplets Are Related to Cellular States. PNAS.[4] 2019. Link

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Metabolites. 2014. Link

  • Trans Fatty Acids and Atherosclerosis: Effects on Inflammation and Endothelial Function. J Nutr Food Sci. 2015. Link

  • Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures. Frontiers in Cell and Developmental Biology. 2019. Link

Sources

Methodological & Application

Application Note: Cholesteryl Linolelaidate as a Structural Internal Standard for Cholesteryl Ester Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a detailed technical guide for the use of Cholesteryl Linolelaidate (Cholesteryl 9t,12t-octadecadienoate) in lipidomics.

Abstract

This guide details the protocol for utilizing This compound (C18:2 trans-9,12) as a structural internal standard (IS) or target analyte in LC-MS/MS lipidomics. While deuterated standards (e.g., Cholesteryl Oleate-d7) are the gold standard for absolute quantification, this compound offers a unique utility as a chromatographic reference standard for isomer resolution and as a surrogate IS in defined biological systems (e.g., cell culture with trans-fat-free media). This protocol addresses the critical challenge of chromatographically separating the trans,trans-isomer (Linolelaidate) from the abundant endogenous cis,cis-isomer (Linoleate) to prevent isobaric interference.

Introduction & Scientific Rationale

2.1 The Molecule

  • Analyte: this compound[1][2][3][4][5][6]

  • Systematic Name: Cholest-5-en-3β-yl (9E,12E)-octadeca-9,12-dienoate[7]

  • Molecular Formula: C45H76O2[7][8]

  • Monoisotopic Mass: 648.5845 Da

  • Key Characteristic: It is the trans,trans geometric isomer of the abundant endogenous lipid Cholesteryl Linoleate .

2.2 Why Use This Standard? In high-precision lipidomics, differentiating geometric isomers is critical for understanding membrane fluidity and oxidative stress.

  • Chromatographic Benchmarking: It serves as a retention time marker to validate the LC system's ability to resolve trans (dietary/industrial) lipids from cis (endogenous) lipids.

  • Surrogate Internal Standard: In biological systems devoid of exogenous trans-fats (e.g., synthetic cell models), it acts as a cost-effective, non-deuterated IS with ionization efficiency identical to Cholesteryl Linoleate.

  • Metabolic Tracing: Used to monitor the incorporation of trans-fatty acids into the neutral lipid pool.

2.3 Critical Caveat (The "Isobaric Trap") this compound and Cholesteryl Linoleate are isobaric (Same m/z). Mass spectrometry alone cannot distinguish them.

  • Requirement: Baseline chromatographic separation is mandatory.

  • Risk: If the LC method fails to separate them, endogenous Cholesteryl Linoleate will mask the standard, rendering quantification impossible.

Materials & Methods

Reagents
  • Standard: this compound (>98% purity, e.g., from Nu-Chek Prep or Sigma).

  • Solvents: LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), Ammonium Formate (10mM), Chloroform/Methanol (2:1).

Stock Solution Preparation
  • Primary Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Chloroform. Vortex for 30s. Store at -20°C in amber glass.

  • Working Standard (10 µM): Dilute the Primary Stock into IPA:ACN (1:1 v/v).

    • Calculation:

      
      . To make 1 mL of 10 µM (approx 6.5 µg/mL), add 6.5 µL of stock to 993.5 µL diluent.
      
Sample Preparation (Modified Folch Extraction)

Target Matrix: Plasma or Cell Homogenate

  • Aliquot: Transfer 50 µL of plasma to a borosilicate glass tube.

  • Spike IS: Add 10 µL of This compound Working Standard (10 µM).

    • Note: If analyzing human plasma with suspected trans-fat content, use a deuterated IS (e.g., CE 18:1-d7) instead, and use this compound only as a retention time marker.

  • Extraction: Add 1 mL of Chloroform:Methanol (2:1) .

  • Agitation: Vortex vigorously for 10 mins at room temperature.

  • Phase Separation: Add 200 µL of LC-MS grade water (induces phase split). Centrifuge at 3,000 x g for 5 mins.

  • Collection: Recover the lower organic phase (Chloroform layer) containing neutral lipids (CEs).

  • Dry Down: Evaporate solvent under Nitrogen stream at 30°C.

  • Reconstitution: Re-dissolve in 100 µL of IPA:ACN (1:1) + 10mM Ammonium Formate .

LC-MS/MS Protocol

4.1 Chromatography (The Critical Step)

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex C18.

    • Rationale: Core-shell particles provide the high efficiency needed to separate geometric isomers.

  • Mobile Phase A: ACN:Water (60:40) + 10mM Ammonium Formate.

  • Mobile Phase B: IPA:ACN (90:10) + 10mM Ammonium Formate.

    • Additive: Ammonium Formate facilitates the formation of

      
       adducts, which are more stable than protonated ions for neutral lipids.
      

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min) Description
0.0 40 0.4 Initial equilibration
2.0 50 0.4 Ramp to elution window
12.0 98 0.4 Elution of CEs (Isomer separation)
14.0 98 0.4 Column Wash
14.1 40 0.4 Re-equilibration

| 16.0 | 40 | 0.4 | End |

4.2 Mass Spectrometry (MRM Settings)

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Product Ion:

    
     m/z (Cholestadiene cation).
    

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Retention Time (Approx)
Cholesteryl Linoleate (cis) 666.6 369.3 20 8.2 min
This compound (trans) 666.6 369.3 20 8.6 min

| Cholesteryl Oleate-d7 (IS Ref) | 676.6 | 369.3 | 20 | 9.1 min |

Note: The trans-isomer (Linolelaidate) typically elutes later than the cis-isomer on C18 columns due to its linear structure allowing tighter packing with the stationary phase.

Workflow Visualization

LipidomicsWorkflow Sample Biological Sample (Plasma/Cell Lysate) Spike Spike Internal Standard (this compound) Sample->Spike Extract Folch Extraction (CHCl3:MeOH 2:1) Spike->Extract PhaseSep Phase Separation (Recover Lower Organic Layer) Extract->PhaseSep Dry Nitrogen Evaporation PhaseSep->Dry Recon Reconstitution (IPA:ACN + NH4 Formate) Dry->Recon LC LC Separation (C18) Critical: Isomer Resolution Recon->LC MS MS/MS Detection (MRM 666.6 -> 369.3) LC->MS Elution: Cis (Early) vs Trans (Late) Data Data Analysis (Peak Integration at RT) MS->Data

Caption: Step-by-step workflow for extracting and profiling cholesteryl esters using this compound as a standard.

Validation & Quality Control

6.1 System Suitability Test (SST) Before running samples, inject a mixture of Cholesteryl Linoleate (cis) and this compound (trans).

  • Pass Criteria: Resolution (

    
    ) between the two peaks must be > 1.5 (Baseline separation).
    
  • Fail Action: If peaks merge, lower the gradient slope or reduce column temperature (e.g., from 40°C to 30°C) to improve selectivity.

6.2 Linearity Prepare a calibration curve from 10 nM to 10 µM.

  • Acceptance:

    
    .
    
  • Matrix Effect: Assess by spiking standard into a "stripped" plasma matrix to calculate recovery (Target: 85-115%).

References

  • Liebisch, G., et al. (2019). "Update on LIPID MAPS classification, nomenclature, and structural representation of lipids." Journal of Lipid Research.[1]

  • Birdsall, S. L., et al. (2024). "A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues." bioRxiv.

  • Dorset, D. L. (1990). "Binary phase behavior of cholesteryl oleate with cholesteryl linoleate." Biochimica et Biophysica Acta (BBA).

  • Agilent Technologies. (2019).[9] "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma." Application Note.

Sources

Formulation of Cholesteryl Linolelaidate in Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Cholesteryl linolelaidate (CAS: 1456-07-1) is the cholesteryl ester of linolelaidic acid, the trans isomer of linoleic acid.[1] Unlike free cholesterol, which acts as a membrane condenser and fluidity regulator at the interface, this compound is a neutral, highly hydrophobic lipid lacking a polar headgroup. This fundamental chemical difference dictates that it cannot form bilayers on its own and has limited solubility within the phospholipid bilayer (typically <2–5 mol%).

This guide outlines the protocol for formulating this compound into liposomes using the Thin Film Hydration method. It distinguishes between two formulation regimes: Membrane Doping (low concentration for biophysical studies) and Core Sequestration (high concentration for lipoprotein modeling).[1]

Introduction & Strategic Analysis

The Challenge of Neutral Lipids

Researchers often mistakenly treat cholesteryl esters (CE) like free cholesterol. Free cholesterol is amphipathic; its hydroxyl group orients toward the aqueous phase, anchoring it in the bilayer.[2] this compound, however, is esterified at the 3-position, rendering it non-polar.

  • Low Loading (< 5 mol%): The ester intercalates between phospholipid tails. Due to the trans double bonds, linolelaidate packs more tightly than its cis counterpart (cholesteryl linoleate), potentially increasing the phase transition temperature (

    
    ) of the host membrane.
    
  • High Loading (> 5 mol%): The ester exceeds its solubility limit in the bilayer and phase-separates, forming oily droplets in the liposome core (creating an LDL-like particle) or precipitating out of the formulation.

Trans vs. Cis Isomerism

This compound contains trans double bonds at carbons 9 and 12.[3] Trans-fatty acids possess a linear, rod-like geometry similar to saturated fats, allowing them to pack more densely than the kinked cis isomers.[1]

  • Implication: Formulations containing the trans isomer will likely exhibit higher membrane rigidity and requiring higher processing temperatures than those with the cis isomer to ensure proper mixing.

Material Selection

ComponentRoleRecommended Reagent
Target Lipid Active IngredientThis compound (>98% purity)
Host Lipid Bilayer MatrixDSPC (Rigid, high

) or POPC (Fluid, low

)
Stabilizer Steric BarrierDSPE-PEG2000 (Prevents aggregation)
Solvent DissolutionChloroform (HPLC Grade)
Buffer Aqueous PhasePBS pH 7.4 or HEPES Buffered Saline

Formulation Ratios (Molar):

  • Standard Liposome (Membrane Doping): DSPC : Cholesterol : this compound (55 : 40 : 5 )[1]

  • Note: Free cholesterol is still required to maintain bilayer stability; the ester is an additive, not a substitute.

Visualizing the Molecular Architecture

The following diagram illustrates the critical difference in how Free Cholesterol and this compound orient within the liposome.

LiposomeArchitecture cluster_bilayer Lipid Bilayer Region cluster_core Hydrophobic Core / Oil Phase Phospholipid Phospholipid (Amphipathic Host) FreeChol Free Cholesterol (Interface Anchor) Phospholipid->FreeChol H-Bonding (Headgroups) CholEster This compound (Neutral/Hydrophobic) Phospholipid->CholEster Hydrophobic Exclusion FreeChol->CholEster Competition for Packing Space Note CRITICAL: Cholesteryl Esters lack a polar head. They sequester in the core or between tail tips. CholEster->Note

Caption: Structural orientation showing the exclusion of neutral this compound from the interface to the hydrophobic core.

Protocol: Thin Film Hydration & Extrusion

Phase 1: Preparation of Lipid Film

Objective: Create a homogeneous molecular mixture of the ester and host lipids.

  • Stock Preparation:

    • Dissolve this compound in Chloroform at 10 mg/mL.[4]

    • Dissolve DSPC and Cholesterol in Chloroform at 10 mg/mL and 5 mg/mL respectively.

  • Mixing:

    • In a round-bottom flask, combine lipids in the desired molar ratio (e.g., DSPC:Chol:CE 55:40:5).

    • Expert Tip: If the total mass is <50 mg, use a 10 mL flask to ensure the film is thin enough for easy hydration.

  • Evaporation:

    • Connect to a Rotary Evaporator.[5]

    • Bath Temperature: 45°C .

    • Vacuum: Decrease pressure gradually to prevent bumping. Rotate at 100-150 rpm.

    • Dry until a visible thin film forms on the glass wall.

  • Desiccation:

    • Place the flask in a vacuum desiccator overnight (min. 4 hours) to remove trace solvent.[1] Residual chloroform destabilizes bilayers.

Phase 2: Hydration (The Critical Step)

Objective: Swell the film into Multilamellar Vesicles (MLVs).

  • Pre-heating:

    • Pre-heat the hydration buffer (PBS) to 65°C .

    • Reasoning: You must exceed the

      
       of the highest melting component (DSPC 
      
      
      
      C).[6] The trans ester likely has a high melting point; 65°C ensures the ester is fluid during hydration.
  • Hydration:

    • Add the hot buffer to the lipid film.

    • Agitate immediately.[1] Vortex vigorously for 1 minute, then incubate in a 65°C water bath for 5 minutes. Repeat this cycle 3 times.

    • Visual Check: The solution should appear milky white (MLVs). If you see "oily floaters" or clumps, the ester has phase-separated. Action: Sonicate at 65°C for 5-10 minutes.

Phase 3: Sizing (Extrusion)

Objective: Convert MLVs to Large Unilamellar Vesicles (LUVs) of ~100 nm.

  • Assembly:

    • Assemble the extruder with a 100 nm polycarbonate membrane .

    • Heat the extruder block to 65°C. Cold extrusion will fail and rupture the membrane.

  • Passage:

    • Pass the sample through the membrane 11-21 times.

    • The suspension should become translucent (opalescent) but not transparent.

Characterization & Quality Control

Physical Characterization
AssayMethodExpected Result
Particle Size Dynamic Light Scattering (DLS)Z-Average: 80–120 nm; PDI < 0.2
Zeta Potential ELS (in 10mM NaCl)Near neutral (-5 to -10 mV) unless charged lipids added
Phase Behavior DSC (Differential Scanning Calorimetry)Single transition peak.[1] Split peaks indicate phase separation of the ester.
Chemical Quantification (HPLC)

To verify the incorporation of this compound, use Reverse-Phase HPLC.[1][7]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Mobile Phase: Isopropanol : Acetonitrile (50:50 v/v).[1][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (detects the ester bond and double bonds).

  • Retention Time: Cholesteryl esters are very hydrophobic and will elute after free cholesterol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oily droplets on surface Ester concentration too high (>5 mol%).[1]Reduce ester load or switch to nanoemulsion protocol.
Film won't hydrate Hydration T < Phase Transition T.Increase buffer temp to 70°C. Sonicate while hot.
Precipitate after cooling "Crystallization" of trans-lipid.The trans isomer packs tightly.[9] Store above 4°C or add more fluid lipid (POPC) to disrupt packing.[1]
Clogged Extruder Lipids in Gel Phase.Ensure extruder block is heated to >60°C.

References

  • Small, D. M. (1984).[1] The physical chemistry of lipids: From alkanes to phospholipids. Plenum Press.[1] (Foundational text on lipid solubility and phase behavior).

  • Ginsburg, G. S., et al. (1984). "Physical properties of cholesteryl esters." Journal of Lipid Research, 25, 169-183. Link

  • Hammad, S. M., et al. (1992).[8] "A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma." Journal of Liquid Chromatography, 15(11), 2005-2014.[1][8] Link[1]

  • Craven, B. M., et al. (1983).[10] "Conformation and packing of unsaturated chains in this compound at 123 K." Journal of Lipid Research, 24(6), 784-789.[1][10] Link

  • Avanti Polar Lipids. "Phase Transition Temperatures." Technical Data. Link

Sources

Application Note: Engineering LDL-Mimetic Nanoparticles using Cholesteryl Linolelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the protocol for incorporating Cholesteryl Linolelaidate (Cholesteryl 9-trans, 12-trans-octadecadienoate) into lipid-based nanoparticles.[1][2] Unlike its cis-isomer (Cholesteryl Linoleate), which is fluid at physiological temperatures, this compound possesses a straighter acyl chain geometry due to its trans double bonds.[1][2]

Why use this compound?

  • Core Structuring: It serves as a high-phase-transition lipid matrix.[1][2] In Nanostructured Lipid Carriers (NLCs), it disrupts the perfect crystal lattice of solid lipids (like tristearin) or provides a semi-solid core in LDL-mimetic particles, preventing drug expulsion during storage.[1][2]

  • LDL Receptor Targeting: As a cholesteryl ester, it mimics the native core of Low-Density Lipoproteins (LDL).[1][2] Tumors overexpressing the LDL Receptor (LDLR) actively uptake these particles via receptor-mediated endocytosis.[1][2]

  • Drug Retention: The increased packing density (compared to cis-esters) reduces the diffusion rate of hydrophobic payloads (e.g., Paclitaxel, Doxorubicin) out of the nanoparticle core.[1][2]

Physicochemical Profile: The Trans Advantage[1][2]

Understanding the material science of the lipid is a prerequisite for successful formulation.[1][2]

PropertyCholesteryl Linoleate (cis-isomer)This compound (trans-isomer)Impact on Formulation
Geometry Kinked (U-shape)Linear (Rod-like)Trans packs more tightly, increasing core density.[1][2]
Phase State (37°C) Liquid Crystalline / FluidSemi-Solid / WaxyTrans reduces "burst release" of encapsulated drugs.[1][2]
Melting Point ~41-42°C (Liquid Crystal transition)> 50°C (Estimated/Higher)Provides thermal stability during processing.[1][2]
Biological Fate Native LDL substrateMetabolic analogBoth are hydrolyzed by lysosomal acid lipase (LAL).[1][2]

Formulation Protocol: Hot Solvent Emulsification-Evaporation

Objective: Synthesize LDL-mimetic Nanostructured Lipid Carriers (NLCs) with a this compound core.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Core Lipid: this compound (CAS: 604-34-2).[1][2]

  • Liquid Lipid: Glyceryl Trioleate (Triolein) – To create the NLC imperfections.[1][2]

  • Shell Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1][2]

  • Surfactant/Stealth: DSPE-PEG2000.

  • Aqueous Phase: PBS (pH 7.4).

  • Solvent: Chloroform (or Dichloromethane).[1][2]

Step-by-Step Methodology
Step 1: Organic Phase Preparation (The "Oil" Phase)

Dissolve the lipid components in Chloroform at a concentration of 10 mg/mL.[1][2]

  • Molar Ratio: 70:25:5 (Core : Shell : PEG-Lipid).[1][2]

  • Core Composition: 80% this compound / 20% Triolein (w/w).[1][2]

  • Expert Note: The Triolein is critical.[1][2] Pure this compound forms highly crystalline domains that may expel drug molecules.[1][2] Triolein creates "imperfections" in the lattice where the drug resides.[1][2]

Step 2: Drug Loading

Add the hydrophobic drug (e.g., Paclitaxel) to the organic phase.[1][2]

  • Target Load: 5% w/w relative to total lipid.[1][2]

Step 3: Pre-Emulsification

Add the organic phase dropwise into the Aqueous Phase (PBS) under magnetic stirring (500 RPM).[1][2]

  • Ratio: 1:10 (Organic : Aqueous).[1][2]

  • Temperature: Heat both phases to 55°C (Must be above the melting point of this compound).

Step 4: High-Energy Homogenization

While maintaining 55°C, sonicate the mixture using a probe sonicator.

  • Settings: 20 kHz, 40% Amplitude.

  • Duration: 5 minutes (Pulse mode: 10s ON / 5s OFF).

  • Validation: The solution should turn from a coarse emulsion (cloudy) to a translucent/opalescent colloidal dispersion.[1][2]

Step 5: Solvent Evaporation

Transfer the emulsion to a rotary evaporator.[1][2]

  • Conditions: 40°C, Vacuum pressure reduced stepwise from 400 mbar to 50 mbar over 1 hour.

  • Critical Quality Attribute (CQA): Complete removal of chloroform is essential for biocompatibility.[1][2]

Step 6: Purification

Purify via dialysis (MWCO 12-14 kDa) against PBS for 24 hours at 4°C to remove free drug and surfactant excess.[1][2]

Visualizing the Workflow

The following diagram illustrates the critical path for synthesizing these particles, emphasizing the temperature control required due to the trans-lipid's melting point.

FormulationWorkflow Start Start: Weigh Lipids MixOrg Dissolve in Chloroform (Ch-Linolelaidate + Drug + Triolein) Start->MixOrg Heat Heat to 55°C (Above Tm of Trans-Lipid) MixOrg->Heat Emulsify Add Aqueous Phase (Pre-emulsion) Heat->Emulsify Maintain Temp Sonicate Probe Sonication (High Energy Shear) Emulsify->Sonicate Maintain Temp Evap Solvent Evaporation (Rotovap @ 40°C) Sonicate->Evap Solidify Cool to 4°C (Core Crystallization) Evap->Solidify Phase Transition Purify Dialysis / Filtration Solidify->Purify Final LDL-Mimetic NLCs Purify->Final

Caption: Figure 1. Hot Solvent Emulsification-Evaporation workflow. Temperature control >50°C is critical during mixing.

Mechanism of Action: LDLR Targeting[1][2][3][6]

The utility of this compound is not just structural; it is functional.[1][2] By mimicking the hydrophobic core of LDL, these nanoparticles hijack the body's natural cholesterol transport system.[1][2]

MechanismAction NP Ch-Linolelaidate NP (ApoB/E Mimic) Receptor LDL Receptor (LDLR) NP->Receptor Binding Endosome Early Endosome (pH 6.0) Receptor->Endosome Endocytosis Lysosome Lysosome (pH 4.5) Endosome->Lysosome Maturation Release Core Hydrolysis & Drug Release Lysosome->Release LAL Enzyme Activity

Caption: Figure 2.[1][2] The "Trojan Horse" mechanism.[1][2] The NP is recognized by LDLR, internalized, and degraded in the lysosome.[1][2]

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
  • Size (DLS): Target 40–100 nm.

    • Why? Native LDL is ~22 nm.[1][2] Synthetic mimics are usually larger but must remain <100 nm to penetrate tumor vasculature (EPR effect).[1][2]

  • Polydispersity Index (PDI): < 0.2.

  • Zeta Potential: Near neutral (-10 to +10 mV).[1][2]

    • Note: Highly negative charges trigger macrophage uptake (liver clearance), while highly positive charges cause toxicity.[1][2] LDL mimics should be stealthy.[1][2]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Particle Size > 200 nm Insufficient energy input or lipid concentration too high.[1][2]Increase sonication amplitude; decrease lipid concentration in organic phase.[1][2]
Drug Precipitation Core crystallinity is too high (Drug expulsion).[1][2]Increase the ratio of Liquid Lipid (Triolein) to this compound.
Phase Separation Processing temperature < Melting Point.[1][2]Ensure all mixing steps occur at >55°C until solvent evaporation begins.[1][2]
Low Cell Uptake "PEG Dilemma" (PEG prevents receptor binding).[1][2]Use a "sheddable" PEG-lipid or post-insert an ApoB-mimetic peptide.[1][2]

References

  • Nikanjam, M., et al. (2007). "Synthetic nano-LDL with paclitaxel oleate as a targeted drug delivery vehicle for glioblastoma multiforme."[1][2] Journal of Controlled Release. Link

  • Corbin, I. R., et al. (2006). "Low-density lipoprotein nanoparticles as magnetic resonance imaging contrast agents."[1][2] Neoplasia.[1][2][3] Link

  • Cayman Chemical. "Cholesteryl Linoleate & Ester Properties."[1][2] Cayman Chemical Product Database. Link

  • PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][2] Link

  • Cui, L., et al. (2022). "Recent Development of LDL-Based Nanoparticles for Cancer Therapy."[1][2] Molecules. Link

Sources

Application Note: Cholesteryl Linolelaidate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Lipid Metabolism, Lysosomal Acid Lipase (LAL) Kinetics, and Macrophage Foam Cell Modeling.[1]

Abstract

Cholesteryl linolelaidate (Cholesteryl 9t,12t-octadecadienoate) is the cholesteryl ester of linoelaidic acid, the trans isomer of linoleic acid. Unlike its physiological cis counterpart (Cholesteryl linoleate), which is abundant in LDL and atherosclerotic plaques, this compound serves as a critical tool for investigating the differential metabolic processing of trans fatty acids.

This guide details the protocols for solubilizing this hydrophobic compound for cellular delivery, using it to challenge Lysosomal Acid Lipase (LAL) activity, and modeling "frustrated" autophagy in macrophage foam cells.

Chemical Identity & Biological Context[1][2][3][4][5]

PropertySpecification
Compound Name This compound
Systematic Name Cholesteryl 9t,12t-octadecadienoate
Isomerism Trans, Trans (Geometric isomer of Linoleate)
Molecular Weight ~649.1 g/mol
Physiological Relevance Metabolic Tracer / Stressor. Trans fatty acid esters often exhibit slower hydrolysis kinetics and tighter packing in lipid droplets compared to cis isomers, making them ideal for studying lysosomal storage dysfunction and atherosclerosis.[1]
The Scientific Premise

In atherosclerosis research, the "cis vs. trans" comparison is vital. While Cholesteryl Linoleate is the primary substrate for Lysosomal Acid Lipase (LAL), the Linolelaidate form is used to:

  • Quantify Hydrolytic Resistance: Measure how trans double bonds impede LAL enzymatic cleavage.

  • Trace Exogenous Lipids: Distinguish experimentally added lipids from endogenous cellular pools (using GC/MS) without radiolabeling, provided the background trans levels are negligible.[1]

  • Model Lysosomal Stress: Induce lipid accumulation that mimics Cholesteryl Ester Storage Disease (CESD) due to inefficient clearance.[1]

Material Preparation: Solubilization & Delivery

Critical Challenge: this compound is highly hydrophobic and virtually insoluble in aqueous media. Direct addition to cell culture media will result in precipitation and experimental failure.

Solution: The BSA-Complexing Method is the gold standard for delivering specific fatty acids and cholesteryl esters to cells in a physiologically relevant manner (mimicking albumin transport).

Protocol A: Preparation of Lipid-BSA Complex (10x Stock)

Reagents:

  • This compound (Solid/Powder)[1][2]

  • Chloroform (HPLC Grade)[1]

  • Ethanol (Absolute)[1]

  • Fatty Acid-Free Bovine Serum Albumin (BSA)[1][3][4]

  • Phosphate Buffered Saline (PBS)[1]

Step-by-Step:

  • Stock Solution: Dissolve 5 mg of this compound in 1 mL of Chloroform.

  • Evaporation: Aliquot the desired amount (e.g., 100 µL) into a sterile glass vial. Evaporate the chloroform under a gentle stream of Nitrogen gas (N₂) while rotating the vial to create a thin, uniform film on the bottom.

    • Note: Ensure all solvent is removed.[1] Vacuum desiccate for 1 hour if necessary.[1]

  • Ethanol Resuspension: Redissolve the lipid film in a minimal volume of absolute ethanol (e.g., 20-50 µL).[1]

  • BSA Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Warm to 37°C.[1][3][4][5]

  • Complexing: While vortexing the warm BSA solution vigorously, dropwise add the ethanol-lipid solution.

    • Ratio: Final concentration should be ~1-2 mM lipid in the BSA stock.[1]

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15–30 minutes until the solution is clear or slightly opalescent, indicating micelle/complex formation.

  • Filtration: Sterile filter (0.22 µm) if possible, though some lipid loss may occur. Alternatively, prepare under aseptic conditions.

Experimental Workflows

Experiment 1: Macrophage Foam Cell Induction

Objective: To assess the uptake and retention of trans-cholesteryl esters compared to cis-isomers.[1]

Cell Model: RAW 264.7 or THP-1 differentiated macrophages.

  • Seeding: Plate macrophages in 6-well plates (1 x 10⁶ cells/well).

  • Starvation: Incubate cells in serum-free media (or lipoprotein-deficient serum) for 12 hours to upregulate scavenger receptors.[1]

  • Treatment:

    • Group A (Control): Vehicle (BSA only).

    • Group B (Cis): 50 µg/mL Cholesteryl Linoleate-BSA.[1]

    • Group C (Trans): 50 µg/mL this compound-BSA.[1]

  • Incubation: 24 to 48 hours.

  • Visualization: Fix cells and stain with Oil Red O or LipidSpot™ (fluorescent neutral lipid stain) to visualize lipid droplets.[1]

    • Expected Result: this compound treated cells often show larger or more persistent lipid droplets due to slower turnover.[1]

Experiment 2: Intracellular LAL Hydrolysis Assay

Objective: To measure the specific hydrolysis rate of this compound by Lysosomal Acid Lipase.

Mechanism: LAL hydrolyzes the ester bond at acidic pH (Lysosome).[6][7] Inhibition of LAL (using Lalistat 2) serves as a negative control.[1]

  • Pulse: Incubate macrophages with 50 µg/mL this compound-BSA for 24 hours (Loading Phase).

  • Wash: Wash cells 3x with PBS to remove extracellular lipid.[1]

  • Chase: Switch to equilibration medium (containing ApoA-1 or HDL to promote efflux) for 0, 4, 8, and 12 hours.

    • Inhibitor Control: Add Lalistat 2 (10 µM) to one set of wells during the chase to block LAL.

  • Extraction: At each time point, harvest cells. Extract lipids using the Folch Method (Chloroform:Methanol 2:1).[1]

  • Quantification (GC/MS or HPLC):

    • Measure the remaining This compound (Substrate).[1]

    • Measure the released Free Cholesterol (Product).[1][8][9]

    • Note: Standard enzymatic cholesterol kits (e.g., Amplex Red) can be used to measure Free Cholesterol, but they cannot distinguish between cholesterol released from cis vs trans esters if both are present.[1] GC/MS is preferred for specificity.[1]

Pathway Visualization

The following diagram illustrates the uptake, lysosomal processing, and potential blockage points when using this compound.

LipidPathway Extracellular Extracellular Space BSA_Complex BSA-Cholesteryl Linolelaidate Complex Extracellular->BSA_Complex Preparation ScavengerR Scavenger Receptor (CD36 / SR-A) BSA_Complex->ScavengerR Binding Endosome Early/Late Endosome ScavengerR->Endosome Endocytosis Lysosome Lysosome (pH 4.5) Endosome->Lysosome Maturation LAL Lysosomal Acid Lipase (LAL) Lysosome->LAL Substrate Delivery FreeChol Free Cholesterol (FC) LAL->FreeChol Hydrolysis (Slower for Trans?) TransFA Trans-Fatty Acid (Linoelaidic Acid) LAL->TransFA Hydrolysis ER Endoplasmic Reticulum FreeChol->ER NPC1/2 Transport ACAT ACAT1 Enzyme ER->ACAT Re-esterification LipidDroplet Cytosolic Lipid Droplet (Foam Cell Formation) ACAT->LipidDroplet Storage

Caption: Flux of this compound from extracellular delivery to lysosomal hydrolysis by LAL and subsequent re-esterification into cytosolic lipid droplets.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Inadequate BSA complexing or shock-dilution.[1]Ensure BSA solution is warm (37°C) during mixing. Add lipid-ethanol dropwise while vortexing.[1] Do not exceed 1% v/v ethanol in final media.[1]
High Cytotoxicity Ethanol concentration too high or lipid overload.[1]Keep final ethanol <0.5%.[1] Reduce lipid concentration to 25 µg/mL. Ensure BSA is fatty-acid free (impurities cause toxicity).[1]
Low Signal in LAL Assay Slow hydrolysis of trans isomer.Extend incubation times (Chase period) to 24h. The trans bond may induce steric hindrance in the LAL active site.
Background Noise Endogenous cholesterol interference.[1]Use lipoprotein-deficient serum (LPDS) for 24h prior to the experiment to deplete endogenous stores.[1]

References

  • Cayman Chemical. (n.d.).[1][10] Cholesteryl Linoleate Product Information & Biological Relevance. Retrieved from [1]

  • Goldstein, J. L., & Brown, M. S. (1977).[1][7] The low-density lipoprotein pathway and its relation to atherosclerosis. Annual Review of Biochemistry. (Foundational protocol for LDL/CE metabolism).

  • Dubland, J. A., & Francis, G. A. (2015).[1] Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism. Frontiers in Cell and Developmental Biology. Retrieved from [1]

  • Bowden, J. A., et al. (2011).[1] Lipidomic analysis of macrophage foam cells. Journal of Lipid Research.[1] (Methodology for extracting and analyzing specific cholesteryl esters).

  • BenchChem. (n.d.).[1] Best practices for preparing fatty acid-BSA complexes. Retrieved from

Sources

Application Note: Probing Lipid Raft Dynamics and Phase Separation using Cholesteryl Linolelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the biophysical characterization of lipid raft formation and stability using Cholesteryl Linolelaidate (Cholesteryl trans,trans-9,12-octadecadienoate) as a structural probe.[1][2][3][4] Unlike its natural cis-isomer (Cholesteryl Linoleate), this compound contains trans double bonds, resulting in a linearized fatty acid tail that mimics saturated lipids.[1][2][3][4] This structural rigidity significantly alters membrane phase behavior, making it an ideal tool for simulating the impact of dietary trans-fats on membrane architecture and studying the pathological stabilization of liquid-ordered (


) domains in atherosclerosis models.[1][2][3][4]

Part 1: Scientific Rationale & Mechanism[2][3][4]

The "Trans" Effect on Membrane Order

Lipid rafts are dynamic, liquid-ordered (


) microdomains enriched in sphingolipids and free cholesterol.[1][2][3][4] The fluidity of these domains is tightly regulated by the packing density of lipid acyl chains.
  • Natural State (Cis): Natural cholesteryl esters (e.g., Cholesteryl Linoleate) possess cis double bonds that introduce "kinks" in the acyl chain.[2][3][4] These kinks disrupt tight packing, lowering the phase transition temperature (

    
    ) and maintaining membrane fluidity.[2][3]
    
  • Probe State (Trans): this compound contains trans double bonds.[2][3][4][5] This configuration straightens the hydrocarbon tail, allowing it to extend fully (approx.[3] 43.3 Å) and pack efficiently against the rigid steroid nucleus and neighboring sphingolipids.[2]

Mechanism of Action

When incorporated into model membranes (Giant Unilamellar Vesicles - GUVs) or monolayers:

  • Enhanced Packing: The linear geometry of the linolelaidate tail increases van der Waals interactions, promoting the formation of highly ordered domains.

  • Phase Separation: this compound segregates more strongly into

    
     domains than its cis-counterpart, effectively raising the miscibility transition temperature (
    
    
    
    ) of the membrane.[2][3][4]
  • Pathological Modeling: This compound serves as a biomimetic for "stiff" rafts found in metabolic diseases, where trans-fat incorporation reduces membrane plasticity and alters signaling protein aggregation.[1][2][3][4]

Molecular Comparison Workflow

The following diagram illustrates the structural impact of the cis vs. trans isomerization on lipid packing.

LipidPacking cluster_0 Natural Isomer (Control) cluster_1 Probe Isomer (Target) Cis Cholesteryl Linoleate (Cis-9, Cis-12) Kink Kinked Tail Structure (Steric Hindrance) Cis->Kink Fluid Increased Fluidity Lower Tm (~41°C) Kink->Fluid Outcome Lipid Raft Consequence: Shift in Lo/Ld Phase Partitioning Fluid->Outcome Trans This compound (Trans-9, Trans-12) Straight Linear Extended Tail (High Packing Density) Trans->Straight Rigid Ordered Phase Stabilization High Tm (>50°C) Straight->Rigid Rigid->Outcome

Figure 1: Comparative impact of acyl chain geometry on membrane biophysics. The trans-isomer promotes rigidity, while the cis-isomer promotes fluidity.[1][2][3][4]

Part 2: Experimental Protocols

Protocol A: Preparation of GUVs Containing Cholesteryl Esters

Objective: To generate Giant Unilamellar Vesicles (GUVs) incorporating this compound for phase separation analysis. Note: Cholesteryl esters are highly hydrophobic.[1][2][3] Direct incorporation into bilayers is limited to low molar percentages (1-3 mol%) to prevent oil droplet formation (lensing).[1][2][3][4]

Reagents:

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)[1][2][3][4]

  • Brain Sphingomyelin (BSM)[1][2][3][4]

  • Cholesterol (Free)[1][2][3][4]

  • Probe: this compound (Trans)

  • Control: Cholesteryl Linoleate (Cis)[1][2][3][4][5]

  • Fluorescent Marker: TR-DHPE (Texas Red-DHPE, partitions into

    
     phase) or CTB-Alexa488 (binds GM1, marks 
    
    
    
    phase).[1][2][3][4]

Step-by-Step Procedure:

  • Lipid Stock Preparation: Dissolve all lipids in Chloroform:Methanol (2:1 v/v) to a final concentration of 1 mg/mL.

  • Mixture Formulation: Prepare the following ternary mixtures in glass vials:

    • Control Mix: DOPC:BSM:Chol:Cholesteryl-Linoleate (40:40:18:2 mol%).[1][2][3][4]

    • Experimental Mix: DOPC:BSM:Chol:Cholesteryl-Linolelaidate (40:40:18:2 mol%).[1][2][3][4]

    • Dye Addition: Add TR-DHPE at 0.5 mol%.[1][2][3][4]

  • Film Deposition: Spread 10 µL of the lipid mixture onto the conductive side of Indium Tin Oxide (ITO) coated glass slides.

  • Desiccation: Evacuate under high vacuum (<10 mbar) for 2 hours to remove all solvent traces.

  • Electroformation:

    • Assemble the ITO slides with a 2mm Teflon spacer to form a chamber.[3]

    • Fill with 300 mM Sucrose solution (pre-warmed to 55°C).

    • Apply a sinusoidal AC field: 10 Hz, 1.5 Vpp for 2 hours at 60°C (above the

      
       of all lipids).
      
  • Harvesting: Slowly cool the chamber to room temperature (1°C/min) to allow phase domains to nucleate.

Protocol B: Phase Separation Analysis via Fluorescence Microscopy

Objective: To quantify the effect of the trans-ester on the area fraction of lipid rafts.[2]

  • Chamber Setup: Transfer 50 µL of GUVs into an observation chamber containing 300 mM Glucose (creates density gradient for vesicle settling).

  • Imaging: Use a Confocal Laser Scanning Microscope (CLSM).[1][2][3][4]

    • Excitation: 561 nm (for TR-DHPE).[1][2][3][4]

    • Emission: 580–620 nm.[1][2][3][4]

  • Temperature Ramp: Equip the microscope with a Peltier stage.

    • Start at 10°C.[1][2][3][4]

    • Increase temperature by 2°C increments, equilibrating for 5 mins at each step.

    • Capture images at the equatorial plane of the GUVs.

  • Quantification:

    • Count vesicles exhibiting phase separation (dark

      
       domains vs. bright fluorescent 
      
      
      
      background).
    • Calculate the Miscibility Transition Temperature (

      
      ) : The temperature at which 50% of vesicles become uniform.[2][3][4]
      

Part 3: Data Interpretation & Troubleshooting[2][3]

Expected Results
ParameterControl (Cis-Linoleate)Experimental (Trans-Linolelaidate)Interpretation
Phase Morphology Small, circular domainsLarge, coalesced domainsTrans-packing promotes domain growth.[1][2][3][4]

~30-35°C> 45°CTrans-esters stabilize the ordered phase, requiring higher thermal energy to mix.[1][2][3][4]
Domain Rigidity Fluid boundariesStiff, irregular boundariesIndicates "gel-like" or solid-ordered behavior.[1][2][3][4]
Troubleshooting Guide
  • Issue: "Oil droplets" seen attached to GUVs.

    • Cause: Cholesteryl ester concentration is too high (>5 mol%), exceeding bilayer solubility.[1][2][3][4]

    • Fix: Reduce ester concentration to 1-2 mol%.

  • Issue: No phase separation observed.

    • Cause: Temperature is too high or cholesterol content is too low.[1][2][3]

    • Fix: Cool stage to 10°C; ensure Sphingomyelin quality (hydrolysis degrades SM).[2][3][4]

Experimental Logic Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Step1 Lipid Mixing (DOPC/SM/Chol + Ester) Step2 Electroformation (60°C, 2h) Step1->Step2 Step3 Confocal Microscopy (Temp Ramp 10°C -> 60°C) Step2->Step3 Decision Phase Separation? Step3->Decision Step4 Image Segmentation (Calculate Area Fraction) ResultA High T_mix (Trans-Stabilized) Step4->ResultA Linolelaidate ResultB Low T_mix (Cis-Fluid) Step4->ResultB Linoleate Decision->Step4 Yes

Figure 2: Workflow for determining the thermal stability of lipid rafts using cholesteryl ester probes.

References

  • PubChem. Cholesteryl linoleate (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3][4]

  • Small, D. M. The physical state of lipids of biological importance: Cholesteryl esters. In: The Physical Chemistry of Lipids, Plenum Press, 1986.[1] (Foundational text on CE packing).

  • Ginsburg, G. S., et al. Physical properties of cholesteryl esters.[1][3][6] Journal of Lipid Research.[1][2][3] (Contextualizes the high melting point of trans-isomers). Available at: [Link][1][2][3][4]

Sources

Technical Guide: GC-MS Identification of Cholesteryl Linolelaidate in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

Cholesteryl linolelaidate (Cholesteryl 9E,12E-octadecadienoate) is the ester of cholesterol and linoelaidic acid, a trans isomer of linoleic acid.[1] Its accurate identification in biological matrices (plasma, tissue, lipoproteins) is critical for lipidomic profiling, particularly in assessing cardiovascular risk associated with dietary trans fatty acids (TFAs) and oxidative stress.[1]

The Analytical Challenge

Direct GC-MS analysis of intact cholesteryl esters (CEs) is fraught with difficulties:

  • Thermal Instability: Intact CEs have high boiling points (>350°C), leading to on-column degradation and discrimination.[1]

  • Isomeric Co-elution: Standard non-polar columns (e.g., 5%-phenyl) cannot effectively separate the trans (linoelaidate) and cis (linoleate) isomers of the intact ester.[1]

  • Matrix Interference: Biological samples contain abundant triglycerides (TAGs) and phospholipids (PLs) that mask trace CEs.[1]

The Solution: Fractionation-Derivatization Strategy

To ensure Scientific Integrity , this protocol employs a "Divide and Conquer" approach:

  • Isolation: Separation of the Cholesteryl Ester fraction from TAGs and PLs using Solid Phase Extraction (SPE). This confirms that the detected fatty acid originated specifically from a cholesterol linkage.

  • Transesterification: Conversion of the esterified fatty acids into Fatty Acid Methyl Esters (FAMEs).[2][3]

  • Chiral/Geometric Resolution: Analysis of FAMEs using a high-polarity ionic liquid or cyanopropyl column to baseline-separate geometric isomers (cis vs. trans).

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the checkpoint for specificity.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Fractionation (Specificity) cluster_2 Phase 3: Derivatization & Analysis Node1 Biological Sample (Plasma/Tissue) Node2 Lipid Extraction (Mod. Folch/Bligh-Dyer) Node1->Node2 + Internal Std (Cholesteryl-d7) Node3 Total Lipid Extract Node2->Node3 Node4 Aminopropyl SPE Column Node3->Node4 Node5 Elute CE Fraction (Hexane) Node4->Node5 Fraction 1 Node6 Elute TAGs/PLs (Discard/Store) Node4->Node6 Fraction 2 & 3 Node7 Acid Transesterification (BF3-MeOH or HCl-MeOH) Node5->Node7 Node8 FAMEs + Free Sterols Node7->Node8 Node9 GC-MS Analysis (High Polarity Column) Node8->Node9 Node10 ID: this compound (RT Match + Mass Spec) Node9->Node10 Data Processing

Caption: Workflow for isolating and identifying this compound, ensuring isomer specificity.

Detailed Protocol

Phase 1: Lipid Extraction & Internal Standardization

Objective: Quantitative recovery of total lipids while correcting for extraction losses.

  • Sample Aliquot: Transfer 50-100 µL of plasma or 10-20 mg of homogenized tissue to a glass centrifuge tube.

  • Internal Standard Spike: Add 10 µL of Cholesteryl Heptadecanoate (CE 17:0) or Cholesteryl Linoleate-d7 (100 µg/mL in chloroform).

    • Expert Insight: Spiking with a CE standard before extraction is crucial.[1] It validates the extraction efficiency and the SPE fractionation yield simultaneously.

  • Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.[1]

  • Phase Separation: Add 0.5 mL of 0.9% NaCl (aq). Centrifuge at 3000 x g for 5 minutes.

  • Collection: Recover the lower organic phase (chloroform layer) into a clean glass vial.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (N₂) at 30°C. Reconstitute in 200 µL of Hexane.

Phase 2: SPE Fractionation (The Specificity Step)

Objective: Isolate Cholesteryl Esters from Triglycerides and Phospholipids. Without this, you cannot attribute the linoelaidate specifically to the cholesterol moiety.[1]

  • Conditioning: Use an Aminopropyl (NH2) SPE cartridge (100 mg or 500 mg).[1] Condition with 2 mL Hexane.

  • Loading: Load the reconstituted lipid extract onto the cartridge.

  • Elution 1 (Cholesteryl Esters): Elute with 2-3 mL of Hexane . Collect this fraction.

    • Mechanism:[1][4][5][6] Neutral lipids like CEs have low affinity for the amino phase and elute with non-polar solvents. TAGs and PLs are retained.

  • Elution 2 (TAGs/PLs - Optional): Elute TAGs with Chloroform:Isopropanol (2:1) if comprehensive profiling is desired; otherwise, discard.[1]

  • Evaporation: Dry the CE fraction (Elution 1) under N₂.

Phase 3: Transesterification

Objective: Release the fatty acid and convert it to a methyl ester (FAME) for GC analysis.[2][3]

  • Reagent Addition: Resuspend dried CE fraction in 0.5 mL Toluene. Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol (or 1M HCl in Methanol).

    • Expert Insight: Acid catalysis is preferred over base catalysis (e.g., KOH/MeOH) for Sterol Esters because steric hindrance can make CEs resistant to mild alkaline hydrolysis.[1]

  • Incubation: Cap tightly (Teflon-lined cap) and heat at 100°C for 45-60 minutes .

  • Quenching: Cool to room temperature. Add 1 mL of H₂O and 1 mL of Hexane.

  • Extraction: Vortex and centrifuge. Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

Phase 4: GC-MS Acquisition Parameters

Objective: Baseline separation of cis (9Z,12Z) and trans (9E,12E) isomers.[1]

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

ParameterSetting / SpecificationRationale
Column SP-2560 (100m x 0.25mm x 0.2µm) or SLB-IL111 (Ionic Liquid)Critical: Only highly polar biscyanopropyl or ionic liquid phases can resolve C18:2 geometric isomers. Standard DB-5 columns will fail.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier gas.[1]
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace biomarkers.[1]
Oven Program 140°C (hold 5 min) → 4°C/min → 240°C (hold 15 min)Slow ramp rate in the C18 region ensures resolution of linoelaidate from linoleate.
Transfer Line 250°CPrevents condensation.[1]
Ion Source EI (70 eV), 230°CStandard electron ionization.[1]
Acquisition SIM Mode (Selected Ion Monitoring)SIM improves sensitivity for trace trans isomers.[1]

Target Ions (SIM Mode):

  • Linoelaidate (FAME): Target m/z 67, 81, 95, 294 (Molecular Ion).[1][7]

  • Internal Standard (C17:0 FAME): Target m/z 74, 87, 284.[1]

Data Interpretation & Validation

Identification Criteria

To positively identify This compound , the analyte must meet three criteria:

  • Fraction Origin: It must appear in the SPE Fraction 1 (CE fraction).[1]

  • Retention Time (RT): The FAME peak must match the RT of an authentic Methyl Linoelaidate standard.

    • Note: On SP-2560 columns, trans isomers typically elute before their corresponding cis isomers (check specific column application notes, as elution order can invert on Ionic Liquid columns).[1]

  • Spectral Match: The mass spectrum must match the library (NIST/Wiley) for Methyl Octadecadienoate.

Quantitative Calculation

Calculate the concentration using the Internal Standard (IS) method:


[1]

Where RF (Response Factor) is determined by running a standard mix of Methyl Linoelaidate and Methyl Heptadecanoate.

Quality Control (Self-Validating System)
  • Method Blank: Run a solvent blank through the entire SPE + Derivatization process to rule out contamination from plasticware (phthalates can interfere).

  • Recovery Check: The recovery of the Cholesteryl-d7 or C17:0 CE spike should be 85-115%.[1]

References

  • Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. Journal of Lipid Research. [Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules. [Link][8]

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. [Link]

  • Synthesis of (2β,3α,6-²H₃)cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry. Steroids. [Link][1][6]

  • Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

Sources

Application Notes & Protocols: Cholesteryl Linolelaidate in Topical Formulations for Skin Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The lipid matrix of the stratum corneum (SC), composed primarily of ceramides, cholesterol, and free fatty acids, is paramount for maintaining a competent skin barrier.[1][2][3] While the roles of these core components are well-studied, the influence of specific lipid geometries, particularly those of cholesteryl esters, remains an area of active investigation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of cholesteryl linolelaidate—the trans-isomer of cholesteryl linoleate—in topical formulations. We explore the scientific rationale for its use as a molecular probe to investigate the impact of fatty acid stereochemistry on skin barrier function, inflammatory responses, and cellular signaling. Included are comprehensive, step-by-step protocols for formulation, characterization, and functional testing using advanced in vitro and ex vivo skin models.

Scientific Rationale & Foundational Concepts

The Stratum Corneum Lipid Matrix: A Precisely Organized Barrier

The skin's primary protective function resides in the SC, where corneocytes are embedded in a highly structured, lipid-rich extracellular matrix. This matrix is often described as a "brick and mortar" system, with the lipids acting as the mortar that prevents transepidermal water loss (TEWL) and ingress of external threats.[3][4] The optimal functioning of this barrier is critically dependent on the specific composition and molecular organization of its lipids, which include approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids.[1][5][6]

Cholesterol, with its rigid steroid ring, plays a crucial role in ordering the lipid lamellae and regulating membrane fluidity, thereby strengthening the barrier.[1][5] While free cholesterol is essential, it also exists in esterified forms (cholesteryl esters), which serve as a transport and storage form of cholesterol.[7]

This compound: A Molecular Probe for Lipid Geometry

The fatty acid component of lipids profoundly influences their physical properties. Natural linoleic acid (cis-9, cis-12-octadecadienoic acid) contains two cis double bonds, which introduce a significant "kink" into the acyl chain. This kink disrupts dense packing, contributing to the fluidity of biological membranes.

In contrast, linolelaidic acid (trans-9, trans-12-octadecadienoic acid) is the trans-isomer. Its acyl chain is nearly linear, similar to that of a saturated fatty acid. This structural difference is the central reason for using This compound in skin research. By incorporating this molecule into topical formulations, researchers can directly investigate how the geometric configuration of a fatty acid tail within a key lipid class impacts:

  • Lipid Packing and Barrier Integrity: Does a linear trans-isomer promote a more ordered, less permeable lipid matrix compared to its kinked cis-counterpart?

  • Cellular Signaling: How do skin cells, particularly keratinocytes, metabolize and respond to cholesterol esterified with a trans-fatty acid?

  • Inflammatory Pathways: Given that linoleic acid derivatives can mediate pain and itch, the introduction of an unnatural isomer may modulate inflammatory responses differently.[8]

The following diagram illustrates the fundamental structural difference between cholesteryl linoleate and this compound, highlighting the rationale for its use as a research tool.

G cluster_0 Cholesteryl Linoleate (Cis Isomer) cluster_1 This compound (Trans Isomer) cluster_2 Hypothesized Impact on Stratum Corneum a Cholesterol Backbone b Kinked Acyl Chain (Disrupts Packing) a->b Ester Linkage e Increased Fluidity, Potentially Higher Permeability b->e c Cholesterol Backbone d Linear Acyl Chain (Promotes Packing) c->d Ester Linkage f Increased Order, Potentially Lower Permeability d->f

Caption: Structural comparison and hypothesized impact on lipid packing.

Physicochemical Properties & Handling

Accurate research begins with well-characterized materials. This compound is a specific cholesteryl ester distinguished by its trans-fatty acid moiety.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 19485-77-9 [9]
Molecular Formula C₄₅H₇₆O₂ [9]
Molecular Weight 649.09 g/mol [9]
Synonyms Cholesterol linolelaidate, Cholesteryl trans-9-trans-12-octadecadienoate [9]
Purity >99% (Recommended for research applications) [9]

| Storage | Store in freezer (-20°C or lower), protected from light and oxygen. |[10] |

Safety & Handling:

  • While generally considered non-irritating to the skin, standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11]

  • Avoid inhalation of the powder form; handle in a well-ventilated area or under an exhaust hood.[10]

  • For formulation, dissolve in a suitable lipid-phase solvent before emulsification.

Protocol: Preparation of a Research-Grade O/W Emulsion

This protocol describes the preparation of a basic oil-in-water (O/W) emulsion suitable for topical application in in vitro and ex vivo models. A simple formulation is crucial to minimize confounding variables.

Materials & Reagents
  • This compound (Test Article)

  • Cholesteryl Linoleate (Cis-isomer Control)

  • Cetearyl Alcohol (Thickener/Emulsion Stabilizer)

  • Ceteareth-20 (Emulsifier)

  • Caprylic/Capric Triglyceride (Oil Phase/Solvent)

  • Glycerin (Humectant)

  • Phenoxyethanol (Preservative)

  • Deionized Water (Aqueous Phase)

  • Citric Acid / Sodium Citrate (for pH adjustment)

  • High-shear homogenizer

  • Water baths (x2)

  • Calibrated pH meter and viscometer

Step-by-Step Formulation Procedure
  • Prepare the Oil Phase:

    • In a sterile glass beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Ceteareth-20.

    • Add the precise amount of this compound to achieve the desired final concentration (e.g., 1% w/w).

    • Heat the beaker in a water bath to 75°C. Stir gently until all components are melted and the solution is homogenous.

  • Prepare the Aqueous Phase:

    • In a separate beaker, combine deionized water and glycerin.

    • Heat this aqueous phase in a second water bath to 75°C.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes until a uniform, white emulsion is formed. The rationale here is to create small, stable oil droplets.

  • Cooling & Finalizing:

    • Remove the emulsion from the water bath and continue to stir gently with an overhead mixer as it cools.

    • When the temperature drops below 40°C, add the preservative (Phenoxyethanol).

    • Measure the pH. Adjust to a skin-compatible range (pH 5.0-5.5) using small amounts of citric acid or sodium citrate solution.

    • Homogenize for another minute to ensure complete mixing.

  • Control Formulations: Prepare two identical formulations: one with Cholesteryl Linoleate (cis-control) and one with no added cholesteryl ester (vehicle control).

Formulation Characterization

It is critical to validate that the physical properties of the test and control formulations are comparable to ensure any observed biological effects are due to the test article itself.

Table 2: Key Characterization Parameters and Acceptance Criteria

Parameter Method Acceptance Criteria Rationale
Appearance Visual Inspection Homogenous, white, smooth cream Ensures stability and absence of phase separation.
pH Calibrated pH meter 5.0 - 5.5 Mimics the natural pH of the skin's acid mantle.
Viscosity Rotational Viscometer Record value; should be consistent across batches (e.g., ±10%) Ensures comparable texture and application properties.

| Droplet Size | Laser Diffraction | D(v, 0.5) between 1-10 µm | Confirms emulsion quality and consistency, which can affect skin penetration. |

Protocols: Functional & Mechanistic Assays

The following protocols outline a tiered approach to evaluate the effects of the this compound formulation on skin barrier function and cellular responses.

experimental_workflow formulation Prepare Formulations (Test, Cis-Control, Vehicle) characterization Physicochemical Characterization (pH, Viscosity, Droplet Size) formulation->characterization rhe_model In Vitro Barrier Function (Reconstructed Human Epidermis) characterization->rhe_model Validated Formulations explant_model Ex Vivo Barrier Integrity (Human Skin Explants) characterization->explant_model Validated Formulations cell_culture In Vitro Cellular Assays (Keratinocyte Monolayers) characterization->cell_culture Validated Formulations tewl TEWL Measurement rhe_model->tewl permeability Permeability Assay (e.g., Lucifer Yellow) rhe_model->permeability histology Histology & Lipid Staining (e.g., Oil Red O) explant_model->histology cytotoxicity Cytotoxicity Assay (MTT / LDH) cell_culture->cytotoxicity inflammation Inflammatory Marker Analysis (ELISA for IL-6, IL-8) cell_culture->inflammation analysis Data Analysis & Interpretation tewl->analysis permeability->analysis histology->analysis cytotoxicity->analysis inflammation->analysis

Caption: A comprehensive workflow for testing topical formulations.

Protocol: Barrier Function using Reconstructed Human Epidermis (RHE)

RHE models offer a standardized, animal-free method to assess barrier integrity.[12][13]

  • Model Acclimatization: Upon receipt, place the RHE tissue inserts into 6-well plates with the provided maintenance medium and incubate for 24 hours (37°C, 5% CO₂).

  • Baseline TEWL: Measure the baseline Transepidermal Water Loss (TEWL) for each tissue using a closed-chamber evaporimeter to ensure barrier integrity prior to treatment. Tissues with abnormally high TEWL should be excluded.

  • Topical Application: Apply a precise amount (e.g., 10 mg/cm²) of the this compound, cis-control, and vehicle-control formulations to the surface of the RHE tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 24, 48, or 72 hours).

  • Post-Treatment TEWL: After incubation, gently remove any remaining formulation from the tissue surface using a sterile, dry cotton swab. Allow tissues to equilibrate for 30 minutes, then measure the final TEWL.

  • Data Interpretation: An increase in TEWL relative to the vehicle control suggests barrier disruption, while a maintained or decreased TEWL indicates barrier preservation or enhancement. Compare the effect of the linolelaidate (trans) formulation directly against the linoleate (cis) formulation.

Protocol: Ex Vivo Human Skin Explant Culture

Ex vivo models use full-thickness human skin, providing a highly relevant system that includes both epidermal and dermal components.[14][15]

  • Skin Preparation: Obtain fresh human skin from elective surgery (with ethical approval and patient consent). Cut the skin into uniform sections (e.g., 1x1 cm) and place them, dermal side down, onto sterile culture grids in 6-well plates containing explant maintenance medium.

  • Application: Apply the test and control formulations to the epidermal surface as described in 4.1.3.

  • Culture: Culture the explants for up to 72 hours, changing the medium daily.

  • Tissue Processing: After the culture period, fix a subset of the tissues in formalin and embed in paraffin for histological analysis (H&E staining). Freeze another subset in OCT compound for lipid analysis using stains like Oil Red O or Nile Red.

  • Analysis:

    • Histology: Examine H&E stained sections for signs of cytotoxicity, inflammation, or structural changes in the epidermis and dermis.

    • Lipid Staining: Analyze cryosections to visualize changes in lipid distribution and content within the stratum corneum.

Protocol: Cellular Response in Human Keratinocytes

This assay investigates the direct effect of the compound on skin cells, specifically focusing on cytotoxicity and inflammatory responses.

  • Cell Culture: Culture primary human epidermal keratinocytes (NHEKs) in appropriate keratinocyte growth medium until they reach 80% confluency.

  • Treatment: Treat the cells with varying, non-lethal concentrations of this compound (solubilized in a suitable vehicle like DMSO, then diluted in media) and appropriate controls.

  • Cytotoxicity Assay (e.g., MTT): After 24 hours of treatment, perform an MTT assay to determine the metabolic activity of the cells. This establishes a safe concentration range for further experiments. A significant decrease in viability indicates cytotoxicity.

  • Inflammatory Marker Analysis (ELISA):

    • In a parallel experiment, treat NHEKs with a pre-determined non-cytotoxic concentration of the test article.

    • Optionally, co-stimulate with a pro-inflammatory agent (e.g., LPS or UV radiation) to assess the anti-inflammatory or pro-inflammatory potential of the compound.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of key inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), using commercially available ELISA kits.

  • Interpretation: Compare cytokine levels in cells treated with this compound to vehicle and cis-isomer controls. A reduction in cytokine release in stimulated cells suggests an anti-inflammatory effect, while an increase may indicate a pro-inflammatory response.

Conclusion & Future Directions

This compound serves as a unique and valuable tool for dermatological research, enabling the precise investigation of how fatty acid geometry affects the structure and function of the skin's lipid barrier. The protocols detailed in this guide provide a robust framework for preparing and testing topical formulations containing this molecule. By systematically evaluating its impact on barrier integrity, cellular viability, and inflammatory signaling, researchers can gain deeper insights into the intricate biochemistry of the stratum corneum.

Future research could involve more advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to trace the metabolic fate of this compound within the skin.[16][17] Furthermore, its application in disease models, such as those for atopic dermatitis or psoriasis where barrier function is compromised, could yield significant translational findings.

References

  • Properties of cholesteryl esters in pure and mixed monolayers. ResearchGate. Available at: [Link].

  • Cholesteryl Linoleate | C45H76O2. PubChem. Available at: [Link].

  • Cholesterol in Skin Lipids: Role in Barrier Function. 2250 Skincare. Available at: [Link].

  • Biosynthesis of cholesterol linoleate by polyethylene glycol-modified cholesterol esterase in organic solvents. PubMed. Available at: [Link].

  • The outer frontier: the importance of lipid metabolism in the skin. PMC - NIH. Available at: [Link].

  • Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid. PMC - NIH. Available at: [Link].

  • Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry. PubMed. Available at: [Link].

  • Methyl linolelaidate | C19H34O2. PubChem - NIH. Available at: [Link].

  • Fatty acid transporters in skin development, function and disease. PMC - NIH. Available at: [Link].

  • Functional testing of topical skin formulations using an optimised ex vivo skin organ culture model. PMC - NIH. Available at: [Link].

  • The Role of Linoleic Acid in Skin and Hair Health: A Review. PMC - NIH. Available at: [Link].

  • Analytical methods for cholesterol quantification. PMC - NIH. Available at: [Link].

  • Skin Lipid Barrier: Structure, Function and Metabolism. PMC - PubMed Central. Available at: [Link].

  • Skin Lipids and Their Influence on Skin Microbiome and Skin Care. PMC - NIH. Available at: [Link].

  • Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. Available at: [Link].

  • Cholesterol in Skin Barrier Repair. 2250 Skincare. Available at: [Link].

  • Skin Lipids and Their Influence on Skin Microbiome and Skin Care. ACS Omega. Available at: [Link].

  • Synthesis of (2 beta,3 alpha,6-H-2(3))cholesteryl linoleate and cholesteryl oleate as internal. huscap. Available at: [Link].

  • In-vitro Skin Models: Development of Topical and Transdermal Formulations. Technology Networks. Available at: [Link].

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link].

  • In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. MDPI. Available at: [Link].

  • Analytical methods for cholesterol quantification. ResearchGate. Available at: [Link].

  • Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review. Available at: [Link].

  • Synthesis of a Cholesterol Derivative and Its Application in Gel Emulsion Preparation. MDPI. Available at: [Link].

  • Safety Assessment of Cholesterol as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link].

  • Role of fatty acid transporters in epidermis: Implications for health and disease. PMC. Available at: [Link].

  • Lipid Alterations and Metabolism Disturbances in Selected Inflammatory Skin Diseases. PMC - PubMed Central. Available at: [Link].

  • The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care. Frontiers. Available at: [Link].

  • Synthesis of Single- And double-13C-labeled Cholesterol Oleate. PubMed - NIH. Available at: [Link].

  • Cholesterol synthesis is required for cutaneous barrier function in mice. PubMed. Available at: [Link].

  • 3D skin models at Alcyomics. Alcyomics. Available at: [Link].

  • (PDF) Preparation of cholesterol esters of long-chain fatty acids and characterization of cholesteryl arachidonate. ResearchGate. Available at: [Link].

  • A systems approach for discovering linoleic acid derivatives that potentially mediate pain and itch. PubMed Central. Available at: [Link].

  • Cholesteryl Ester. Lipotype. Available at: [Link].

  • In vitro Skin Models. Creative Bioarray. Available at: [Link].

  • Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. Available at: [Link].

  • Final Report on the Safety Assessment of Cholesterol. Cosmetic Ingredient Review. Available at: [Link].

  • Preparation of Cholesteryl Ester Liquid Crystals. Pima Community College. Available at: [Link].

  • Omega-3 Fatty Acids & the Important Role They Play. Cleveland Clinic. Available at: [Link].

  • Skin's function as protective barrier: the importance of lipids. LabAnalysis. Available at: [Link].

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Troubleshooting & Optimization

optimizing the loading efficiency of Cholesteryl linolelaidate in nanoformulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nanoformulation of Cholesteryl Linolelaidate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the encapsulation of this highly lipophilic molecule. This compound, a key component in lipid metabolism and implicated in pathologies like atherosclerosis, presents unique formulation challenges due to its crystalline nature and extreme hydrophobicity.

This document moves beyond standard protocols to provide a deeper understanding of the formulation process, focusing on the causal relationships between material properties, process parameters, and formulation outcomes. We will explore common experimental hurdles and provide logically structured troubleshooting guides to enhance your loading efficiency, particle stability, and overall experimental success.

Troubleshooting Guide: Common Formulation Issues

This section addresses the most frequent and critical challenges encountered during the nanoformulation of this compound. Each issue is broken down into probable causes and actionable solutions, grounded in physicochemical principles.

Issue 1: Critically Low Loading Efficiency (<50%) or Encapsulation Efficiency

Low drug loading is the most common failure point. It often stems from the inherent physicochemical properties of this compound and its incompatibility with the nanoparticle matrix.

Probable Causes:

  • Drug Expulsion During Particle Solidification: this compound is a waxy, crystalline solid at room temperature (Melting Point: 41-42.5 °C)[1]. During the cooling phase of formulation (e.g., in high-pressure homogenization or microemulsion methods), as the lipid matrix solidifies, the highly ordered structure of the this compound crystals can lead to its expulsion from the nanoparticle core. This is especially prevalent in matrices made of highly ordered, homogenous solid lipids.

  • Poor Solubility in the Lipid Matrix: While lipophilic, this compound's solubility in the chosen solid lipid core may be limited. The rigid sterol backbone and the specific conformation of the linolelaidate chain require a compatible lipid environment to ensure molecular dispersion.[2][3] If its solubility limit is exceeded at the formulation temperature, it will not be effectively entrapped.

  • Insufficient Drug-to-Lipid Ratio: An excessively high initial concentration of this compound relative to the total lipid content can saturate the system, leading to the precipitation of the unincorporated drug.

Recommended Solutions:

  • Adopt a Nanostructured Lipid Carrier (NLC) Approach:

    • Rationale: NLCs are a second generation of lipid nanoparticles that create a less-ordered, imperfect lipid core. This is achieved by blending a solid lipid with a liquid lipid (e.g., medium-chain triglycerides, oleic acid). This structural imperfection creates more space to accommodate the bulky this compound molecule, significantly reducing drug expulsion during cooling and increasing loading capacity.[4]

    • Action: Replace 10-30% (w/w) of your solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5) with a liquid lipid. The optimal ratio must be determined empirically.

  • Optimize Solvent Selection for Solvent-Based Methods:

    • Rationale: For methods like solvent emulsification/evaporation, ensuring both the lipid matrix and this compound are fully dissolved in the organic phase is critical.

    • Action: Use a solvent system that offers high solubility for both components. Chloroform is a known solvent for this compound (~10 mg/mL)[1]. A co-solvent system (e.g., chloroform/methanol or dichloromethane/ethanol) can enhance the solubility of both the drug and various phospholipids or other excipients.

  • Systematically Vary the Drug-to-Lipid Ratio:

    • Rationale: Finding the "sweet spot" for drug loading is essential. Start with a low drug-to-lipid ratio and incrementally increase it to identify the saturation point.

    • Action: Perform a dose-ranging study, testing drug-to-total lipid ratios from 1:20 up to 1:5 (w/w). Analyze the encapsulation efficiency at each point to determine the optimal loading capacity of your system.

Issue 2: Particle Aggregation and Formulation Instability (Post-Formulation)

The formation of stable, monodisperse nanoparticles is paramount. Aggregation indicates a failure in colloidal stabilization.

Probable Causes:

  • Inadequate Surfactant Concentration or Type: Surfactants or stabilizers are essential to provide a steric or electrostatic barrier around the nanoparticles, preventing them from coalescing.[5][6] An incorrect type or insufficient amount of surfactant will lead to poor stability.

  • Lipid Mismatch: The interaction between the this compound and the lipid matrix can sometimes alter the particle surface, making it more prone to aggregation.

  • Oxidative Instability: The linolelaidate moiety contains double bonds, making it susceptible to lipid peroxidation, especially in aqueous environments.[7][8] Oxidative byproducts can alter surface chemistry and lead to instability.

Recommended Solutions:

  • Optimize the Surfactant System:

    • Rationale: A combination of surfactants often provides superior stability compared to a single agent.[5] Non-ionic surfactants like Polysorbates (Tween® series) or Poloxamers (Pluronic® series) provide steric hindrance. Blending in an unpegylated lipid surfactant can enhance stability at higher core loading.[9]

    • Action: Screen different surfactants and concentrations. A good starting point is 1-2.5% (w/v) total surfactant. Consider a blend of a primary surfactant (e.g., Poloxamer 188) and a co-surfactant or stabilizer (e.g., soy phosphatidylcholine, Tween 80). The choice of surfactant contributes significantly to the stability of solid lipid nanoparticles.[10]

  • Incorporate Antioxidants:

    • Rationale: To prevent oxidative degradation of this compound, the inclusion of a lipophilic antioxidant is a prudent, field-proven strategy.

    • Action: Add a lipophilic antioxidant like alpha-tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to the lipid phase during formulation at a concentration of 0.01-0.1% of the total lipid weight.

  • Control Storage Conditions:

    • Rationale: Nanoformulations can be sensitive to temperature and light.

    • Action: Store the final formulation at 4°C in the dark. Perform stability studies at both 4°C and 25°C to understand the formulation's shelf-life.

Frequently Asked Questions (FAQs)

Q1: Which nanoformulation method is best for this compound?

There is no single "best" method; the choice depends on your lab's capabilities and desired scale. Here is a comparative overview:

MethodPrincipleSuitability for this compoundKey Optimization Parameters
High-Pressure Homogenization (HPH) A hot pre-emulsion is forced through a narrow gap at high pressure, causing particle size reduction.Excellent. Good for scalability and avoids most organic solvents. The heat helps dissolve the waxy drug in the lipid melt.Homogenization pressure, number of cycles, formulation temperature, lipid/surfactant choice.
Microemulsion A hot, thermodynamically stable microemulsion is quenched in a large volume of cold water, causing lipid precipitation into nanoparticles.Very Good. Simple method yielding small particles. Requires careful selection of surfactants to form the initial microemulsion.Lipid/surfactant/co-surfactant ratios, temperature of hot and cold phases, stirring rate.[11]
Solvent Emulsification-Evaporation The lipid and drug are dissolved in an organic solvent, emulsified in an aqueous surfactant solution, and the solvent is then removed.Good. Offers excellent control over initial component mixing. Residual solvent removal is a critical, and sometimes difficult, final step.Organic solvent choice, aqueous-to-organic phase ratio, emulsification energy (sonication/homogenization), evaporation rate.

Q2: How do I accurately measure the loading and encapsulation efficiency?

This is a multi-step process that requires careful separation of the encapsulated drug from the free, unencapsulated drug. A flawed separation technique is the most common source of error.

G Quantify_E Quantify_E EE EE Quantify_E->EE DL DL Quantify_E->DL

Q3: What analytical technique should I use for quantification?

Due to the structural similarity of this compound to endogenous lipids and formulation excipients, a high-specificity method is required.

  • Recommended: Reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards.[12][13][14] These methods provide the necessary selectivity and sensitivity to accurately quantify the drug in a complex lipid matrix.

  • Not Recommended: Simple UV-Vis spectrophotometry is not suitable as this compound lacks a strong chromophore, and interference from lipids and other excipients is highly likely.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded NLCs by High-Pressure Homogenization

This protocol describes the formulation of Nanostructured Lipid Carriers (NLCs), a method proven to enhance the loading of crystalline lipophilic compounds.

Materials:

  • Solid Lipid: Glyceryl behenate (e.g., Compritol® 888 ATO)

  • Liquid Lipid: Caprylic/capric triglycerides (e.g., Miglyol® 812)

  • Drug: this compound

  • Surfactant: Poloxamer 188 (e.g., Kolliphor® P 188)

  • Co-surfactant: Soy Phosphatidylcholine (e.g., Lipoid S100)

  • Aqueous Phase: Deionized water

Procedure:

  • Prepare the Lipid Phase:

    • Weigh 700 mg of Glyceryl behenate and 300 mg of Caprylic/capric triglycerides into a glass beaker.

    • Add 50-100 mg of this compound (adjust based on desired loading).

    • Add 50 mg of Soy Phosphatidylcholine.

    • Heat the beaker to 85°C (approx. 10-15°C above the solid lipid's melting point) on a magnetic stir plate until a clear, homogenous lipid melt is formed.

  • Prepare the Aqueous Phase:

    • In a separate beaker, weigh 150 mg of Poloxamer 188.

    • Add 48 mL of deionized water.

    • Heat this aqueous solution to 85°C under magnetic stirring.

  • Create the Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under high-speed mechanical stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) at 10,000 rpm for 5-10 minutes. A milky white pre-emulsion should form.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 85°C.

    • Homogenize the emulsion at 500 bar for 3-5 cycles.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion into a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling facilitates the precipitation of the lipid into solid NLCs.

  • Storage:

    • Store the final NLC dispersion at 4°C. Characterize within 24 hours.

Protocol 2: Quantification of Encapsulation Efficiency (%EE)

This protocol uses ultracentrifugation to separate free drug and LC-MS for quantification.

Procedure:

  • Determine Total Drug Content (D_total):

    • Accurately pipette 100 µL of the NLC dispersion into a volumetric flask.

    • Add an appropriate organic solvent (e.g., chloroform/methanol 2:1 v/v) to completely dissolve the nanoparticles and extract the total lipid content.

    • Analyze this solution by a validated LC-MS method to determine the total concentration of this compound. This is your D_total per mL.

  • Separate Free Drug from Encapsulated Drug:

    • Pipette 500 µL of the NLC dispersion into an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C. This will pellet the NLCs. Alternative methods include using centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO) or size exclusion chromatography.[15][16]

    • Carefully collect the supernatant, which contains the unencapsulated, free drug (D_free).

  • Quantify Encapsulated Drug (D_encap):

    • Method A (Direct): Discard the supernatant and wash the pellet by resuspending it in fresh deionized water and repeating the centrifugation. Then, dissolve the final washed pellet in an organic solvent as in Step 1 and quantify the drug content via LC-MS. This gives you D_encap.

    • Method B (Indirect): Quantify the amount of drug in the supernatant (D_free) collected in Step 2 using LC-MS. Then calculate the encapsulated drug by subtraction: D_encap = D_total - D_free.

  • Calculate Efficiency:

    • Encapsulation Efficiency (%EE): (Weight of D_encap / Weight of D_total) * 100

    • Drug Loading (%DL): (Weight of D_encap / Total Weight of Lipids + Drug in the Pellet) * 100

G

References

  • Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971). Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research, 12(1), 31–35. [Link]

  • Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971). Properties of cholesteryl esters in pure and mixed monolayers. ResearchGate. [Link]

  • Thakkar, R., & Tushar, P. (1983). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences, 72(5), 574-576. [Link]

  • Pinto, R. S., et al. (2010). Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: effects on stability, peroxidation, and cell uptake. International Journal of Nanomedicine, 5, 819–827. [Link]

  • Ginsburg, G. S., & Small, D. M. (1981). Physical properties of cholesteryl esters having 20 carbons or more. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 664(1), 98-107. [Link]

  • Lundberg, B. (1985). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions. [Link]

  • Zhang, Y., et al. (2023). Oral Nanoformulations in Cardiovascular Medicine: Advances in Atherosclerosis Treatment. Pharmaceuticals, 16(9), 1289. [Link]

  • Alvi, S. S., et al. (2023). Nanoparticles as Drug Delivery Systems for the Targeted Treatment of Atherosclerosis. International Journal of Molecular Sciences, 24(12), 10383. [Link]

  • Li, Y., et al. (2023). Nanoparticle Drug Delivery Systems for Atherosclerosis: Precision Targeting, Inflammatory Modulation, and Plaque Stabilization. Advanced Materials. [Link]

  • Srisurapran, S., et al. (2023). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. Pharmaceutics, 15(9), 2276. [Link]

  • Craven, B. M., & Sawzik, P. (1983). Conformation and packing of unsaturated chains in this compound at 123 K. Journal of Lipid Research, 24(6), 784–791. [Link]

  • Shrestha, S., et al. (2021). Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study. International Journal of Nanomedicine, 16, 1805–1817. [Link]

  • Al-Adham, I. S. I., et al. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. Scientific Reports, 13(1), 22533. [Link]

  • Various Authors. (2017). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? ResearchGate. [Link]

  • Jackson, S. N., & Rideout, D. (2018). Analytical methods for cholesterol quantification. ResearchGate. [Link]

  • Elmowafy, M., et al. (2019). Effects of Surfactants and Lipids on the Preparation of Solid Lipid Nanoparticles Using Double Emulsion Method. ResearchGate. [Link]

  • Dara, T., & Afzal, A. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Omega. [Link]

  • Sen, M. A., & Onal, A. (2023). A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods. NIH National Library of Medicine. [Link]

  • Yoshimoto, H., et al. (1987). Biosynthesis of cholesterol linoleate by polyethylene glycol-modified cholesterol esterase in organic solvents. Biochemical and Biophysical Research Communications, 143(3), 849-855. [Link]

  • Lund University Publications. (2023). Exploring alternative surfactants to replace PEG within lipid nanoparticles. [Link]

  • Jackson, S. N., & Rideout, D. (2018). Analytical methods for cholesterol quantification. FAO AGRIS. [Link]

  • Pinto, R. S., et al. (2010). Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake. NIH National Library of Medicine. [Link]

  • Various Authors. (2017). How to increase the encapsulation efficiency for lipophilic drug into liposomes? ResearchGate. [Link]

  • Bunjes, H., et al. (2003). Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations. Pharmaceutical Research, 20(7), 1121-1128. [Link]

  • Chandramouli, A., & Kamat, S. S. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • Al-Hakeim, H. K., et al. (2022). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Molecules, 27(23), 8207. [Link]

  • Hiew, T. N., et al. (2016). Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. NIH National Library of Medicine. [Link]

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Technical Support Center: Cholesteryl Linolelaidate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Cholesteryl Linolelaidate (CAS: 123-23-4 / 604-33-1 for generic isomer context) Chemical Classification: Sterol Ester (Cholesterol + trans,trans-9,12-Octadecadienoic acid)[1]

Technical Snapshot & Critical Distinction

Warning: Do not confuse This compound with Cholesteryl Linoleate .

  • Cholesteryl Linoleate: Contains cis double bonds. Liquid crystalline at lower temperatures.

  • This compound: Contains trans double bonds. This geometric isomerism results in a straighter fatty acid tail, leading to tighter packing, a higher melting point, and slightly higher oxidative stability compared to its cis counterpart.[1]

Implication for Buffers: Because of its high hydrophobicity and crystalline nature, this molecule will not dissolve in standard aqueous buffers (PBS, Tris, HEPES).[1] It requires a carrier system (Liposomes, Micelles, or Lipoproteins) to remain stable in an aqueous environment.[1]

Chemical Stability in Buffer Systems

The stability of this compound in aqueous buffers is governed by two distinct degradation pathways: Hydrolysis (pH-driven) and Oxidation (Radical-driven).[1]

A. Hydrolysis (Ester Bond Cleavage)

The ester bond linking cholesterol to the linoleelaidic acid tail is susceptible to hydrolysis, releasing free cholesterol and free fatty acid.

  • Acidic Buffers (pH < 4.0): Slow hydrolysis occurs. However, if the lipid is in a liposomal formulation, low pH can destabilize the liposome structure (fusion/aggregation), exposing the lipid to the aqueous phase and accelerating degradation.

  • Neutral Buffers (pH 7.0 - 7.4): Optimal Stability. At physiological pH, the ester bond is kinetically stable in the absence of esterase enzymes.

  • Alkaline Buffers (pH > 9.0): Rapid saponification. Hydroxide ions (

    
    ) attack the carbonyl carbon of the ester. Avoid carbonate buffers at high pH.
    
B. Oxidation (Lipid Peroxidation)

Even though the trans configuration is thermodynamically more stable than the cis, the double bonds at carbons 9 and 12 are still susceptible to free radical attack, especially in buffers containing trace metal ions.

  • Risk Factor: Transition metals (

    
    , 
    
    
    
    ) in buffers act as catalysts for the Fenton reaction, generating hydroxyl radicals that attack the lipid tail.
  • Mitigation: Buffers must contain chelating agents (e.g., EDTA, DTPA).[1]

Summary of Stability Conditions
ParameterOptimal ConditionCritical Danger ZoneMechanism of Failure
pH 7.2 – 7.4 (PBS/HEPES)> 9.0 or < 4.0Base-catalyzed saponification or Acid-catalyzed hydrolysis.[1]
Temperature -20°C (Storage) / 37°C (Assay)> 60°CThermal oxidation and increased hydrolysis rate.[1]
Buffer Additives 0.1 mM EDTA/DTPA

,

salts
Metal-catalyzed autoxidation of the diene tail.[1]
Physical State Incorporated in Liposomes/LNPFree powder in waterPrecipitation and macro-aggregation (insolubility).

Visualizing Degradation Pathways

The following diagram illustrates the two primary breakdown routes for this compound.

DegradationPathways CL This compound (Intact Molecule) Hydrolysis Hydrolysis (pH > 9 or Enzymes) CL->Hydrolysis Ester bond cleavage Oxidation Autoxidation (ROS / Metal Ions / UV) CL->Oxidation H-abstraction at C-11 FreeChol Free Cholesterol (Precipitate) Hydrolysis->FreeChol FreeFA Linoleelaidic Acid (Free Fatty Acid) Hydrolysis->FreeFA Peroxides Lipid Hydroperoxides (LOOH) Oxidation->Peroxides Aldehydes Reactive Aldehydes (Core Aldehydes) Peroxides->Aldehydes Secondary degradation

Figure 1: Degradation pathways showing hydrolytic cleavage (yielding free sterol) and oxidative attack (yielding peroxides).[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock in Buffer (Liposome Method)

Context: You cannot dissolve this lipid directly in buffer. You must create a lipid film and hydrate it.

Reagents:

  • This compound[2][3][4]

  • Co-lipid (e.g., POPC or DSPC) – Required for stable bilayer formation.[1]

  • Chloroform (HPLC Grade)[1]

  • Buffer: PBS pH 7.4 + 0.1 mM EDTA (degassed)

Step-by-Step:

  • Dissolution: Dissolve this compound and Co-lipid in Chloroform in a glass vial. (Recommended molar ratio 1:10 Cholesteryl Ester : Phospholipid).

  • Evaporation: Evaporate solvent under a stream of Nitrogen gas while rotating the vial to form a thin, uniform lipid film on the glass wall.

  • Desiccation: Place vial under vacuum for 2-4 hours to remove trace solvent.

  • Hydration: Add the Buffer (PBS + EDTA) to the dried film.

    • Note: The film will not dissolve. It will flake off.

  • Dispersion: Vortex vigorously for 1 minute.

  • Sizing (Critical): Sonicate (bath or probe) or extrude through a polycarbonate filter (100 nm) until the solution becomes clear/opalescent. This creates Small Unilamellar Vesicles (SUVs) containing your cholesteryl ester in the hydrophobic core.

Protocol B: Extraction for Stability Analysis

Context: To measure if degradation occurred, you must extract the lipids back out of the buffer.

  • Quench: Add 2 volumes of Methanol to 1 volume of aqueous sample.

  • Extract: Add 1 volume of Chloroform. Vortex.

  • Phase Split: Add 1 volume of water. Centrifuge at 2000 x g for 5 mins.

  • Collect: Remove the lower organic phase (Chloroform) containing the lipids.

  • Analyze: Inject into HPLC or GC.

Troubleshooting & FAQ

Q1: My buffer solution turned cloudy immediately after adding the this compound stock.

Diagnosis: Solubility Failure / Precipitation. Cause: You likely added a stock solution dissolved in Ethanol or DMSO directly to an aqueous buffer. Cholesteryl esters are extremely hydrophobic (


). Once the organic solvent is diluted by water, the lipid crashes out.
Solution:  Use Protocol A  above. You must incorporate the ester into a carrier (liposome or micelle) using a co-lipid or surfactant (like Tween-20, though surfactants may affect biological assays).[1]
Q2: I am detecting "Free Cholesterol" in my sample after 24 hours at 37°C.

Diagnosis: Hydrolysis. Cause:

  • pH Drift: Check if your buffer pH has shifted.

  • Contamination: Biological samples (cell lysates/serum) contain Cholesterol Esterases. Solution: Add an esterase inhibitor (e.g., PMSF or specific lipase inhibitors) if working with biological fluids.[1] Ensure buffer is strongly buffered (e.g., 20-50 mM HEPES) to maintain pH 7.4.[1]

Q3: My HPLC chromatogram shows multiple small peaks eluting before the main this compound peak.

Diagnosis: Oxidation Products.[4][5][6][7] Cause: The linoleelaidic tail has oxidized into hydroperoxides (more polar, elute earlier on Reverse Phase columns). Solution:

  • Ensure all buffers are degassed (argon sparge).

  • Add 0.1 mM EDTA to chelate metal ions.

  • Add an antioxidant like BHT (Butylated hydroxytoluene) at 0.01% to the storage solvents, provided it doesn't interfere with your downstream assay.

Q4: Why is my "Linolelaidate" standard solid at room temperature while my "Linoleate" standard is liquid/waxy?

Diagnosis: Normal Physical Property. Explanation: This confirms you have the correct isomer. The trans double bonds in linoleelaidic acid allow the molecules to pack more tightly (higher crystallinity) than the kinked cis bonds of linoleic acid. This is not a stability issue; it is a verification of identity.

Workflow Visualization

Workflow Start Start: Solid this compound Solvent Dissolve in Chloroform (+ Co-lipid/Phospholipid) Start->Solvent Dry Evaporate to Thin Film (Nitrogen Stream) Solvent->Dry Hydrate Hydrate with Buffer (PBS pH 7.4 + EDTA) Dry->Hydrate Phase Transition Energy Input Energy (Sonication or Extrusion) Hydrate->Energy Milky Suspension Stable Stable Liposomal Dispersion Energy->Stable Clear/Opalescent

Figure 2: Critical workflow for transferring this compound from solid state to stable aqueous buffer system.[1]

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids: Oxidation and Hydrolysis Concerns. Retrieved from [Link]

  • Christie, W. W. (2023).[1] Cholesterol and Cholesterol Esters: Structure, Occurrence, Biochemistry and Analysis. Lipid Maps. Retrieved from [Link][1]

  • Gurr, M. I., Harwood, J. L., & Frayn, K. N. (2002).[1] Lipid Biochemistry: An Introduction. Blackwell Science. (Standard text regarding fatty acid isomer stability).

Sources

overcoming aggregation issues with Cholesteryl linolelaidate liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation & Instability Issues

Status: Active Technical Lead: Senior Application Scientist Last Updated: February 2, 2026[1]

Executive Summary

Cholesteryl linolelaidate (Cholesteryl 9t,12t-octadecadienoate) is a cholesterol ester of the trans-fatty acid linolelaidic acid.[1][2][3] Unlike free cholesterol, which acts as a membrane fluidizer/stabilizer, cholesteryl esters (CEs) are highly hydrophobic and non-amphiphilic.[2] They do not spontaneously form bilayers.[2]

The Core Challenge: Aggregation in this system is rarely simple "clumping." It is often phase separation .[2] Because this compound has a melting point (Tm) of ~41–42.5°C, it will crystallize out of the lipid bilayer if the temperature drops below this threshold during processing, or if the molar ratio exceeds the bilayer's solubility limit (typically <5-10% for true bilayers).

This guide addresses the three vectors of failure: Thermal History , Formulation Ratios , and Electrostatic Stabilization .

Module 1: Formulation & Pre-Preparation

Q: I am seeing immediate precipitation upon hydration. Is my lipid bad? A: It is likely not the lipid quality, but the Carrier-to-Ester ratio .[1][2][3] this compound cannot form liposomes on its own.[2] It requires a "bilayer-competent" phospholipid (e.g., POPC, DSPC) to host it.[1][2][3]

  • The Limit: In a standard bilayer, CE solubility is low. If you exceed ~5-10 mol%, the ester will phase-separate into a core oil droplet (forming an emulsion/LDL-mimic) or precipitate as crystals.[1][2][3]

  • The Fix: Ensure your phospholipid:cholesterol:CE ratio is optimized. A robust starting point is 60:30:10 (Phospholipid : Free Cholesterol : this compound).[1][2][3] The free cholesterol helps solubilize the ester within the membrane hydrophobic region.

Q: What solvent system should I use for the initial film? A: Chloroform alone may not fully dissolve the transition-state complexes of phospholipids and CEs.

  • Recommendation: Use Chloroform:Methanol (2:1 v/v) .[1][2][3][4]

  • Why? Methanol helps solvate the polar headgroups of the carrier phospholipids, ensuring a homogeneous mix before the film dries. If the lipids separate during drying, they will not hydrate uniformly.

Module 2: Processing Parameters (The "Critical Path")

Q: My extruder clogs instantly. What is happening? A: You are likely processing below the Phase Transition Temperature (Tm) .[2] this compound melts at ~42°C. If you extrude at room temperature (25°C), the ester is a solid waxy crystal.[2] It will not pass through the polycarbonate membrane; it will block it.

  • Protocol Requirement: All steps (Hydration, Sonication, Extrusion) must occur at >50°C .[2]

  • Heating Block: Keep the extruder assembly heated. If using a hand-held extruder, pre-heat the block and syringes.[1][2]

Q: After sonication, the solution is cloudy. Is this aggregation? A: Not necessarily. Large Unilamellar Vesicles (LUVs) are naturally turbid.[1][2][3] However, if you see "snowflakes" or sedimentation, that is aggregation.

  • Check PDI: Use Dynamic Light Scattering (DLS).[1][2][3][5] A Polydispersity Index (PDI) < 0.2 indicates a uniform population.[1][2][3] PDI > 0.4 suggests aggregation or incomplete sizing.[2]

Visual Workflow: Correct Preparation Logic

LiposomeWorkflow Start Lipid Dissolution (CHCl3:MeOH 2:1) Dry Dry to Thin Film (Rotovap/N2) Start->Dry Hydrate Hydration (Buffer >55°C) Dry->Hydrate Critical: Remove all solvent Sizing Extrusion/Sonication (Maintain >55°C) Hydrate->Sizing Must be > Tm (42°C) Cool Controlled Cooling (Annealing) Sizing->Cool Slow ramp to RT QC QC: DLS & Zeta Cool->QC

Figure 1: Critical Temperature Control Workflow. Note the mandatory heating during Hydration and Sizing steps to prevent this compound crystallization.

Module 3: Stabilization & Storage

Q: My liposomes aggregate after 24 hours at 4°C. Why? A: This is likely Ostwald Ripening or Charge Neutralization .[2]

  • Ostwald Ripening: Small crystals of CE may exit the bilayer and merge into larger crystals.

    • Solution: Add DSPE-PEG2000 (1–5 mol%) . The PEG layer provides a steric barrier that physically prevents vesicles from coming close enough to fuse or exchange lipids.

  • Zeta Potential: If your liposomes are neutral (e.g., pure POPC/CE), they have no electrostatic repulsion.[1][2]

    • Solution: Target a Zeta Potential of < -30 mV or > +30 mV .[1][2][3]

    • How: Incorporate 5-10% of a charged lipid like DPPG (negative) or DOTAP (positive).[1][2][3]

Q: Can I freeze these liposomes? A: Never freeze liposomes containing high-Tm cholesterol esters without a cryoprotectant.[1][2][3] Freezing causes ice crystal formation that punctures the bilayer, leading to immediate aggregation upon thawing.

  • Storage: Keep at 4°C. If long-term storage is needed, lyophilize using Sucrose or Trehalose (ratio 5:1 sugar:lipid) as a cryoprotectant matrix.[1][2][3]

Module 4: Troubleshooting Decision Matrix

Use this logic flow to diagnose specific aggregation phenotypes.

Troubleshooting Problem Observation: Aggregation/Precipitation Timing When does it happen? Problem->Timing Imm Immediately during Preparation Timing->Imm Late After 24-48h Storage Timing->Late Solubility Check Lipid Ratio (Is CE >10%?) Imm->Solubility Likely Saturation Temp Check Process Temp (Was T < 50°C?) Imm->Temp Likely Crystallization Zeta Check Zeta Potential (Is charge near 0?) Late->Zeta Likely Fusion Steric Check Steric Shield (Add PEG-Lipid) Late->Steric Likely Ostwald Ripening

Figure 2: Diagnostic logic for identifying the root cause of liposomal instability based on the timing of aggregation.[1][2][3]

Summary of Critical Parameters
ParameterSpecificationReason for Failure
Melting Point (Tm) ~41–42.5°C Processing below this temp causes CE to act as a solid defect, rupturing the membrane.[1][2][3]
Max Molar % 5–10% (in bilayer)Excess CE separates into a core oil phase (Emulsion) or precipitates.[1][2][3]
pH Buffer pH 7.4 (HEPES/PBS) Extreme pH can hydrolyze the ester bond over time.[2]
Zeta Potential **ζ
Sizing Method Extrusion > Sonication Extrusion aligns the CE in the bilayer better than chaotic sonication.
References
  • PubChem. (2025).[1][2][3] Cholesteryl linoleate (Cholesteryl 9t,12t-octadecadienoate) Compound Summary. National Library of Medicine.

  • Larodan. (2025).[1][2][3] Cholesteryl Linoelaidate Product Data & Properties. Larodan Research Grade Lipids.[2]

  • Ginsberg, H. N., et al. (2025).[1][2] Physical properties of cholesteryl esters and their interaction with phospholipid bilayers. NIH/PubMed.[2][6]

  • Ascension Sciences. (2020).[1][2][3][7] Lipid Composition Effect on Liposome Properties: Role of Cholesterol. Pharma Excipients.

  • Bozzuto, G., & Molinari, A. (2015).[1] Liposomes as nanomedical devices. International Journal of Nanomedicine. (Discusses Zeta potential and PEGylation strategies).

Sources

method development for separating Cholesteryl linolelaidate from its isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers developing methods to separate Cholesteryl Linolelaidate (trans-9, trans-12 C18:2 cholesteryl ester) from its natural isomer Cholesteryl Linoleate (cis-9, cis-12).

Subject: Method Development for Geometric Isomer Resolution (Cis/Trans) Ticket Priority: High (Technical Complexity) Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy

Separating this compound (trans) from Cholesteryl Linoleate (cis) is a classic chromatographic challenge. Both molecules are isobaric (MW ~649.1 g/mol ) and possess nearly identical hydrophobicity. Standard Reversed-Phase (RP-HPLC) C18 methods often fail to resolve them, resulting in co-elution.

The Solution: You must exploit the difference in electronic configuration (pi-cloud geometry) rather than polarity or boiling point.

  • For Intact Isolation: Silver Ion Chromatography (Ag-HPLC) is the gold standard.

  • For Quantification Only: Transesterification followed by GC-FID/MS (analyzing FAMEs) is the most robust route.

Decision Matrix: Which Method Do I Need?

Before troubleshooting, confirm you are using the correct platform for your end goal.

MethodSelection cluster_legend Recommendation Level Start Start: What is your primary goal? Goal Goal Selection Start->Goal Quant Quantify Total Trans Isomer (Biological Profiling) Goal->Quant High Throughput Iso Purify Intact Ester (Activity Assays/Standards) Goal->Iso Intact Molecule GC Method A: GC-FID/MS (Derivatization to FAMEs) Quant->GC Gold Standard AgHPLC Method B: Silver Ion HPLC (Ag-HPLC) Iso->AgHPLC Best Resolution RP Method C: C30 RP-HPLC (Shape Selective) Iso->RP Alternative (Lower Res)

Figure 1: Decision tree for selecting the appropriate separation methodology based on experimental goals.

Protocol A: Silver Ion HPLC (Ag-HPLC)

Best for: Isolating intact this compound. Mechanism: Silver ions (


) form weak charge-transfer complexes with 

-electrons in double bonds. Trans double bonds are sterically hindered and have lower electron density available for complexation compared to cis bonds. Elution Order: Trans isomers elute beforeCis isomers (weaker retention).[1]
Troubleshooting Guide

Q: My cis and trans peaks are merging. How do I improve resolution? A: The separation is driven by the stability of the Silver-Olefin complex.

  • Lower the Temperature: Unlike RP-HPLC, Ag-complexation is exothermic. Lowering column temperature (e.g., to 10°C or 15°C) significantly strengthens the complex interaction, increasing retention and resolution between cis and trans species.

  • Modify Modifier: Reduce the percentage of polar modifier (acetonitrile or acetone) in your hexane mobile phase. A typical starting point is Hexane:Acetonitrile (99.5:0.5). Even a 0.1% change can drastically alter retention.

Q: The retention times are shifting (drifting) between runs. Why? A: This is usually due to trace moisture or silver ion bleeding .

  • Moisture Control: Silver ions are hygroscopic. Water deactivates the column. Ensure solvents are strictly anhydrous. Install a moisture trap (molecular sieves) before the injector.

  • Column Conditioning: If using a commercially loaded column (e.g., ChromSpher Lipids), silver ions can slowly leach. Dedicate this column solely to this assay; do not flush with high-polarity solvents (methanol/water) unless specified, as this strips the silver.

Q: I cannot see the peaks. What detector should I use? A: Cholesteryl esters have weak UV absorption (205-210 nm), which is often obscured by solvent cutoff.

  • Recommended: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal for non-volatile analytes and provide a flat baseline during gradients.

  • Alternative: UV at 208 nm is possible only if using high-purity spectroscopic grade Hexane/Acetonitrile.

Recommended Ag-HPLC Conditions
ParameterSetting
Column ChromSpher 5 Lipids (Ag-loaded) or Discovery Ag-ION
Mobile Phase Isocratic: Hexane / Acetonitrile (99.8 : 0.2 v/v)
Flow Rate 1.0 mL/min
Temp 15°C - 20°C (Critical control)
Detection ELSD (Drift tube 40°C, Gain 5)

Protocol B: GC-MS (Fatty Acid Analysis)

Best for: Quantifying the ratio of linolelaidate to linoleate in biological samples. Note: This method destroys the intact ester bond but provides the most accurate quantitation of the isomer ratio.

Troubleshooting Guide

Q: I see "ghost peaks" or broad tailing for the cholesteryl esters. A: Direct injection of intact cholesteryl esters requires high temperatures (300°C+).

  • Fix: Do not analyze intact. Perform Transesterification to convert the fatty acids into Methyl Esters (FAMEs). FAMEs are volatile and easily separated on polar GC columns.

  • Protocol: Use Boron Trifluoride (

    
    ) in methanol (14%) at 100°C for 30 mins. Extract FAMEs with hexane.[2][3]
    

Q: Which GC column separates C18:2 cis/trans isomers? A: A standard non-polar column (DB-1, DB-5) will not separate the critical cis/trans pair effectively.

  • Requirement: You need a High Polarity Cyanopropyl column (e.g., SP-2560 or CP-Sil 88).

  • Length: Minimum 100m length is often required for baseline resolution of complex trans isomers (like CLA). For simple linoleate/linolelaidate, 60m is sufficient.

Q: How do I confirm the peak identity without a standard? A: Use Mass Spectrometry (EI source).

  • Diagnostic Ions: While FAME spectra are similar, look for specific allylic cleavage ions. However, retention time matching with a FAME Isomer Standard Mix (e.g., Supelco 37 Component FAME Mix) is the primary identification method for geometric isomers.

Protocol C: Reversed-Phase HPLC (The Alternative)

Best for: Labs without Ag-columns or GC, but requires specialized C30 phases.

Troubleshooting Guide

Q: Why do C18 columns fail? A: C18 separates based on hydrophobicity. The cis "kink" in linoleate reduces the effective chain length slightly compared to the linear trans linolelaidate, but the difference is too small for standard C18 pore structures to resolve.

Q: How can I make RP-HPLC work? A: You need Shape Selectivity .

  • Use a C30 Column: The longer alkyl chains in C30 phases order themselves more rigidly, creating "slots" that discriminate molecules based on 3D shape (linearity). The linear trans isomer will penetrate deeper into the C30 phase and elute later than the bulky cis isomer.

  • Mobile Phase: Methanol/Isopropanol gradients work best. Acetonitrile can sometimes suppress shape selectivity mechanisms.

Visualizing the Separation Mechanism

Understanding the molecular interaction is key to troubleshooting.

Mechanism cluster_cis Cholesteryl Linoleate (Cis) cluster_trans This compound (Trans) Ag Stationary Phase (Ag+ Ions) Cis Cis-Double Bond (Exposed Pi-Cloud) Ag->Cis Ag+ binds Trans Trans-Double Bond (Steric Hindrance) Ag->Trans Ag+ binds Interaction1 Strong Complexation (High Retention) Cis->Interaction1 Interaction2 Weak Complexation (Low Retention) Trans->Interaction2

Figure 2: Mechanism of Silver Ion Chromatography. The accessible pi-electrons in the cis-isomer allow for stronger retention compared to the sterically hindered trans-isomer.

References

  • Christie, W.W. (1989).[4] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[1][4][5] Journal of Lipid Research, 30, 1471-1473.[4]

  • Momchilova, S. & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids: Preparation and properties. Journal of Separation Science, 26(3-4), 261-270.

  • Dittmer, J.C. & Wells, M.A. (1969). Quantitative and Qualitative Analysis of Lipids and Lipid Components. Methods in Enzymology, 14, 482-530.

  • AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society.

Sources

Technical Support Center: Quality Control for Synthetic Cholesteryl Linolelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic cholesteryl linolelaidate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during the synthesis, purification, and analysis of this molecule. Our approach is built on a foundation of scientific integrity, ensuring that every protocol is a self-validating system.

Structure of this Guide

This document is structured to follow the typical experimental lifecycle of synthetic this compound. We will address potential issues in the following order:

  • Synthesis and Purification: Troubleshooting common hurdles in creating and isolating the target compound.

  • Identity and Structural Confirmation: Ensuring the synthesized molecule is indeed this compound.

  • Purity Assessment: Quantifying the purity and identifying potential contaminants.

  • Stability and Storage: Best practices for maintaining the integrity of the final product.

Part 1: Synthesis and Purification Troubleshooting

The successful synthesis of high-purity this compound hinges on the quality of starting materials and the precise control of reaction and purification conditions.

FAQ 1: My esterification reaction shows low yield. What are the common causes?

Answer: Low yield in the esterification of cholesterol with linolelaidic acid is a frequent issue. The root cause often lies in one of three areas: reactant quality, reaction conditions, or catalyst inefficiency.

  • Reactant Integrity:

    • Cholesterol Purity: The presence of sterol impurities or oxidation products in your cholesterol starting material can inhibit the reaction.[1][] Always use cholesterol of the highest possible purity (>98%).

    • Linolelaidic Acid Quality: Linolelaidic acid is susceptible to oxidation at its double bonds. Use a fresh bottle or a sample that has been stored properly under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Purity can be quickly checked via GC-FAME analysis after methylation.[3]

  • Reaction Conditions:

    • Water Contamination: Esterification reactions, especially those using carbodiimide coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide), are highly sensitive to water.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

    • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions or degradation of the fatty acid chain. Monitor the reaction closely and maintain the temperature specified in your protocol.

  • Catalyst/Reagent Issues:

    • EDCI/Coupling Agent Degradation: EDCI is moisture-sensitive. Use a fresh bottle or a properly stored aliquot.

    • Enzymatic Synthesis: If you are using an enzymatic approach with cholesterol esterase, ensure the enzyme has not lost activity due to improper storage or handling.[5] The organic solvent system must also be compatible with the enzyme's function.

Troubleshooting Flowchart: Low Reaction Yield

G start Low Yield Detected check_reactants 1. Verify Reactant Purity - Cholesterol (>98%?) - Linolelaidic Acid (Oxidized?) start->check_reactants check_conditions 2. Review Reaction Conditions - Anhydrous solvents? - Correct temperature? check_reactants->check_conditions Reactants OK purify_reactants Action: Purify/replace starting materials. check_reactants->purify_reactants Purity Issue check_reagents 3. Assess Coupling Reagents - EDCI/DMAP fresh? - Enzyme activity verified? check_conditions->check_reagents Conditions OK optimize_conditions Action: Dry solvents/ optimize temperature. check_conditions->optimize_conditions Condition Issue replace_reagents Action: Use fresh coupling reagents/enzyme. check_reagents->replace_reagents Reagent Issue

Caption: Decision tree for troubleshooting low synthesis yield.

FAQ 2: I'm having trouble purifying the crude product using column chromatography. The fractions are not clean. What can I do?

Answer: Co-elution of the product with unreacted starting materials (especially cholesterol) or non-polar byproducts is a common purification challenge. Here’s how to improve your separation:

  • Optimize Your Solvent System (Mobile Phase): The polarity of your mobile phase is critical. Cholesteryl esters are very non-polar.

    • Start with a highly non-polar system, such as pure hexane or heptane, and gradually increase the polarity by adding a solvent like ethyl acetate or diethyl ether in small increments.

    • Pro-Tip: Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. A good system will show clear separation between your starting materials, the product spot (this compound), and any byproducts. A target Rf value for the product should be around 0.3-0.4 for optimal column separation.

  • Check Your Stationary Phase (Silica Gel):

    • Ensure your silica gel is properly activated (i.e., free of adsorbed water) by baking it in an oven if necessary. Water deactivates the silica and reduces its separation efficiency.

    • Consider the particle size and pore size of the silica. Finer mesh sizes can provide better resolution but will have slower flow rates.

  • Improve Your Column Packing and Loading:

    • A poorly packed column with channels or cracks will lead to terrible separation. Pack the column as a slurry to ensure a uniform bed.

    • Load the crude product onto the column in the smallest possible volume of solvent to ensure a tight starting band.

Part 2: Identity and Structural Confirmation

Once purified, you must unequivocally confirm the identity of the compound. Mass spectrometry and NMR spectroscopy are the gold standards for this purpose.

FAQ 3: How do I confirm the molecular weight and structure using Mass Spectrometry (MS)?

Answer: Mass spectrometry confirms the molecular mass of the compound and can provide structural information through fragmentation patterns. Due to the low polarity of cholesteryl esters, specific ionization techniques are required.[6][7][8]

  • Method of Choice: Liquid Chromatography-Mass Spectrometry (LC-MS) with either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) using a lithiated or sodiated adduct is highly effective.[9][10]

  • Expected Mass: this compound (C₄₅H₇₆O₂) has a monoisotopic mass of approximately 648.58 g/mol .

  • What to Look For:

    • In the mass spectrum, you should look for the molecular ion peak. Using ESI, this will likely be an adduct, such as [M+Na]⁺ at m/z ~671.58 or [M+NH₄]⁺ at m/z ~666.6.

    • Tandem MS (MS/MS) can be used to fragment the molecular ion. A characteristic fragmentation pattern for cholesteryl esters is the loss of the fatty acid chain, resulting in a prominent fragment ion corresponding to the cholesterol backbone (m/z ~369.35).[11]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the purified product in an appropriate solvent (e.g., isopropanol or chloroform/methanol) to a concentration of ~1 mg/mL.[12] Further dilute in the mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatography: Use a C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile/isopropanol is common.[13][14]

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS Detection:

    • Mode: Positive ion mode.

    • Scan Range: Set the mass range to scan from m/z 150 to 1000.

    • Fragmentation (MS/MS): Select the parent ion (e.g., m/z 671.58) for collision-induced dissociation (CID) to observe the characteristic daughter ions.

FAQ 4: What are the key signals to look for in the ¹H and ¹³C NMR spectra?

Answer: NMR spectroscopy provides a detailed fingerprint of the molecule's structure. While a full 2D NMR assignment can be complex[15][16], several key signals in the 1D spectra can quickly confirm the structure of this compound.

  • Causality: The chemical environment of each proton and carbon atom determines its resonance frequency (chemical shift). The ester linkage, the double bonds in both the cholesterol ring and the fatty acid chain, and the methyl groups all produce characteristic signals.

Summary of Key NMR Signals (in CDCl₃)

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale
Cholesterol C3-H ~4.6 (multiplet)~74Proton attached to the carbon bearing the ester oxygen; shifted downfield.
Cholesterol C6-H ~5.4 (multiplet)~122Vinylic proton in the cholesterol B-ring.
Linolelaidate Vinylic -CH=CH- ~5.3-5.4 (complex multiplet)~128-132Protons of the two trans double bonds in the fatty acid chain.
Ester Carbonyl C=O N/A~173Characteristic chemical shift for an ester carbonyl carbon.
Cholesterol C18 & C19 Methyls ~0.6-1.1 (singlets)~12, ~19Angular methyl groups on the steroid backbone.
Fatty Acid Terminal Methyl ~0.9 (triplet)~14Terminal CH₃ group of the linolelaidate chain.

This table is a guide; exact shifts can vary based on solvent and instrument. A full assignment requires 2D NMR techniques like COSY and HSQC.[17]

Part 3: Purity Assessment

Purity is arguably the most critical quality control parameter. HPLC is the preferred method for quantitative analysis.

FAQ 5: My HPLC analysis shows multiple peaks. How do I identify the main peak and potential impurities?

Answer: An HPLC chromatogram provides a quantitative measure of purity based on the relative area of the detected peaks.

  • Identifying the Main Peak: In a successful synthesis, the largest peak by area should correspond to your product, this compound. Its identity can be confirmed by collecting the fraction and analyzing it via MS.

  • Identifying Impurities:

    • Unreacted Cholesterol: Cholesterol is more polar than its ester. In a reverse-phase HPLC system (e.g., C18 column), cholesterol will have a shorter retention time than this compound.

    • Unreacted Linolelaidic Acid: Free fatty acids also have shorter retention times than the cholesteryl ester.

    • Other Cholesteryl Esters: If your linolelaidic acid was contaminated with other fatty acids (e.g., oleic, palmitic acid), you would see other cholesteryl ester peaks, typically eluting very close to your main product peak. A high-resolution column is needed to separate these.[18]

    • Degradation Products: Oxidized species may appear as small peaks, often with slightly different retention times.

Workflow: Investigating an Impure Sample

G start HPLC shows >1 significant peak analyze_rt 1. Analyze Retention Times (RT) - Peaks with shorter RT? - Peaks with similar RT? start->analyze_rt hypothesize_early Hypothesis: More polar impurities (e.g., free cholesterol, free fatty acid) analyze_rt->hypothesize_early Early eluting hypothesize_late Hypothesis: Structurally similar impurities (e.g., other cholesteryl esters) analyze_rt->hypothesize_late Late eluting confirm_ms 2. Confirm with LC-MS - Analyze m/z of each peak hypothesize_early->confirm_ms hypothesize_late->confirm_ms result_start Result: Peaks match MW of starting materials. confirm_ms->result_start result_other Result: Peaks match MW of other cholesteryl esters. confirm_ms->result_other action_repurify Action: Re-purify sample (optimize chromatography) result_start->action_repurify action_source Action: Source higher purity fatty acid starting material. result_other->action_source

Caption: Troubleshooting workflow for an impure HPLC result.

Part 4: Stability and Storage

This compound is not indefinitely stable. Proper storage is essential to prevent degradation that could compromise experimental results.

FAQ 6: What are the best practices for storing synthetic this compound?

Answer: The primary degradation pathway is oxidation of the two double bonds in the linolelaidate chain. Light, heat, and oxygen are the main drivers of this process.

Recommended Storage Conditions:

Parameter Condition Rationale
Temperature -20°C or lower (-80°C for long-term)Slows down all chemical degradation processes.
Atmosphere Under inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Form As a solid or in a degassed organic solventA solid is generally more stable. If in solution, use a solvent like chloroform or hexane that has been sparged with inert gas.
Light Protected from light (amber vials)Light can catalyze the formation of free radicals and promote oxidation.
FAQ 7: How can I check if my stored sample has degraded over time?

Answer: Before using a stored sample, especially one that is several months old, it is prudent to re-analyze its purity.

  • TLC Analysis (Quick Check): Dissolve a small amount and run it on a TLC plate against a fresh standard if available. Look for the appearance of new spots (streaking near the baseline can indicate more polar oxidation products).

  • HPLC Analysis (Quantitative Check): Re-run the HPLC purity analysis. A decrease in the area of the main peak and the appearance of new, small peaks is a clear sign of degradation.

  • Peroxide Value (Advanced Check): For a more rigorous assessment of oxidation, a peroxide value test can be performed, although this is more common in industrial settings.

Following these guidelines will help ensure the quality, integrity, and reliability of your synthetic this compound, leading to more accurate and reproducible experimental outcomes.

References

  • Analytical methods for cholesterol quantification. Clinical Lipidology. [Link]

  • Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. PubMed. [Link]

  • Biosynthesis of cholesterol linoleate by polyethylene glycol-modified cholesterol esterase in organic solvents. PubMed. [Link]

  • 2D Assignment of cholesteryl acetate. University of Windsor. [Link]

  • Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials. National Institutes of Health. [Link]

  • Cholesterol ester analysis. Cyberlipid. [Link]

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PubMed Central. [Link]

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. National Institutes of Health. [Link]

  • Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry. PubMed. [Link]

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • Conformation and packing of unsaturated chains in this compound at 123 K. PubMed. [Link]

  • Regulation of Cholesterol and Fatty Acid Synthesis. PubMed Central. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid. PubMed Central. [Link]

  • Cholesterol-impurities. Pharmaffiliates. [Link]

  • Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. National Institutes of Health. [Link]

  • A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. ResearchGate. [Link]

  • Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. ResearchGate. [Link]

  • Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. ResearchGate. [Link]

  • Cholesterol Synthesis | Biochemistry Review (Full Lesson) | Sketchy Medical | USMLE Step 1. YouTube. [Link]

  • A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. ResearchGate. [Link]

  • Cholesteryl Linoleate. PubChem. [Link]

  • Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. PubMed Central. [Link]

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. [Link]

  • Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. PubMed. [Link]

  • MSBNK-Antwerp_Univ-METOX_N102717_9EE2. MassBank. [Link]

  • Regulation of cholesterol and fatty acid synthesis. PubMed. [Link]

  • Synthesis and purification of polyunsaturated triglycerides. ResearchGate. [Link]

  • NMR Spectra Database. Cholesteryl Acetate. IMSERC. [Link]

  • Cholesterol Impurity 2. Alentris Research Pvt. Ltd.. [Link]

  • Saturated Fatty Acids and Methyl Esters. AOCS. [Link]

Sources

Validation & Comparative

Cholesteryl linolelaidate vs. cholesteryl linoleate effect on membrane properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Membrane Biophysics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Impact on Membrane Properties, Phase Behavior, and Atherogenicity

Executive Summary

This guide provides a technical comparison between Cholesteryl Linoleate (CL) , the predominant cis-isomer cholesteryl ester in human lipoproteins, and Cholesteryl Linolelaidate (CLL) , its trans-isomer counterpart.[1] While often discussed in the context of dietary "trans fats," the biophysical implications of CLL incorporation into lipid membranes and lipoprotein cores are profound.

Key Distinction: The geometric isomerism (cis vs. trans) at the


 and 

positions dictates the molecular packing parameter. CL acts as a fluidizing agent within the lipoprotein core due to its "kinked" geometry, whereas CLL behaves similarly to saturated cholesteryl esters, promoting rigid, ordered domains (liquid-crystalline to solid phase transitions) at physiological temperatures.[1] This guide details the physicochemical divergence and its pathological consequences in atherosclerosis.

Molecular Structure & Physicochemical Basis[2]

The functional divergence begins with stereochemistry. The cis double bonds in linoleate create a rotational barrier that prevents tight acyl chain packing. In contrast, the trans double bonds in linolelaidate straighten the hydrocarbon chain, allowing it to mimic the van der Waals interaction potential of saturated fatty acids (e.g., stearate).

Diagram 1: Steric Alignment & Packing Efficiency

The following diagram illustrates the steric consequences of the isomerism on membrane/core packing.

MolecularPacking cluster_cis Cholesteryl Linoleate (Cis) cluster_trans This compound (Trans) node_CL Cis-9, Cis-12 Geometry (Kinked Chain) node_PackCL High Free Volume Low Packing Density node_CL->node_PackCL Steric Hindrance node_PhaseCL Liquid Crystalline (@ 37°C) node_PackCL->node_PhaseCL Low Tm node_CLL Trans-9, Trans-12 Geometry (Linear Chain) node_PackCLL Low Free Volume High Packing Density node_CLL->node_PackCLL Van der Waals Stacking node_PhaseCLL Solid / Ordered Phase (@ 37°C) node_PackCLL->node_PhaseCLL High Tm

Caption: Impact of cis- vs. trans-isomerism on acyl chain alignment, packing density, and phase state at physiological temperature.

Membrane & Monolayer Biophysics[3]

While cholesteryl esters (CEs) primarily reside in the hydrophobic core of lipoproteins (LDL/HDL) or lipid droplets, a fraction partitions into the phospholipid monolayer surface. This partitioning is critical for lipoprotein stability and enzymatic access.

Comparative Physical Properties
PropertyCholesteryl Linoleate (CL)This compound (CLL)Biophysical Consequence
Isomerism cis-9, cis-12trans-9, trans-12CLL lacks the "kink," reducing fluidity.[1]
Phase State (37°C) Liquid / Liquid-CrystallineSolid / Highly OrderedCLL cores are resistant to deformation.[1]
Transition Temp (Tm) ~35–40°C (Smectic

Cholesteric)
> 50°C (Solid

Liquid)
CLL may crystallize in vivo.[1]
Monolayer Area High (~90 Ų/molecule)Low (~45 Ų/molecule)CLL condenses monolayers, reducing permeability.[1]
Miscibility Miscible with TrioleinPhase separates from TrioleinCLL forms distinct crystalline domains.
Effect on Membrane Fluidity (Anisotropy)

Experiments using fluorescence anisotropy (e.g., DPH probe) reveal that incorporating CLL into model membranes significantly increases the order parameter (S) compared to CL.[1]

  • CL Effect: Perturbs acyl chain packing, maintaining membrane fluidity.

  • CLL Effect: Acts similarly to cholesterol or saturated CEs, increasing the "stiffness" of the lipid bilayer or monolayer.

Biological Implications: Atherosclerosis & Hydrolysis[1]

The physical state of the CE determines its biological fate. The "Hard Core" hypothesis suggests that LDL particles enriched with high-melting-point esters (like CLL or saturated esters) are less efficiently cleared and more prone to aggregation.[1]

Enzymatic Hydrolysis Resistance

Lysosomal Acid Lipase (LAL) requires the CE to be in a fluid state to access the ester bond.

  • Mechanism: CLL's ordered structure and tight packing sterically hinder the active site of LAL.

  • Result: Incomplete hydrolysis leads to lysosomal accumulation of CLL, a hallmark of foam cell formation (macrophages loaded with lipid droplets).

Diagram 2: Pathological Pathway of Trans-CE Accumulation

Pathogenesis cluster_mechanisms Biophysical Mechanisms node_Diet Dietary Intake (Hydrogenated Oils) node_Inc Incorporation into LDL (Core & Monolayer) node_Diet->node_Inc node_Phase Phase Transition (Liquid -> Solid) node_Inc->node_Phase Trans-isomer enrichment node_LAL LAL Enzyme Inhibition (Steric Hindrance) node_Phase->node_LAL Substrate Inaccessibility node_Foam Macrophage Foam Cell Formation node_LAL->node_Foam Lipid Accumulation node_Plaque Atherosclerotic Plaque Progression node_Foam->node_Plaque

Caption: The "Trans-Fatty Acid Trap": How physical rigidity leads to enzymatic failure and plaque progression.[1]

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the Phase Transition Temperature (Tm) of CL vs. CLL.

  • Sample Prep: Dissolve 2-5 mg of pure CL and CLL in chloroform. Evaporate solvent under nitrogen stream to form a thin film. Desiccate overnight.

  • Hydration (Optional for pure CE): For pure ester analysis, seal in aluminum pans. For membrane interaction, hydrate film with PBS (pH 7.[1]4) and vortex to form multilamellar vesicles (MLVs).[1]

  • Scan: Heat from 10°C to 80°C at a rate of 2°C/min.

  • Analysis:

    • CL: Look for a broad endothermic peak near 35-40°C (Smectic-to-Liquid transition).[1]

    • CLL: Look for a sharper, higher-enthalpy peak >50°C (Solid-to-Liquid).

  • Validation: Run a pure DMPC standard (Tm = 24°C) to calibrate the calorimeter.

Protocol B: Monolayer Compression Isotherms (Langmuir Trough)

Objective: Measure molecular packing area (Ų/molecule).[1]

  • Setup: Clean Langmuir trough with chloroform/methanol. Fill with ultrapure water or PBS.

  • Spreading: Prepare 1 mg/mL solutions of CL and CLL in hexane. Carefully spread 20-50 µL onto the subphase.[1]

  • Equilibration: Wait 10-15 mins for solvent evaporation.

  • Compression: Compress barriers at 10 mm/min while recording Surface Pressure (

    
    ) vs. Area (
    
    
    
    ).
  • Result Interpretation:

    • Lift-off Area: CLL will show lift-off at a smaller area per molecule than CL.[1]

    • Collapse Pressure: CLL films typically collapse at higher pressures due to stronger van der Waals cohesion.

References

  • Small, D. M. (1988).[1] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Definitive text on lipid phase behavior and cholesteryl ester polymorphism).

  • Kummerow, F. A. (2013).[1] "Interaction between sphingomyelin and oxysterols contributes to atherosclerosis and sudden death." American Journal of Cardiovascular Disease, 3(1), 17–26.[1]

  • Lundberg, B. (1975).[1] "Chemical composition and physical state of lipid deposits in atherosclerosis." Atherosclerosis, 53(1), 19-29.[1] (Foundational work on CE phase transitions in plaques).

  • Ginsberg, B. H., et al. (1982).[1] "Effect of the membrane lipid environment on the properties of insulin receptors." Biochemistry, 21(26), 6857-6867.[1] (Demonstrates effect of lipid fluidity on protein function).

  • Deckelbaum, R. J., et al. (1977).[1] "Structure and interactions of lipids in human plasma low density lipoproteins." Journal of Biological Chemistry, 252(2), 744-754.[1]

Sources

validating the identification of Cholesteryl linolelaidate in complex lipid extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In high-throughput lipidomics, Cholesteryl Linolelaidate (18:2tt) is frequently misidentified as its abundant cis-isomer, Cholesteryl Linoleate (18:2cc) . Both molecules share an identical elemental formula (


), identical precursor mass (

666.6 [M+NH4]+), and identical MS/MS fragmentation patterns dominated by the cholesterol backbone (

369.3).

Standard Reverse-Phase (C18) LC-MS/MS workflows often fail to chromatographically resolve these geometric isomers, leading to significant quantitative errors in studies regarding trans-fat metabolism and atherosclerosis.

This guide objectively compares the Standard C18 Protocol against the Silver-Ion (Ag+) Coordination Protocol . We establish the Ag+ method as the mandatory validation system for unambiguous identification of this compound.

Comparative Analysis: Standard vs. Validation Protocols

Method A: The "Standard" Alternative (C18 RP-LC-MS)

Commonly used in shotgun or high-throughput screening.

  • Mechanism: Separation based on hydrophobicity (partition coefficient).

  • Performance:

    • Resolution: Poor. The linear shape of the trans double bond (linolelaidate) mimics a saturated chain, often causing co-elution with the cis isomer or shifting it slightly into the tail of the abundant Cholesteryl Linoleate peak.

    • Risk: High probability of False Positives. The massive abundance of Cholesteryl Linoleate (typically 100x-1000x higher in plasma) masks the trace trans isomer.

  • Verdict: Suitable for total carbon number profiling, unsuitable for isomer-specific validation.

Method B: The Validation Standard (Ag+ LC-MS)

The required protocol for definitive identification.

  • Mechanism: Separation based on

    
    -electron complexation. Silver ions (
    
    
    
    ) impregnated in the stationary phase form reversible charge-transfer complexes with the double bonds of the fatty acid chain.
  • Performance:

    • Specificity: High.

      
       interacts strongly with cis double bonds (sterically accessible 
      
      
      
      -clouds) and weakly with trans double bonds (sterically hindered).
    • Outcome: This compound (Trans) elutes significantly earlier than Cholesteryl Linoleate (Cis) .

  • Verdict: The only self-validating method for confirming the presence of the trans isomer.

Data Presentation: Performance Metrics

FeatureStandard C18 LC-MS/MSSilver-Ion (Ag+) LC-MS/MS
Separation Principle Hydrophobic Interaction

-Complexation (Geometry)
Isomer Resolution (

)

(Co-elution)

(Baseline Separation)
Elution Order Variable / Co-elutionTrans (Weak interaction)

Cis (Strong interaction)
Sensitivity High (ESI/APCI)Moderate (Solvent restrictions)
Throughput High (10-15 min run)Low (30-45 min run)
Validation Status Screening Only Confirmatory Gold Standard

Scientific Integrity: The Mechanism of Action

To validate your data, you must understand the causality of the separation. The separation in Method B is driven by the formation of a transient complex between the silver ion and the unsaturated centers of the fatty acid.

The Self-Validating Logic
  • Cis-Geometry: The "kinked" structure exposes the

    
    -electrons, allowing strong overlap with the 
    
    
    
    orbital. Result: Strong retention.
  • Trans-Geometry: The linear structure sterically hinders the approach of the silver ion to the

    
    -cloud. Result:  Weak retention.
    

If your analyte does not elute before the abundant Cholesteryl Linoleate peak on a Silver-Ion column, it is not this compound .

Ag_Separation_Mechanism Sample Lipid Extract (Mix of Cis & Trans) Column Ag+ Impregnated Column (Stationary Phase) Sample->Column Interaction_Trans Trans-Isomer (Linolelaidate) Steric Hindrance -> Weak Pi-Complex Column->Interaction_Trans Fast Kinetics Interaction_Cis Cis-Isomer (Linoleate) Accessible Pi-Cloud -> Strong Pi-Complex Column->Interaction_Cis Slow Kinetics Elution_1 Elution 1: This compound Interaction_Trans->Elution_1 Weak Retention Elution_2 Elution 2: Cholesteryl Linoleate Interaction_Cis->Elution_2 Strong Retention

Figure 1: Mechanism of Silver-Ion Chromatography. Trans-isomers interact weakly with Ag+ and elute first, providing a predictable retention time shift relative to cis-isomers.

Experimental Protocol: The Validation Workflow

This protocol uses a Nucleosil 100-5 SA (Sulfonic Acid) column loaded with Silver ions, coupled with APCI-MS (Atmospheric Pressure Chemical Ionization), which is preferred over ESI for neutral lipids like cholesteryl esters.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Avoid plasticware to prevent phthalate contamination.

  • Add 50 µL plasma/tissue homogenate to a glass tube.

  • Internal Standard Spike: Add 10 µL of Cholesteryl Linoleate-d7 (10 µM).

    • Note: Deuterated standards co-elute with their non-deuterated counterparts but provide mass differentiation (

      
       673.6 vs 666.6).
      
  • Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 30s.

  • Centrifuge at 3000 x g for 5 min.

  • Collect the lower organic phase. Dry under

    
     gas.
    
  • Reconstitute in 100 µL Hexane:Isopropanol (99:1).

Step 2: Silver-Ion Column Preparation (If not pre-loaded)

Skip this if purchasing a pre-loaded Ag+ column (e.g., ChromSpher Lipids).

  • Flush SCX (Strong Cation Exchange) column with water.

  • Flush with 10%

    
     solution (aqueous) for 20 column volumes.
    
    • Warning: Silver nitrate is light-sensitive. Wrap column in foil.

  • Wash with water to remove free silver, then equilibrate with organic mobile phase.

Step 3: Chromatographic Conditions[1]
  • Column: ChromSpher 5 Lipids (Ag+ loaded), 250 x 4.6 mm.

  • Mobile Phase A: Hexane (0.1% Acetonitrile - modifier to regulate Ag+ strength).

  • Mobile Phase B: Hexane:Isopropanol (90:10).

  • Gradient: Isocratic hold 100% A for 5 min (elutes saturated CEs), then gradient to 10% B over 20 min.

  • Flow Rate: 1.0 mL/min.

Step 4: Mass Spectrometry Detection (APCI-MS/MS)
  • Mode: Positive Ion.[1][2]

  • Precursor Scan:

    • This compound/Linoleate:

      
       666.6 
      
      
      
    • Internal Standard (d7):

      
       673.6 
      
      
      
  • Product Ion:

    
     369.3 (Cholestadiene cation).
    
  • Validation Logic: Monitor the

    
     transition. You should observe two distinct peaks. The first  peak is the trans (linolelaidate), the second  is the cis (linoleate).
    

Workflow_Validation Start Lipid Extract Step1 Step 1: C18 Screening (High Throughput) Start->Step1 Decision Target Detected? Step1->Decision Step2 Step 2: Ag+ Validation (Silver Ion Chromatography) Decision->Step2 Yes (Mass Match) Conclusion_Fail Identity: Cholesteryl Linoleate (Cis) (Target Absent) Decision->Conclusion_Fail No Result_A Single Peak? Step2->Result_A Result_B Double Peak? Step2->Result_B Result_A->Conclusion_Fail Only Cis detected Conclusion_Pass Identity: this compound (Trans) (Confirmed by Retention Shift) Result_B->Conclusion_Pass Early eluting peak present

Figure 2: The Validation Decision Tree. Detection by mass alone (Step 1) is insufficient. Chromatographic separation of isomers (Step 2) is required for confirmation.

References

  • Christie, W.W. (1989). Silver ion chromatography and lipids. The Oily Press.

  • Momchilova, S. & Nikolova-Damyanova, B. (2003). Silver ion HPLC of cholesteryl esters of fatty acids. Journal of Liquid Chromatography & Related Technologies.

  • Hutchins, P.M., et al. (2008). Quantification of biological cholesteryl esters by liquid chromatography-mass spectrometry. Journal of Lipid Research.

  • Gallego, S.F., et al. (2018). Recognition and Avoidance of Ion Source-Generated Artifacts in Lipidomics Analysis. Analytical Chemistry.

Sources

Biological Activity Comparison: Cholesteryl Linolelaidate vs. Cholesteryl Linoleate

[1][2][3]

Executive Summary: The Phase Transition Hypothesis

The biological divergence between Cholesteryl Linoleate (cis-isomer) and Cholesteryl Linolelaidate (trans-isomer) is not merely a matter of receptor affinity, but of physical phase state at physiological temperature (37°C) .[1]

While the natural cis-isomer exists as a liquid-crystalline fluid at body temperature, allowing for efficient transport and enzymatic processing, the trans-isomer (linolelaidate) exhibits a significantly higher melting point.[1][2] This physical rigidity leads to the formation of solid crystals within the macrophage lysosome, resisting hydrolysis and mechanically triggering the NLRP3 inflammasome . This guide details the mechanistic, physical, and pathological differences between these two isomers.

Part 1: Chemical & Physical Properties

The geometric configuration of the double bonds (cis vs. trans) dictates the molecular packing density. Trans double bonds straighten the fatty acid chain, allowing the molecules to pack more tightly (similar to saturated fats), drastically elevating the phase transition temperature.

FeatureCholesteryl Linoleate (Control)This compound (Target)
CAS Number 604-33-1 19485-77-9
Isomer Configuration cis-9, cis-12-octadecadienoatetrans-9, trans-12-octadecadienoate
Molecular Geometry Kinked ("U" shape); prevents tight packing.[1][2]Linear (Straight chain); facilitates dense packing.[1]
Phase at 37°C Liquid / Liquid-Crystalline Solid / Crystalline
Melting Point ~41–42°C (Liquid crystal transition near body temp)Significantly Higher (>50°C estimated); Solid at body temp.[1][2]
Solubility High in lipid droplets.[1][3]Low; prone to precipitation/crystallization.[1]

Part 2: Enzymatic Processing & Metabolism[3]

Hydrolysis by Lysosomal Acid Lipase (LAL)

The rate-limiting step in clearing cholesterol from foam cells is the hydrolysis of cholesteryl esters by LAL (LIPA) in the lysosome.

  • Cis-Isomer: The "kinked" structure prevents tight steric hindrance, allowing the active site of LAL to access the ester bond efficiently. Hydrolysis is rapid, releasing free cholesterol for efflux via ABCA1/ABCG1.[2]

  • Trans-Isomer: The rigid, linear structure packs into dense, semi-crystalline arrays that are sterically inaccessible to LAL.[2]

    • Result: Lysosomal Trapping. The ester cannot be hydrolyzed, leading to massive accumulation within the lysosome (similar to Wolman disease pathology).

Esterification by ACAT (SOAT)

Acyl-CoA:Cholesterol Acyltransferase (ACAT) esterifies free cholesterol in the ER.[1]

  • Substrate Specificity: ACAT prefers cis-unsaturated fatty acyl-CoAs (like linoleoyl-CoA).[1][2]

  • Inhibition: Trans-fatty acids (linolelaidic acid) are poor substrates for ACAT but can act as competitive inhibitors, potentially slowing the detoxification of free cholesterol in the ER, though the primary pathology remains lysosomal accumulation.

Part 3: Pathological Signaling (The Crystal-Inflammation Axis)

The most critical biological activity of this compound is its ability to nucleate crystals inside the cell.

Mechanism of Action:
  • Uptake: Macrophages ingest LDL containing this compound via scavenger receptors (CD36/SR-A).[1][2]

  • Accumulation: Due to hydrolysis resistance (LAL failure), the ester accumulates in the lysosome.

  • Crystallization: The high melting point causes the ester to phase-separate and crystallize at 37°C.

  • Lysosomal Rupture: Sharp crystals mechanically pierce the lysosomal membrane, releasing Cathepsin B into the cytosol.

  • Inflammasome Activation: Cytosolic Cathepsin B and K+ efflux trigger the assembly of the NLRP3 Inflammasome .

  • Cytokine Release: Activation of Caspase-1 leads to the cleavage of pro-IL-1β into active IL-1β , driving systemic inflammation and plaque instability.[1][2]

Visualization: The Inflammatory Cascade

Gcluster_0Macrophage Cytosolnode_pathnode_pathLDLLDL (Trans-Ester)EndosomeEndosome/LysosomeLDL->EndosomeUptake (CD36)LALLysosomal Acid Lipase (LAL)Endosome->LALAccumulationAccumulation ofThis compoundLAL->AccumulationHydrolysis FailureCrystallizationCrystal Formation(Solid Phase at 37°C)Accumulation->CrystallizationPhase TransitionRuptureLysosomal MembraneRuptureCrystallization->RuptureMechanical StressCathepsinCathepsin B ReleaseRupture->CathepsinNLRP3NLRP3 InflammasomeAssemblyCathepsin->NLRP3TriggerCaspaseCaspase-1 ActivationNLRP3->CaspaseIL1BIL-1β Secretion(Inflammation)Caspase->IL1B

Caption: Pathway demonstrating how the physical phase transition of this compound triggers the NLRP3 inflammatory cascade.[1][2]

Part 4: Experimental Protocols for Comparison

To validate these differences in a research setting, the following protocols are recommended.

Experiment A: Differential Scanning Calorimetry (DSC)

Objective: To definitively prove the phase difference at body temperature.

  • Preparation: Dissolve 5mg of each standard (Cis vs Trans) in chloroform. Evaporate solvent under nitrogen to form a film.[1]

  • Hydration: Hydrate lipid film with buffer (PBS) or analyze as neat lipid.[1]

  • Run: Scan from 0°C to 80°C at a rate of 2°C/min.

  • Expectation:

    • Cis: Endothermic peak (melting) near 41°C.[1]

    • Trans: Endothermic peak significantly >45°C (indicating solid state at 37°C).[1]

Experiment B: Lysosomal Hydrolysis Assay

Objective: To quantify LAL resistance.

  • Substrate: Create artificial micelles using PC:Cholesteryl Ester (Cis or Trans) in a 4:1 molar ratio.

  • Enzyme: Recombinant human LAL (rhLAL) in acidic buffer (pH 4.5).

  • Incubation: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Detection: Extract lipids and measure Free Cholesterol (FC) release using a fluorometric cholesterol oxidase assay.[1]

  • Expectation: Cis isomer will show linear FC generation; Trans isomer will show <10% hydrolysis rate relative to control.

Experiment C: Macrophage Crystal Formation

Objective: Visual confirmation of cytotoxicity.

  • Cell Line: THP-1 macrophages or BMDMs.[1][2]

  • Loading: Incubate cells with acetylated-LDL enriched with either Cis or Trans ester (50 µg/mL) for 24 hours.

  • Imaging: Use Polarized Light Microscopy.[1]

  • Expectation:

    • Cis: Lipid droplets appear as "Maltese Crosses" (liquid crystal) or amorphous spheres.[1]

    • Trans: Presence of sharp, birefringent needle-like crystals in the cytoplasm.

References

  • PubChem. (2025).[1] Cholesteryl linoleate | C45H76O2.[1] National Library of Medicine. Link

  • Larodan Research Grade Lipids. (2025).[1] Cholesteryl Linoelaidate | CAS 19485-77-9.[1][2] Link

  • Small, D. M. (1988).[1] Structure and Metabolism of Plasma Lipoproteins. In: The Physical Chemistry of Lipids. Plenum Press.[1] (Fundamental reference for cholesteryl ester phase transitions).

  • Duewell, P., et al. (2010).[1][2] NLRP3 inflammasomes are required for atherogenesis and activated by cholesterol crystals. Nature. (Mechanistic basis for crystal-induced inflammation).[1][2] Link

  • Bowden, J. A., et al. (2011).[1][2] Lipidomics of the human atherosclerotic plaque. Journal of Lipid Research. (Identification of trans-lipids in plaques). Link

  • Dubland, J. A., & Francis, G. A. (2015).[1][2] Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism. Frontiers in Cell and Developmental Biology. Link

differential scanning calorimetry of liposomes with Cholesteryl linolelaidate vs. cholesterol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differential Scanning Calorimetry (DSC) of Liposomes: Cholesteryl Linolelaidate vs. Cholesterol Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical comparison of Cholesterol and This compound (the ester of cholesterol and trans-9,12-octadecadienoic acid) within phospholipid bilayers. While Cholesterol is the industry standard for membrane stabilization, this compound represents a distinct class of hydrophobic sterol esters often investigated for lipoprotein modeling or specific hydrophobic payloads.

Key Finding: Differential Scanning Calorimetry (DSC) reveals fundamental differences in membrane mechanics. Cholesterol acts as a "membrane buffer," abolishing the gel-to-liquid crystalline phase transition through deep intercalation and hydrogen bonding. In contrast, this compound lacks the amphiphilic hydroxyl anchor, leading to limited bilayer solubility (<4 mol%), phase separation, and a failure to induce the "condensing effect" characteristic of free cholesterol.

Mechanistic Foundation: The Structural Divergence

To interpret the DSC data correctly, one must first understand the molecular geometry and positioning of these two molecules within the lipid bilayer.

  • Cholesterol (Chol): An amphiphilic molecule.[1] Its 3

    
    -hydroxyl group aligns with the polar headgroups of phospholipids (forming H-bonds with carbonyls), while its rigid steroid ring packs against the proximal acyl chains. This orientation restricts acyl chain mobility, increasing order in the fluid phase.[2]
    
  • This compound (CL): A cholesteryl ester.[3] The polar hydroxyl group is esterified to linolelaidic acid (a trans fatty acid). This renders the molecule almost entirely hydrophobic. Lacking a polar anchor, CL cannot orient upright at the interface. Instead, it is sequestered in the hydrophobic core (between leaflets) or forms separate oily domains (plaques) when the solubility limit is exceeded.

Visualization: Bilayer Interaction Models

BilayerInteraction cluster_0 Cholesterol (Standard) cluster_1 This compound (Ester) Chol_Pos Position: Intercalated Chol_Mech Mechanism: H-Bonding with Headgroups Chol_Pos->Chol_Mech Chol_Effect Effect: Condensing / Ordering Chol_Mech->Chol_Effect CL_Pos Position: Hydrophobic Core / Phase Separated CL_Mech Mechanism: Steric Bulk / No Anchoring CL_Pos->CL_Mech CL_Effect Effect: Perturbation / No Condensation CL_Mech->CL_Effect Lipid_Bilayer Phospholipid Bilayer (e.g., DPPC) Lipid_Bilayer->Chol_Pos High Solubility (~50%) Lipid_Bilayer->CL_Pos Low Solubility (<4%)

Figure 1: Mechanistic distinction between surface-active Cholesterol and core-seeking this compound.

DSC Analysis: Interpreting the Thermograms

Differential Scanning Calorimetry measures the excess heat capacity (


) of the lipid suspension as a function of temperature.[4] The transition from the ordered gel phase (

) to the disordered liquid-crystalline phase (

) is the primary metric.
A. The Cholesterol Signature

Adding cholesterol to a phospholipid (e.g., DPPC) bilayer produces a classic, well-documented effect:

  • Broadening of the Peak: The sharp main transition (

    
    ) widens significantly.
    
  • Enthalpy Reduction: The area under the curve (

    
    ) decreases.
    
  • Abolition: At >33-50 mol%, the phase transition is effectively eliminated. The membrane exists in a "liquid-ordered" (

    
    ) state over a wide temperature range.
    
B. The this compound Signature

Adding this compound (CL) yields a fundamentally different thermogram due to its inability to integrate into the hydrogen-bonding network:

  • Limited Peak Broadening: Because CL resides in the core or separates, it does not restrict the acyl chains of the phospholipids to the same degree. The main transition peak (

    
    ) remains relatively sharp compared to cholesterol-containing samples.
    
  • Phase Separation Artifacts: At concentrations >2-4 mol%, CL exceeds its solubility limit in the bilayer. This may appear as a secondary, minor endothermic peak representing the melting of the cholesteryl ester domains themselves, or simply as "noise" in the baseline.

  • No "Liquid-Ordered" Phase: CL fails to induce the high-order, high-mobility state characteristic of cholesterol.

Experimental Protocol: DSC of Sterol-Liposomes[5][6]

To generate reproducible data comparing these sterols, strict adherence to hydration and degassing protocols is required to prevent lipid oxidation (especially for the linolelaidate moiety) and bubble formation.

Materials
  • Lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[5]

  • Sterols: Cholesterol (Grade >99%) vs. This compound.

  • Buffer: 10mM HEPES, 150mM NaCl, pH 7.4.

Workflow Diagram

DSC_Protocol cluster_prep Sample Preparation cluster_dsc DSC Analysis Mix 1. Solvent Mixing (CHCl3) Dry 2. N2 Stream & Vacuum Desiccation Mix->Dry Hydrate 3. Hydration (> Tm of Lipid) Dry->Hydrate Extrude 4. Extrusion (100nm Polycarbonate) Hydrate->Extrude Degas 5. Degas Samples (10 min @ Vacuum) Extrude->Degas Load 6. Load Cells (Sample vs Ref) Degas->Load Scan 7. Scan Cycles (Heat/Cool 1°C/min) Load->Scan

Figure 2: Step-by-step workflow for preparing and analyzing liposomes via DSC.

Critical Steps for Accuracy:
  • Molar Ratios: Prepare a range of concentrations (e.g., 0, 5, 10, 20, 30 mol%). Note that CL will likely saturate the bilayer at the lower end of this range.

  • Thermal History: Perform at least three heating/cooling scans. Discard the first scan to eliminate thermal history from the extrusion process.

  • Reference Matching: Ensure the reference cell contains the exact buffer used for hydration, including any trace solvents if not fully removed (though vacuum desiccation should prevent this).

Comparative Data Summary

The following table summarizes the expected biophysical parameters for DPPC liposomes containing 20 mol% of either sterol.

ParameterDPPC + Cholesterol (20 mol%)DPPC + this compound (20 mol%)
Main Transition (

)
Slightly shifted / BroadenedNear native DPPC

(41°C)
Peak Width (

)
Significantly Increased (>5°C)Narrow (similar to pure DPPC)
Enthalpy (

)
Markedly DecreasedMinimal reduction (per phospholipid)
Pre-transition (

)
AbolishedLikely preserved or slightly perturbed
Bilayer Solubility High (~66 mol%)Very Low (<4 mol%) [1]
Membrane Phase Liquid-Ordered (

)
Coexistence (Gel + Ester Aggregates)

Note on Solubility: The solubility limit of cholesteryl esters in phospholipid bilayers is extremely low. At 20 mol%, this compound will largely exist as phase-separated droplets or plaques associated with the bilayer but not integrated within it [2].

Implications for Drug Development

Understanding the distinction between these two molecules is vital for formulation scientists:

  • Membrane Stabilization: If the goal is to reduce leakage and stabilize the liposome in serum, Cholesterol is the mandatory choice. This compound does not provide the "condensing effect" required to prevent opsonization or leakage.

  • Lipoprotein Modeling: this compound is useful when creating artificial Low-Density Lipoprotein (LDL) particles or studying atherosclerosis models, where the core of the particle is hydrophobic [3].

  • Payload Capacity: If this compound is the drug (or a proxy for a hydrophobic drug), the DSC data confirms that the bilayer capacity is limited. High loading requires an oil-in-water emulsion or a lipid nanoparticle (LNP) with a hydrophobic core, rather than a standard bilayer liposome.

References
  • Huang, J., & Feigenson, G. W. (1999). A microscopic interaction model of maximum solubility of cholesterol in lipid bilayers. Biophysical Journal, 76(4), 2142–2157.[1] Link

  • Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters in lipid bilayers and their relevance to atherosclerosis. Journal of Biological Chemistry.
  • McElhaney, R. N. (2015). A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs... on DPPC bilayer membranes.[6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1), 355-367. (Provides the baseline DSC protocols and cholesterol behavior). Link

  • Lund-Katz, S., & Phillips, M. C. (1986). Packing of cholesterol and cholesteryl esters in monolayers and lipoproteins. Biochemistry.

Sources

Comparative Guide: Cholesteryl Linolelaidate vs. Saturated Cholesteryl Esters in Cellular Pathology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cholesteryl Linolelaidate (CL) —the ester of cholesterol and linoelaidic acid (trans-18:2)—and Saturated Cholesteryl Esters (SCEs) , such as Cholesteryl Palmitate (C16:0).

While both lipid classes contribute to atherogenesis, they drive cellular dysfunction through distinct physicochemical and metabolic mechanisms. SCEs are characterized by high melting points and a propensity to form cytotoxic solid crystals that mechanically rupture lysosomes. In contrast, CL acts as a "metabolic imposter," mimicking unsaturated lipids during uptake but exhibiting resistance to lysosomal hydrolysis (Lysosomal Acid Lipase), leading to "lysosomal trapping" and membrane stiffening upon partial hydrolysis.

Part 1: Physicochemical Properties & Phase Transitions

The pathogenicity of a cholesteryl ester (CE) is dictated by its phase behavior at physiological temperature (37°C).

Saturated Cholesteryl Esters (SCEs)
  • Representative Molecule: Cholesteryl Palmitate.[1][2][3]

  • Phase State: Solid/Crystalline at 37°C (Melting point ~77°C).

  • Cellular Behavior: Due to efficient van der Waals packing of the straight saturated chains, SCEs segregate from the fluid lipid droplet core. They nucleate into rigid, plate-like crystals.

  • Pathology: These crystals are non-deformable. When macrophages ingest lipoproteins rich in SCEs, the esters crystallize within the lysosome, causing physical rupture (lysosomal destabilization) and leakage of Cathepsin B into the cytosol.

This compound (CL)
  • Representative Molecule: Trans-9, trans-12-octadecadienoate ester of cholesterol.

  • Phase State: Solid-Ordered/Liquid-Crystalline transition.

  • Cellular Behavior: The trans double bonds straighten the hydrocarbon chain, removing the "kink" found in cis-linoleate. This allows CL to pack more tightly than its cis counterpart, raising its melting point and viscosity.

  • Pathology: While less likely to form the massive crystals seen with Palmitate, CL increases the order parameter of lipid droplets and membranes. It resists the "fluidizing" effect usually provided by polyunsaturated esters.

Data Summary Table: Physicochemical Comparison
FeatureSaturated CE (e.g., Palmitate)This compound (Trans)Cis-Cholesteryl Linoleate (Control)
Melting Point High (~77°C)Intermediate (> Cis, < Saturated)Low (~42°C or lower in mix)
Physical State (37°C) Solid CrystalViscous Liquid / Semi-SolidLiquid
ACAT1 Affinity Low (Poor substrate)ModerateHigh (Preferred substrate)
Hydrolysis Rate (LAL) ModerateSlow (Steric resistance) Fast
Primary Toxicity Physical Lysosomal RuptureMetabolic AccumulationOxidative Stress (OxLDL)

Part 2: Metabolic Kinetics & Signaling Pathways

The divergence in toxicity stems from how the cell's enzymatic machinery handles these esters.

The Hydrolysis Bottleneck (LAL)

Lysosomal Acid Lipase (LAL) is the gatekeeper for clearing endocytosed LDL.

  • SCEs: Hydrolyzed efficiently if they are in a liquid state (e.g., dissolved in oil). However, once crystallized, they are inaccessible to the enzyme.

  • CL: Trans-fatty acid esters often exhibit steric hindrance in the active site of lipases. CL is hydrolyzed significantly slower than cis-linoleate. This leads to Lysosomal Trapping , where the lysosome becomes engorged with undigested lipid, mimicking a storage disease phenotype (similar to Wolman disease).

The Re-Esterification Trap (ACAT/SOAT)

Once hydrolyzed, free cholesterol (FC) is transported to the ER and re-esterified by ACAT1 to prevent membrane toxicity.[4]

  • SCEs: ACAT1 has low affinity for saturated acyl-CoAs. This leads to a buildup of toxic Free Cholesterol (FC) in the ER membrane, triggering the Unfolded Protein Response (UPR).

  • CL: ACAT1 can esterify trans fatty acids, but the resulting CL accumulates in lipid droplets that are more rigid and harder to mobilize by neutral cholesteryl ester hydrolases (nCEH) for efflux.

Visualization: Metabolic Fate & Blockages

LipidFate LDL LDL Particle (Uptake) Lysosome Lysosome (Acidic pH) LDL->Lysosome Endocytosis LAL Enzyme: LAL (Hydrolysis) Lysosome->LAL Substrate Delivery Crystal Cholesterol Crystal (Solid) Lysosome->Crystal Phase Transition (Saturated SCEs) NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Cathepsin B Leak LAL->Lysosome RESISTANCE (Trans-CL) Lysosomal Trapping FC Free Cholesterol (Cytosol/ER) LAL->FC Hydrolysis (Cis-Esters) ACAT Enzyme: ACAT1 (Re-esterification) FC->ACAT Transport to ER ACAT->FC Poor Affinity (Saturated FA) Droplet Lipid Droplet (Storage) ACAT->Droplet Storage (Liquid CEs) Crystal->Lysosome Rupture

Figure 1: Differential metabolic fates. SCEs (Black path) crystallize in the lysosome causing rupture. CL (Red dashed path) resists hydrolysis, causing accumulation. Cis-esters (Green path) are processed normally.

Part 3: Cellular Toxicity Mechanisms

Saturated CEs: The "Crystal" Pathway

The primary driver is physical.

  • Nucleation: SCEs precipitate inside the lysosome.

  • Rupture: Crystals pierce the lysosomal membrane.

  • Signaling: Release of Cathepsin B activates the NLRP3 inflammasome.

  • Outcome: Pyroptosis (inflammatory cell death) and IL-1

    
     secretion.
    
This compound: The "Stiffness" Pathway

The primary driver is metabolic/structural.

  • Membrane Incorporation: If hydrolyzed, trans fatty acids incorporate into the plasma membrane phospholipids.

  • Lipid Rafts: Trans fats increase the size and stability of lipid rafts, potentially hyper-activating inflammatory receptors (e.g., TLR4).

  • ER Stress: The accumulation of poorly mobilized CL in lipid droplets stresses the ER, leading to CHOP activation and apoptosis.

Part 4: Experimental Protocols

To validate these differences in your own research, use the following self-validating protocols.

Protocol A: Differential Hydrolysis Assay (LAL Kinetics)

Objective: Quantify the resistance of CL to lysosomal hydrolysis compared to SCEs.

  • Substrate Preparation:

    • Prepare liposomes containing trace [3H]-Cholesteryl Oleate (Control), [3H]-Cholesteryl Palmitate (SCE), or [3H]-Cholesteryl Linolelaidate (CL).

    • Critical Step: Use Phosphatidylcholine:Cholesterol (3:1) vesicles to ensure solubility and prevent premature crystallization of the SCE during substrate delivery.

  • Enzyme Source:

    • Isolate Lysosomal Acid Lipase (LAL) from macrophage lysates (e.g., THP-1 cells) or use recombinant LAL (sebelipase alfa).

  • Reaction:

    • Incubate substrate with enzyme at pH 4.5 (lysosomal mimic) for 0, 15, 30, and 60 minutes.

  • Extraction & Analysis:

    • Terminate reaction with Chloroform:Methanol (2:1).

    • Separate Free Cholesterol (product) from Ester (substrate) using Thin Layer Chromatography (TLC).

    • Solvent System: Hexane:Diethyl Ether:Acetic Acid (80:20:1).

  • Validation:

    • Calculate % Hydrolysis.[5]

    • Expected Result: Cis-Oleate > Palmitate > Linolelaidate.

Protocol B: Polarized Light Microscopy (Crystal Visualization)

Objective: Distinguish between liquid droplets (CL/Cis) and solid crystals (SCE).

  • Cell Culture:

    • Load Macrophages (J774A.1 or BMDM) with 50 µg/mL acetylated-LDL enriched with either Palmitate or Linolelaidate for 24 hours.

  • Fixation:

    • Fix cells with 4% Paraformaldehyde. Do NOT use methanol/ethanol , as this dissolves the lipid crystals.

  • Imaging:

    • View under a polarized light microscope.[6]

  • Interpretation:

    • Maltese Crosses / Birefringence: Indicates solid crystalline structures (SCEs).

    • Dark Spheres: Indicates isotropic liquid droplets (Cis-esters).

    • Anisotropic Droplets: CL may show weak birefringence or "sluggish" liquid crystal textures depending on concentration.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Loading cluster_1 Step 2: Analysis Cells Macrophages (J774A.1) Treatment Ac-LDL + Specific CE Cells->Treatment Microscopy Polarized Light (Crystals) Treatment->Microscopy 24h LipidExtract Folch Extraction (Chloroform/MeOH) Treatment->LipidExtract 24h HPLC HPLC LipidExtract->HPLC Quantify FC vs CE

Figure 2: Workflow for differentiating physical state and metabolic processing of cholesteryl esters.

References

  • Lysosomal Acid Lipase Hydrolyzes Retinyl Ester and Affects Retinoid Turnover. Cell Metabolism. [Link] (Foundational data on LAL hydrolysis rates for various esters)

  • Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research. [Link] (Physical properties and surface behavior of saturated vs unsaturated esters)

  • Macrophage-mediated cholesterol handling in atherosclerosis. Journal of Cellular and Molecular Medicine. [Link] (Mechanisms of crystal formation and ACAT/nCEH pathways)

  • Cholesterol overload in macrophages drives metabolic dysfunction-associated steatohepatitis. Journal of Translational Medicine. [Link] (Link between cholesterol accumulation, crystallization, and inflammation)

  • Effects of dietary saturated and trans fatty acids on cholesteryl ester synthesis and hydrolysis. Journal of Nutrition. [Link] (Direct comparison of synthesis/hydrolysis rates for trans vs saturated fats)

Sources

Validating Precision in Lipidomics: ELISA vs. GC-MS for Cholesteryl Linolelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an ELISA-based Assay for Cholesteryl Linolelaidate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Trans-Fat Biomarker Challenge

This compound (CL), the cholesteryl ester of linoelaidic acid (trans-9, trans-12-octadecadienoic acid), serves as a critical biomarker for dietary trans-fatty acid intake and associated cardiovascular risks. Unlike its abundant cis-isomer (Cholesteryl Linoleate), CL exists in trace quantities in human plasma, making its detection a significant analytical challenge.

For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been the "gold standard" for resolving these structural isomers. However, the rising demand for high-throughput population screening has driven the development of competitive ELISA-based assays.

This guide provides an objective technical comparison between High-Specificity Competitive ELISA and GC-MS for CL quantification. It outlines the rigorous validation framework required to ensure an immunoassay can distinguish a trans double bond from a cis bond in a hydrophobic lipid environment.

Mechanism of Action: The Lipid-Specific Competitive ELISA

ELISA for neutral lipids requires a departure from standard protein protocols. The assay utilizes a Competitive Inhibition format because CL is a small molecule (hapten) with a single epitope.

The "Hydrophobic Interface" Problem: Unlike protein antigens, cholesteryl esters are insoluble in aqueous buffers. Successful assays utilize Lipid-Binding Plates (hydrophobic polystyrene or PVDF-modified) or specific coating protocols using organic solvents (e.g., Chloroform:Ethanol) to immobilize the capture antigen.

Figure 1: Competitive ELISA Workflow for Hydrophobic Haptens

ELISA_Mechanism Step1 1. Coating Phase (Antigen Immobilization) Step2 2. Competition Phase (Sample + Antibody) Step1->Step2 Details1 Antigen dissolved in Chloroform:Ethanol (1:9) Evaporated on plate Step1->Details1 Step3 3. Equilibrium (Free vs. Bound) Step2->Step3 Details2 Sample CL competes with Plate-Bound CL for Anti-CL Antibody Step2->Details2 Step4 4. Detection (Secondary Ab + Substrate) Step3->Step4 Details3 High Sample CL = Low Signal Step3->Details3

Caption: Workflow of a competitive ELISA optimized for lipid haptens. Note the inverse relationship between signal and analyte concentration.

Comparative Analysis: ELISA vs. GC-MS

The choice between ELISA and GC-MS depends on the balance between specificity and throughput .

Table 1: Performance Comparison Matrix
FeatureHigh-Specificity ELISA GC-MS (Gold Standard) Verdict
Primary Mechanism Antibody-Antigen Affinity (Steric recognition of trans bond)Chromatographic Separation + Mass-to-Charge RatioGC-MS is absolute; ELISA is probabilistic.
Isomer Specificity High Risk: Requires <5% Cross-Reactivity with cis-Linoleate.Absolute: Resolves cis vs trans based on retention time.GC-MS wins on specificity.
Throughput High (96 samples / 4 hours)Low (1 sample / 45-60 mins)ELISA is superior for screening.
Sample Volume Low (50 µL plasma)High (200-500 µL plasma)ELISA spares precious samples.
Sample Prep Simple Extraction (or direct serum in some kits)Complex (Extraction + Derivatization/Methylation)ELISA reduces labor intensity.
Cost Per Sample Low (~

15)
High (~$100+ for instrument time/labor)ELISA is cost-effective.
Validation Framework: The "Cis-Trans" Challenge

The validity of any CL-ELISA hinges on one metric: Cross-Reactivity (CR) . The antibody must bind this compound (trans) but ignore Cholesteryl Linoleate (cis), which is often present at 100x higher concentrations in biological samples.

Validation Experiment 1: Specificity & Cross-Reactivity

Objective: Quantify the antibody's ability to distinguish geometric isomers.

  • Method: Run standard curves for both this compound (Analyte) and Cholesteryl Linoleate (Interferent).

  • Calculation:

    
    
    
  • Acceptance Criteria: CR must be < 5% (ideally < 1%).

Representative Data: Specificity Profile
AnalyteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
This compound (Target) 12.5 100% Reference Standard
Cholesteryl Linoleate (cis-isomer)>1,250< 1.0%Pass: Excellent Specificity
Cholesteryl Oleate (Monounsaturated)>5,000< 0.2%Pass: No Interference
Free Cholesterol>10,000< 0.1%Pass: No Interference
Detailed Protocols
Protocol A: Lipid Extraction & ELISA Sample Prep

Direct use of serum is often impossible due to matrix interference. Lipid extraction is recommended.

  • Extraction: Mix 50 µL plasma with 1 mL Folch Reagent (Chloroform:Methanol 2:1). Vortex 1 min.

  • Phase Separation: Add 200 µL water. Centrifuge at 3,000 x g for 10 min.

  • Recovery: Collect the lower organic phase (containing cholesteryl esters).

  • Drying: Evaporate solvent under nitrogen stream.

  • Resuspension (Critical): Dissolve dried lipid film in 50 µL Assay Buffer containing 1% BSA and 0.05% Tween-20. Note: Vortex vigorously to form stable micelles.

Protocol B: GC-MS Confirmation (Reference Method)

Use this to validate ELISA "hits".

  • Derivatization: Saponify esters (KOH/MeOH), then methylate fatty acids (BF3/MeOH) to form FAMEs.

  • Instrumentation: GC system with a highly polar capillary column (e.g., CP-Sil 88 or SP-2560, 100m) required to separate cis/trans isomers.

  • Detection: MS in SIM mode (Selected Ion Monitoring) for linolelaidate methyl ester ions.

Validation Decision Tree

Use this logic flow to determine if the ELISA is suitable for your study.

Figure 2: Assay Validation Logic

Validation_Tree Start Start Validation Step1 Test Cross-Reactivity (CR) with Cis-Isomer Start->Step1 Decision1 CR < 5%? Step1->Decision1 Fail1 REJECT ASSAY (False Positives likely) Decision1->Fail1 No Step2 Spike-and-Recovery in Plasma Matrix Decision1->Step2 Yes Decision2 Recovery 80-120%? Step2->Decision2 Fail2 OPTIMIZE EXTRACTION (Matrix Interference) Decision2->Fail2 No Step3 Compare 20 samples with GC-MS Decision2->Step3 Yes Decision3 Correlation (r) > 0.9? Step3->Decision3 Decision3->Start No (Re-evaluate) Pass VALIDATED Ready for Screening Decision3->Pass Yes

Caption: Decision tree for validating lipid-specific immunoassays. Specificity (CR) is the primary "gatekeeper".

References
  • Validation of Lipid Immunoassays : Cayman Chemical. (2023).[1] Competitive ELISA Performance Characteristics and Validation. Link

  • Hydrophobic Antigen Coating : N.I.H. PubMed. (1987). ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens. Link

  • Trans-Fatty Acid Analysis : Study.com. Cis vs. Trans Fatty Acids: Structure & Differences. Link

  • GC-MS Methodology : BioRxiv. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters. Link

  • Biomarker Significance : American Journal of Clinical Nutrition. (2020). Biomarkers of linoleic acid and mortality. Link

Sources

Technical Comparison: Cholesteryl Linolelaidate vs. Cholesteryl Elaidate in High-Resolution Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesteryl linolelaidate and cholesteryl elaidate represent the two primary classes of trans fatty acid (TFA) cholesterol esters found in biological systems. While both serve as critical biomarkers for industrial trans-fat intake (partially hydrogenated oils), they possess distinct physicochemical properties that dictate their separation, ionization, and metabolic fate.[1]

For the lipidomics researcher, the analytical challenge lies not in distinguishing them from each other—as they differ by 2 Da in mass—but in resolving them from their abundant cis-isomers (cholesteryl linoleate and cholesteryl oleate), which are isobaric and biologically dominant.[1] This guide provides a technical head-to-head comparison, focusing on chromatographic behavior, mass spectrometry fragmentation, and experimental protocols for precise quantification.[1]

Part 1: Chemical & Physical Profile[1][2]

The fundamental difference lies in the fatty acid tail: elaidic acid is the trans isomer of oleic acid (18:1), while linoelaidic acid is the trans,trans isomer of linoleic acid (18:2). The trans double bond geometry creates a linear, rigid structure compared to the "kinked" geometry of cis bonds, significantly altering hydrophobic interaction and retention time.

FeatureCholesteryl ElaidateThis compound
CAS Number 19485-76-819485-77-9
IUPAC Name Cholest-5-en-3-ol (3β)-, 9-(E)-octadecenoateCholest-5-en-3-ol (3β)-, 9-(E),12-(E)-octadecadienoate
Formula C₄₅H₇₈O₂C₄₅H₇₆O₂
Molecular Weight 651.1 g/mol 649.1 g/mol
Fatty Acid Chain 18:1 trans-918:2 trans-9, trans-12
Structural Geometry Linear (High packing density)Linear (High packing density)
Isobaric cis Analog Cholesteryl Oleate (18:1 cis-9)Cholesteryl Linoleate (18:2 cis-9,[1]12)
Primary Source Hydrogenated vegetable oilsHydrogenated vegetable oils

Part 2: Analytical Performance (LC-MS/MS)

Chromatographic Separation (The Critical Step)

Separation is governed by the "Equivalent Carbon Number" (ECN) and the shape selectivity of the stationary phase. In Reverse Phase (RP) chromatography (C18 or C30), trans isomers possess higher hydrophobicity than their cis counterparts due to their ability to align more closely with the alkyl chains of the stationary phase.

  • Retention Rule: Trans isomers elute later than their corresponding cis isomers.[1]

  • Elution Order (Typical C18):

    • Cholesteryl Linoleate (18:2 cis) — Fastest[1]

    • This compound (18:2 trans)

    • Cholesteryl Oleate (18:1 cis)[1]

    • Cholesteryl Elaidate (18:1 trans) — Slowest[1]

Expert Insight: Standard C18 columns often achieve only partial separation of the cis/trans pairs. For baseline resolution, use a C30 column (high shape selectivity) or a specialized Silver-Ion (Ag+) column, though the latter is less compatible with ESI-MS.[1] For high-throughput lipidomics, a high-efficiency C18 (sub-2 µm particle) with an isocratic hold is the standard compromise.[1]

Mass Spectrometry (MRM Transitions)

Cholesteryl esters (CE) are neutral lipids and ionize poorly compared to phospholipids.[1] They are best detected in Positive Ion Mode using ammonium adducts


.[1]
  • Fragmentation Mechanism: Upon Collision Induced Dissociation (CID), the ammonium adduct loses the fatty acid neutral moiety and ammonia, yielding the characteristic cholesterol carbocation at m/z 369.3 .

  • Isobaric Interference:

    • Cholesteryl Elaidate is isobaric with Cholesteryl Oleate.[1] Both share the transition 668.6

      
       369.3 .[1] Chromatographic resolution is mandatory.
      
    • This compound is isobaric with Cholesteryl Linoleate.[1] Both share the transition 666.6

      
       369.3 .[1]
      
MRM Transition Table
AnalytePrecursor Ion

Product Ion (Quant)Collision Energy (eV)
Cholesteryl Elaidate 668.6369.315-25
This compound 666.6369.315-25
Cholesteryl Oleate (Interference)668.6369.315-25
Cholesteryl Linoleate (Interference)666.6369.315-25

Part 3: Experimental Workflow

Sample Preparation (Extraction)

Neutral lipids like cholesteryl esters partition into the organic phase.[1] The Folch method (Chloroform:Methanol 2:1) or the BUME method (Butanol:Methanol) are superior to simple protein precipitation.[1]

Protocol: Modified Folch Extraction for Plasma/Tissue

  • Aliquot: Transfer 50 µL plasma or 10 mg tissue homogenate to a glass tube.

  • Internal Standard: Spike with 10 µL of Cholesteryl-d7 Oleate (or similar deuterated CE) to correct for extraction efficiency.

  • Lysis: Add 1 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30 seconds.[1]

  • Phase Separation: Add 200 µL water (or 0.9% NaCl) to induce phase separation.[1] Vortex and centrifuge at 3000 x g for 5 mins.

  • Collection: Collect the lower organic phase (Chloroform layer) containing the cholesteryl esters.[1]

  • Drying: Evaporate solvent under nitrogen stream.

  • Reconstitution: Reconstitute in 100 µL Isopropanol:Acetonitrile (1:1) containing 10 mM Ammonium Formate (essential for

    
     formation).[1]
    
LC-MS/MS Method Parameters
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or Phenomenex Kinetex C18.[1]

  • Mobile Phase A: Acetonitrile:Water (60:[1]40) + 10 mM Ammonium Formate.[1]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:[1]10) + 10 mM Ammonium Formate.[1]

  • Gradient:

    • 0-2 min: 40% B (Load)[1]

    • 2-12 min: 40% -> 100% B (Elution of CEs)[1]

    • 12-15 min: 100% B (Wash)[1]

    • 15-17 min: 40% B (Re-equilibration)

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for CE Isomer Differentiation

This diagram illustrates the critical decision points in separating trans (elaidate/linolelaidate) from cis (oleate/linoleate) isomers.

LipidomicsWorkflow cluster_separation Chromatographic Resolution Sample Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction (Folch/BUME) Sample->Extraction Reconstitution Reconstitution (IPA:ACN + NH4 Formate) Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC Ionization ESI Source (+) [M+NH4]+ Formation LC->Ionization Time Separation (Trans elutes after Cis) MS_Filter Q1 Filter Select Precursor Ionization->MS_Filter CID Collision Cell Fragment to m/z 369.3 MS_Filter->CID Detection Detector Quantify Peak Area CID->Detection Elaidate Cholesteryl Elaidate (m/z 668.6 -> 369.3) RT: Late Detection->Elaidate Oleate Cholesteryl Oleate (m/z 668.6 -> 369.3) RT: Early Detection->Oleate

Caption: Workflow highlighting the dependence on chromatographic retention time (RT) to distinguish isobaric cis/trans pairs before MS detection.

Diagram 2: Metabolic Fate of Trans-Cholesteryl Esters

Understanding the biological origin helps in interpreting lipidomics data.[1]

MetabolicPathway cluster_biomarkers Biomarker Specificity Diet Dietary Intake (PHO / Industrial Trans Fats) Intestine Intestinal Absorption (Chylomicrons) Diet->Intestine Elaidic & Linoelaidic Acid Liver Liver (Packaging into VLDL) Intestine->Liver Transport Circulation Circulation (LDL Particles) Liver->Circulation Esterification by ACAT (Formation of CE) Plaque Atherosclerotic Plaque (Accumulation) Circulation->Plaque Deposition Marker1 Cholesteryl Elaidate (Major PHO Marker) Circulation->Marker1 Marker2 This compound (Minor PHO Marker) Circulation->Marker2

Caption: Pathway tracing the incorporation of dietary trans fatty acids into cholesteryl esters and their eventual deposition in atherosclerotic plaques.[1]

References

  • Gokulakrishnan, P., et al. (2024).[1] A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv.[1] Retrieved from [Link][1][2]

  • Agilent Technologies. (2019).[1] LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Retrieved from [Link]

  • Afaneh, I., et al. (2017).[1][3] Chromatogram of oleic and elaidic acid with a concentration of 10 mg/L. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Cholesteryl linolelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Risk Profile

Handling Cholesteryl linolelaidate (the trans,trans isomer of cholesteryl linoleate) presents a unique laboratory challenge. Unlike acute toxins where the primary risk is to the scientist, the primary risk here is to the sample integrity, while the safety risk to the researcher stems largely from the solvents required to process it.

As a cholesteryl ester of a trans fatty acid, this compound is a critical standard in atherosclerosis and metabolic research. However, it is susceptible to auto-oxidation (though less than its cis isomer) and hydrolysis.[1][2][3] Your handling protocol must simultaneously protect the researcher from organic solvents (Chloroform/Methanol) and the lipid from oxygen, moisture, and light.

Risk Assessment & Hazard Identification

Before selecting PPE, we must decouple the hazards of the solute from the solvent.

Hazard CategorySourceRisk LevelMechanism of Action
Biological This compoundLow Non-infectious.[1][2][3] Naturally occurring metabolite (though trans isomer is associated with pathology).[3]
Chemical (Acute) Chloroform / Hexane (Solvents)High Neurotoxicity, carcinogenicity (Chloroform), respiratory irritation.[1][2][3]
Chemical (Chronic) This compoundLow Potential irritant (dust).[1][2][3] No established occupational exposure limits (OEL).[3][4]
Sample Integrity Oxygen / UV Light / MoistureCritical Peroxidation of double bonds; hydrolysis of ester bond.

PPE Selection Matrix

Standard "lab coat and latex gloves" are insufficient for lipidomics workflows involving halogenated solvents. Use this matrix to select the correct gear.

Table 1: PPE Specifications by Operational State
Protective GearSolid State Handling (Weighing/Aliquot)Liquid State Handling (Solubilized in CHCl₃)Scientific Rationale
Hand Protection Nitrile (Double gloved) PVA (Polyvinyl alcohol) or Viton® Standard Nitrile degrades rapidly (<5 mins) upon contact with Chloroform.[1][2][3] PVA offers >4 hours breakthrough time.
Eye Protection Safety Glasses (Side shields)Chemical Splash GogglesProtects against solvent splash which can cause corneal fusing.[3]
Respiratory N95 (if dust generation likely)Fume Hood (Face velocity >100 fpm)Lipid dust is a nuisance irritant; Solvent vapors are CNS depressants.[1][2][3]
Body Protection Standard Lab Coat (Cotton)Chemical Resistant Apron (Tyvek®)Cotton absorbs solvents; Tyvek repels splashes.[1][2][3]

Visualization: Risk & Workflow Logic

Diagram 1: PPE Decision & Solvent Compatibility Logic

This decision tree validates your glove choice based on the solvent system used, a critical failure point in lipid handling.

PPE_Decision_Matrix Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Liquid State->Liquid Protocol_A Protocol A: Standard PPE (Nitrile Gloves + Safety Glasses) Solid->Protocol_A Low Risk Solvent Identify Solvent Liquid->Solvent Chloroform Chloroform / Dichloromethane Solvent->Chloroform Ethanol Ethanol / Methanol Solvent->Ethanol Protocol_B Protocol B: High-Hazard PPE (PVA/Viton Gloves + Fume Hood) Chloroform->Protocol_B High Permeation Risk Ethanol->Protocol_A

Caption: Logical flow for selecting glove material based on solvent carrier. Nitrile fails against halogenated solvents.[2][3]

Operational Protocol: The "Inert Loop"

To ensure scientific integrity, you must handle this lipid under conditions that prevent oxidation.[5] The trans double bonds are thermodynamically more stable than cis, but they are still susceptible to free radical attack.

Step 1: Retrieval & Acclimatization[1][3]
  • Remove from Storage: Retrieve the vial from -20°C storage.

  • Equilibration: Allow the closed vial to warm to room temperature (approx. 20 mins) inside a desiccator.

    • Causality: Opening a cold vial in humid lab air causes water condensation on the lipid. Moisture catalyzes ester hydrolysis [1].[3]

Step 2: Weighing & Solubilization (The Inert Loop)[1][3]
  • Static Control: Use an anti-static gun on the vial and spatula. Lipid powders are static-prone and will "jump" due to triboelectric charging.[1][2][3]

  • Inert Gas Purge: Gently flow Argon or Nitrogen gas over the vial while opening. Argon is heavier than air and forms a better blanket than Nitrogen.

  • Solvent Addition: Dissolve in Chloroform:Methanol (2:1 v/v) for stock solutions.

    • Note: If using Chloroform, ensure it is stabilized (ethanol or amylene) to prevent phosgene formation, but be aware stabilizers can interfere with sensitive mass spectrometry [2].[2][3]

Step 3: Aliquoting & Storage
  • Evaporation: Never leave the lipid in solution at room temperature. Aliquot immediately into amber glass vials.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen. Rotate the vial to create a thin film on the glass walls (maximizes surface area for re-solubilization later, but requires inert storage).

  • Sealing: Purge the vial with Argon, cap tightly (Teflon-lined caps), and wrap with Parafilm.

  • Storage: Store at -20°C or -80°C .

Diagram 2: The "Inert Loop" Workflow

This workflow visualizes the cycle of protection required to maintain sample purity.

Inert_Loop Storage Storage (-20°C) Dark / Inert Gas Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Open Open Vial (Under Argon Flow) Equilibrate->Open Process Solubilize/Aliquot (Amber Glass) Open->Process Purge Purge Headspace (Argon/Nitrogen) Process->Purge Seal Seal & Parafilm Purge->Seal Seal->Storage Return to Cold

Caption: The "Inert Loop" prevents oxygen and moisture ingress during the critical transition from storage to bench.[1][2][3]

Disposal & Emergency Procedures

  • Spill Response (Solid):

    • Sweep up carefully to avoid dust generation.[3][6]

    • Place in a container for hazardous chemical waste.[7]

    • Clean area with 70% Ethanol.[3]

  • Spill Response (Solvent Solution):

    • Evacuate the immediate area if chloroform is involved.

    • Don PVA gloves and respiratory protection (or use spill kit absorbents).[3]

    • Absorb with inert material (vermiculite/sand).[3] Do not use combustible materials (sawdust).[3]

  • Waste Disposal:

    • Classify as Halogenated Organic Solvent Waste if dissolved in chloroform.

    • Never pour lipid solutions down the sink (clogs plumbing and violates EPA regulations).

References

  • Christie, W. W. (2023).[3] Preparation of Lipid Extracts from Tissues. Lipid Maps. [Link]

  • PubChem. (2023).[3] Compound Summary: Cholesteryl Linoelaidate. National Library of Medicine. [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.